Shionone
Description
This compound has been reported in Aster baccharoides, Aster poliothamnus, and other organisms with data available.
isolated from roots of Aster auriculatus Franch; RN not in Chemline 5/88; RN from Chemical Abstracts Index Guide; structure given in first source
Properties
IUPAC Name |
(1R,4aS,4bS,6aS,8R,10aR,10bS,12aS)-1,4b,6a,8,10a,12a-hexamethyl-8-(4-methylpent-3-enyl)-1,3,4,4a,5,6,7,9,10,10b,11,12-dodecahydrochrysen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-21(2)10-9-14-26(4)16-19-30(8)25-13-15-28(6)22(3)23(31)11-12-24(28)29(25,7)18-17-27(30,5)20-26/h10,22,24-25H,9,11-20H2,1-8H3/t22-,24+,25-,26+,27-,28+,29-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPXUNQUXCHJLL-LZQQOHPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC(C4)(C)CCC=C(C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@](C4)(C)CCC=C(C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10376-48-4 | |
| Record name | Shionone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10376-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Shionone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010376484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SHIONONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT0AMD31UB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Shionone: An In-depth Technical Guide on its Anti-Inflammatory Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Shionone, a triterpenoid compound isolated from the roots of Aster tataricus, has demonstrated significant anti-inflammatory properties across a range of preclinical models.[1][2] Its mechanism of action is multifaceted, involving the modulation of key signaling pathways central to the inflammatory response. This technical guide provides a comprehensive overview of this compound's core anti-inflammatory mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the signaling cascades involved. The primary targets of this compound include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and NLR Family Pyrin Domain Containing 3 (NLRP3) inflammasome pathways.[1][3][4] Furthermore, this compound influences macrophage polarization and upregulates protective antioxidant pathways, collectively contributing to its potent anti-inflammatory effects.
Core Mechanisms of Action
This compound exerts its anti-inflammatory effects by intervening at several critical points in the inflammatory cascade. The primary mechanisms are detailed below.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[3][5]
This compound has been shown to significantly inhibit this pathway. Studies using LPS-stimulated RAW 264.7 macrophages demonstrate that this compound treatment increases the protein expression of IκBα, thereby preventing its degradation.[5] This action effectively blocks the nuclear translocation of the NF-κB p65 subunit.[1][6] By inhibiting NF-κB activation, this compound downregulates the expression of numerous inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines.[1][4][7]
Modulation of the p38 MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways that regulate a wide array of cellular processes, including inflammation.[3] The p38 MAPK subfamily is strongly activated by stress and inflammatory stimuli like LPS.[3] Activated (phosphorylated) p38 (p-p38) can, in turn, activate transcription factors such as NF-κB, amplifying the inflammatory response.
This compound has been demonstrated to alleviate inflammation by targeting the p38 MAPK pathway.[3] In models of ulcerative colitis using Caco-2 cells and cerebral ischemia-reperfusion in SH-SY5Y cells, this compound treatment significantly decreased the expression levels of phosphorylated p-p38, thereby reducing the p-p38/p38 ratio.[3][8] This inhibition of p38 phosphorylation contributes to the downstream suppression of NF-κB (p-p65) and the subsequent reduction in inflammatory factor secretion.[3][9] The effects of this compound can be reversed by a p38 MAPK agonist, confirming the pathway's role as a direct target.[3][8]
Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers pyroptosis and the maturation of potent pro-inflammatory cytokines like IL-1β and IL-18.[2] this compound effectively suppresses NLRP3 inflammasome activation.[1][10] In models of interstitial cystitis and diabetic nephropathy, this compound treatment led to a marked reduction in the expression of key inflammasome components, including NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[2][11] This inhibition prevents the cleavage and activation of caspase-1, subsequently blocking the maturation and release of IL-1β.[1][2]
The upstream mechanism for this suppression involves the SESN2-NRF2/HO-1 pathway. This compound enhances the expression of Sestrin-2 (SESN2), a stress-inducible protein.[10][12] This leads to the nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2), which then activates its downstream antioxidant target, heme oxygenase-1 (HO-1).[10][13] The activation of the NRF2/HO-1 axis is crucial for this compound's ability to suppress NLRP3-related inflammation.[10][13]
Promotion of M2 Macrophage Polarization
This compound also modulates the inflammatory environment by influencing macrophage polarization. It promotes a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[1][11] In LPS-stimulated macrophages, this compound treatment reduces the expression of M1 markers like CD16/CD32 and iNOS, while simultaneously increasing the expression of M2 markers such as CD206 and Arginase-1 (Arg1).[1][6] This effect is mediated, in part, by inhibiting the expression of Extracellular Matrix Protein 1 (ECM1) and enhancing the phosphorylation of STAT5, steering macrophages towards a tissue-repairing M2 state.[4][11]
Quantitative Summary of Anti-Inflammatory Effects
The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key findings.
Table 1: In Vitro Effects of this compound on Inflammatory Markers
| Cell Line | Stimulant | This compound Conc. | Target Measured | Result | Reference |
| RAW 264.7 | LPS | Varies | TNF-α, IL-1β, IL-6 | Dose-dependent reduction in supernatant levels | [1] |
| RAW 264.7 | LPS | Varies | iNOS, p-NF-kB/NF-kB | Dose-dependent downregulation | [1] |
| RAW 264.7 | LPS | Varies | p-ERK1/2, iNOS | Significant decrease in protein expression | [5] |
| Caco-2 | LPS | Varies | p-p38/p38, p-p65/p65 | Dose-dependent decrease in ratios | [3] |
| A549 | Pneumolysin | 4 µg/mL | Hemolytic Activity | Significant inhibition | [1] |
| Breast Cancer | - | 24 µM | Migration & Invasion | 25% & 37% inhibition, respectively | [1] |
| SV-HUC-1 | LPS + ATP | Varies | NF-κB, NLRP3, Casp-1 | Reduced mRNA and protein expression | [2] |
Table 2: In Vivo Effects of this compound on Inflammatory Models
| Animal Model | Disease Model | This compound Dose | Key Findings | Reference |
| BALB/c Mice | DSS-Induced Colitis | 25 & 50 mg/kg | Reduced colon inflammation; Decreased NLRP3, Caspase-1, IL-1β | [1] |
| C57BL/6 Mice | Sepsis-Induced AKI | 50 & 100 mg/kg | Reduced IL-6, IL-1β, IL-12, TNF-α; Decreased p-NF-kB | [1][4] |
| C57BL/6 Mice | Diabetic Nephropathy | Varies | Suppressed glomerular fibrosis; Inhibited NLRP3 activation | [10] |
| Rat Model | Interstitial Cystitis | Varies | Attenuated bladder edema; Reduced NF-κB, NLRP3, GSDMD-N | [2] |
Detailed Experimental Methodologies
This section outlines the typical protocols used to investigate the anti-inflammatory mechanism of this compound.
In Vitro Inflammation Model (RAW 264.7 Macrophages)
-
Cell Culture: Murine RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Cells are seeded in appropriate plates (e.g., 6-well or 96-well) and allowed to adhere. They are then pre-treated with various concentrations of this compound for 1-2 hours.
-
Inflammation Induction: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium for a specified duration (e.g., 24 hours).
-
Analysis:
-
Cytokine Measurement: Supernatants are collected, and levels of TNF-α, IL-6, and IL-1β are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Nitric Oxide (NO) Assay: NO production is assessed by measuring nitrite concentration in the supernatant using the Griess reagent.
-
Western Blot: Cell lysates are prepared for protein analysis. Proteins of interest (e.g., p-p38, p38, p-p65, p65, IκBα, iNOS, COX-2, NLRP3) are separated by SDS-PAGE, transferred to a PVDF membrane, and detected using specific primary and secondary antibodies.
-
Immunofluorescence: To visualize NF-κB translocation, cells grown on coverslips are fixed, permeabilized, and stained with an anti-p65 antibody followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
In Vivo Inflammation Model (DSS-Induced Colitis)
-
Animal Model: Male BALB/c mice (6-8 weeks old) are used.
-
Induction of Colitis: Acute colitis is induced by administering 3-5% (w/v) Dextran Sodium Sulfate (DSS) in the drinking water for 7 consecutive days. A control group receives regular drinking water.
-
This compound Administration: this compound (e.g., 25 and 50 mg/kg) is administered orally (by gavage) daily for the duration of the DSS treatment. A positive control group may receive a standard anti-inflammatory drug.
-
Monitoring and Sample Collection: Mice are monitored daily for body weight, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI). At the end of the experiment, mice are euthanized, and the colon is excised.
-
Analysis:
-
Histopathology: A section of the distal colon is fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammatory cell infiltration.
-
Immunohistochemistry/Western Blot: Colon tissue homogenates are used to measure the expression of inflammatory proteins such as NLRP3, Caspase-1, and IL-1β via immunohistochemistry or Western blot analysis.[1]
-
Conclusion
This compound is a potent anti-inflammatory phytochemical with a well-defined, multi-target mechanism of action.[1] Its ability to concurrently inhibit the NF-κB and p38 MAPK pathways, suppress NLRP3 inflammasome activation, and promote a favorable M2 macrophage phenotype underscores its potential as a therapeutic candidate for a variety of inflammatory diseases.[1][2][3][11] The comprehensive data presented in this guide provide a strong foundation for researchers and drug development professionals to further explore the clinical applications of this compound in inflammatory disorders. Future research should focus on its pharmacokinetic profile and efficacy in more complex chronic disease models to bridge the gap between preclinical findings and clinical utility.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound alleviates NLRP3 inflammasome mediated pyroptosis in interstitial cystitis injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Properties of this compound: Potential Anti-Inflammatory Phytochemical against Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. Neocryptotanshinone inhibits lipopolysaccharide-induced inflammation in RAW264.7 macrophages by suppression of NF-κB and iNOS signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound relieves oxygen-glucose deprivation/reoxygenation induced SH-SY5Y cells injury by inhibiting the p38 MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Inhibits Glomerular Fibirosis by Suppressing NLRP3 Related Inflammasome though SESN2-NRF2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Inhibits Glomerular Fibirosis by Suppressing NLRP3 Related Inflammasome though SESN2-NRF2/ HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Shionone: A Triterpenoid with Promising Anti-Cancer Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Shionone, a triterpenoid compound isolated from the roots of Aster tataricus, has emerged as a molecule of interest in oncology research. Accumulating evidence from in vitro studies demonstrates its potential as an anti-cancer agent, primarily through the induction of apoptosis and the inhibition of key oncogenic signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-cancer properties, including its mechanisms of action, and data on its efficacy in various cancer cell lines. Detailed experimental protocols for key assays and visualizations of the signaling pathways involved are presented to facilitate further research and drug development efforts.
Introduction
Natural products have long been a valuable source of novel therapeutic agents, particularly in the field of oncology. This compound, a tetracyclic triterpenoid, has been investigated for its various pharmacological activities, with a growing body of research focusing on its anti-neoplastic effects. This document synthesizes the available scientific literature on the anti-cancer properties of this compound, with a focus on its molecular mechanisms.
In Vitro Anti-Cancer Activity of this compound
This compound has demonstrated significant anti-proliferative effects in various cancer cell lines. The primary mechanism of action appears to be the induction of programmed cell death (apoptosis) and the modulation of signaling pathways crucial for cancer cell survival and proliferation.
Cytotoxicity Across Cancer Cell Lines
The anti-proliferative activity of this compound has been predominantly studied in breast cancer cell lines. Notably, this compound exhibits selective cytotoxicity against cancer cells with a lesser effect on normal cells.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| SK-BR-3 | Breast Cancer | ~14 | CCK-8 | [1] |
| MB-157 | Normal Breast | >100 | CCK-8 | [2] |
Note: Further research is required to establish a comprehensive profile of this compound's IC50 values across a wider range of cancer cell lines.
Mechanisms of Anti-Cancer Action
This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing apoptosis and inhibiting critical signaling cascades involved in cell growth and survival.
Induction of Apoptosis
Studies have consistently shown that this compound induces apoptosis in cancer cells. This is characterized by morphological changes such as nuclear condensation and fragmentation. The pro-apoptotic effects of this compound are mediated through the intrinsic apoptosis pathway, as evidenced by:
-
Activation of Caspases: this compound treatment leads to the cleavage and activation of caspase-9 and caspase-3, key executioner caspases in the apoptotic cascade.[3]
-
Modulation of Bcl-2 Family Proteins: this compound upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio is a critical event that promotes the release of cytochrome c from the mitochondria, leading to apoptosome formation and caspase activation.
Inhibition of Pro-Survival Signaling Pathways
This compound has been shown to inhibit key signaling pathways that are often dysregulated in cancer, contributing to uncontrolled cell proliferation, survival, and metastasis.
The Ras/Raf/MEK/ERK pathway is a central signaling cascade that regulates cell growth and proliferation. This compound has been demonstrated to block this pathway in breast cancer cells.[3] Western blot analysis has shown that this compound treatment leads to a dose-dependent decrease in the phosphorylation of MEK and ERK, indicating an inhibition of their activation.[1]
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell survival, proliferation, and invasion. Constitutive activation of STAT3 is common in many cancers. This compound has been found to inhibit the STAT3 signaling pathway.[3] This inhibition is achieved by reducing the phosphorylation of STAT3, which prevents its dimerization, nuclear translocation, and subsequent activation of target gene expression.[1]
The Nuclear Factor-kappa B (NF-κB) signaling pathway is another crucial regulator of inflammation, immunity, cell survival, and proliferation, and its aberrant activation is linked to cancer development and progression. This compound has been reported to inhibit the NF-κB pathway, contributing to its anti-inflammatory and potentially its anti-cancer effects.[1][4]
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the molecular mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Signaling Pathways
Caption: this compound's multi-target anti-cancer mechanism.
Experimental Workflows
Caption: Key experimental workflows for this compound research.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in the study of this compound's anti-cancer properties. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (CCK-8)
This assay is used to assess the effect of this compound on the proliferation and viability of cancer cells.[5]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound-containing medium at various concentrations. Include a vehicle control (e.g., DMSO) and a medium-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until a visible color change is observed.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of proteins in the MEK/ERK and STAT3 signaling pathways following this compound treatment.[3]
-
Cell Treatment and Lysis: Plate cells in 6-well plates and treat with this compound at various concentrations for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., total-ERK, phospho-ERK, total-STAT3, phospho-STAT3, Bax, Bcl-2, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing the membrane again with TBST, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize them using an imaging system.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This method is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.[6][7]
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
In Vivo Studies
Currently, there is limited publicly available data on the in vivo anti-cancer efficacy of this compound. Further preclinical studies using animal models, such as xenograft models in immunocompromised mice, are warranted to evaluate its therapeutic potential, pharmacokinetics, and safety profile.[1]
Conclusion and Future Directions
This compound demonstrates significant anti-cancer properties in vitro, primarily by inducing apoptosis and inhibiting the MEK/ERK and STAT3 signaling pathways in breast cancer cells. The detailed mechanisms and its efficacy in a broader range of cancer types are areas that require further investigation. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a resource for researchers to build upon the current knowledge and to accelerate the exploration of this compound as a potential therapeutic agent for cancer. Future research should focus on comprehensive in vivo studies to validate the in vitro findings and to assess the drug-like properties of this compound.
References
- 1. Pharmacological Properties of this compound: Potential Anti-Inflammatory Phytochemical against Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jbuon.com [jbuon.com]
- 3. This compound suppresses the growth, migration and invasion of human breast cancer cells via induction of apoptosis and inhibition of MEK/ERK and STAT3 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Shionone: A Potent Natural Triterpenoid for the Inhibition of the NLRP3 Inflammasome
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of chronic inflammatory diseases. Shionone, a triterpenoid compound extracted from the root of Aster tataricus, has emerged as a promising therapeutic candidate due to its potent anti-inflammatory properties, specifically its ability to inhibit NLRP3 inflammasome activation.[1][2][3] This document provides a comprehensive technical overview of this compound's mechanism of action, a compilation of quantitative data from preclinical studies, and detailed experimental protocols for evaluating its inhibitory effects on the NLRP3 inflammasome.
Mechanism of Action: Targeting Key Inflammatory Pathways
This compound exerts its inhibitory effects on the NLRP3 inflammasome through multiple pathways, primarily by suppressing the initial priming signal and interfering with the subsequent activation and assembly of the inflammasome complex.
Inhibition of the NF-κB Priming Pathway
The canonical activation of the NLRP3 inflammasome requires a two-step process. The first step, "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which activate the nuclear factor-kappa B (NF-κB) signaling pathway.[4] This leads to the transcriptional upregulation of key inflammasome components, including NLRP3 and pro-IL-1β. This compound has been shown to inhibit the phosphorylation and nuclear translocation of NF-κB, thereby reducing the expression of these essential proteins and limiting the availability of substrates for inflammasome assembly.[1][5][6]
Upregulation of the SESN2-NRF2/HO-1 Axis
A primary mechanism underlying this compound's action is its ability to enhance the expression of Sestrin-2 (SESN2), a stress-inducible protein.[7][8] SESN2 activation leads to a downstream cascade involving the phosphorylation of AMP-activated protein kinase (AMPK) and the subsequent nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[7][9] In the nucleus, Nrf2 promotes the transcription of antioxidant and anti-inflammatory genes, including heme oxygenase-1 (HO-1).[7][8] HO-1, in turn, suppresses the activation of the NLRP3 inflammasome.[7] This SESN2-dependent pathway represents a significant mechanism for this compound's anti-inflammatory effects, particularly in the context of diabetic nephropathy.[7][9]
Direct Interference with Inflammasome Assembly
Beyond inhibiting the priming step, evidence suggests this compound also disrupts the activation and assembly of the inflammasome complex. Studies have shown that this compound treatment leads to a dose-dependent decrease in the expression of core inflammasome proteins, including NLRP3, Apoptosis-associated speck-like protein containing a CARD (ASC), and pro-caspase-1.[5][6] This reduction in protein levels directly impairs the formation of the active inflammasome, leading to decreased ASC oligomerization, reduced caspase-1 cleavage, and consequently, diminished secretion of mature IL-1β and IL-18.[1][10]
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative effects of this compound on key markers of NLRP3 inflammasome activation from various preclinical models.
Table 1: In Vivo Efficacy of this compound
| Model | Treatment | Marker | Method of Detection | Outcome | Citation |
| Diabetic Nephropathy (DN) Mice | This compound | NLRP3, α-SMA, IL-1β | Immunohistochemistry, Western Blot | Significant reduction in glomerular protein expression. | [7][11] |
| DN Mice | This compound | Serum IL-1β | ELISA | Significant reduction in serum levels. | [11] |
| DSS-induced Colitis in Mice | This compound (25 & 50 mg/kg) | NLRP3, Caspase-1, IL-1β | Immunohistochemistry, Western Blot | Significant reduction in colon tissue expression. | [1][6] |
| Interstitial Cystitis (IC) Rat Model | This compound | NF-κB, NLRP3, ASC, Pro-caspase-1, GSDMD-N | Western Blot, RT-PCR | Significant dose-dependent reduction in mRNA and protein expression in bladder tissue. | [5] |
Table 2: In Vitro Efficacy of this compound
| Cell Line | Stimulus | This compound Concentration | Target | Result | Citation |
| Mouse Podocyte Clone 5 (MPC-5) | High Glucose (30 mM) | Not specified | NLRP3, IL-1β, α-SMA | Significant reduction in protein expression. | [7] |
| Mouse Podocyte Clone 5 (MPC-5) | High Glucose (30 mM) | Not specified | NLRP3, α-SMA mRNA | Significant reduction in mRNA levels. | [7] |
| SV-HUC-1 (Human Urothelial Cells) | LPS + ATP | Not specified | NF-κB, NLRP3, ASC, Pro-caspase-1, GSDMD-N | Significant reduction in mRNA and protein expression. | [5] |
| RAW264.7 Macrophages | LPS | Not specified | TNF-α, IL-1β, IL-6 | Significant reduction in supernatant levels. | [6] |
| Caco-2 Cells | LPS | Not specified | Inflammatory Factors (e.g., IL-6, TNF-α) | Suppressed secretion of inflammatory factors. | [12] |
Experimental Protocols
This section outlines the standard methodologies for investigating the inhibitory effects of this compound on the NLRP3 inflammasome.
In Vitro NLRP3 Inflammasome Activation and Inhibition
This protocol is adapted for macrophage cell lines (e.g., THP-1, RAW264.7) or primary bone marrow-derived macrophages (BMDMs).[4][13]
-
Cell Culture: Plate macrophages in 96-well or 12-well plates and allow them to adhere. For THP-1 cells, differentiate into a macrophage-like phenotype using phorbol 12-myristate 13-acetate (PMA) for 24-48 hours prior to the experiment.
-
Priming (Signal 1): Prime the cells with LPS (e.g., 100 ng/mL - 1 µg/mL) for 3-5 hours to induce the expression of pro-IL-1β and NLRP3.[4]
-
Inhibitor Treatment: Remove the LPS-containing media and replace it with fresh media containing various concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for 1 hour.
-
Activation (Signal 2): Add a specific NLRP3 activator, such as ATP (2.5-5 mM) for 1 hour or Nigericin (5-10 µM) for 1-2 hours.[4][13]
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant for cytokine analysis.
-
Cell Lysate: Wash the cells with cold PBS and lyse them using RIPA buffer with protease inhibitors for Western blot analysis.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Purpose: To quantify the concentration of secreted cytokines (e.g., IL-1β, IL-18, TNF-α) in the cell culture supernatant.
-
Procedure: Use commercially available ELISA kits according to the manufacturer's instructions. Briefly, coat a 96-well plate with a capture antibody, add standards and collected supernatants, incubate with a detection antibody, add a substrate solution (e.g., TMB), and stop the reaction. Measure the absorbance at 450 nm using a microplate reader.[14]
Western Blotting
-
Purpose: To detect the levels of inflammasome-related proteins in cell lysates. Key proteins to probe for include cleaved caspase-1 (p20 subunit), GSDMD-N, NLRP3, ASC, and pro-IL-1β.
-
Procedure:
-
Determine protein concentration in lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-Caspase-1, anti-NLRP3, anti-GSDMD) overnight at 4°C.[5]
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to a loading control (e.g., GAPDH, β-actin).
-
ASC Oligomerization Assay
-
Purpose: To visualize and quantify the formation of ASC specks, a hallmark of inflammasome activation.[15]
-
Procedure (Cross-linking):
-
After stimulation, lyse cells in a buffer containing a cross-linking agent (e.g., DSS).
-
Centrifuge to pellet the cross-linked ASC oligomers.
-
Wash the pellet and analyze by Western blotting for ASC. A reduction in the high-molecular-weight ASC ladder in this compound-treated samples indicates inhibition.[15]
-
-
Procedure (Microscopy):
-
Use cells stably expressing fluorescently tagged ASC (e.g., THP-1-ASC-GFP).
-
After treatment and stimulation, fix the cells and visualize them using fluorescence microscopy.
-
Quantify the percentage of cells containing a distinct fluorescent "speck" in each treatment group. A decrease in speck-containing cells indicates inhibition.[16]
-
Conclusion and Therapeutic Outlook
This compound demonstrates significant potential as a therapeutic agent for NLRP3-driven inflammatory diseases. Its multi-faceted mechanism of action, involving the suppression of NF-κB priming and the upregulation of the protective SESN2/NRF2/HO-1 axis, positions it as a robust inhibitor of the NLRP3 inflammasome.[1][2][7] The quantitative data from diverse preclinical models of colitis, interstitial cystitis, and diabetic nephropathy consistently show its efficacy in reducing key inflammatory markers.[5][6][7] The experimental protocols outlined in this guide provide a framework for further investigation and characterization of this compound and its derivatives. For drug development professionals, this compound represents a valuable natural product lead for the creation of novel anti-inflammatory therapies targeting the NLRP3 inflammasome.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Properties of this compound: Potential Anti-Inflammatory Phytochemical against Different Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound alleviates NLRP3 inflammasome mediated pyroptosis in interstitial cystitis injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Properties of this compound: Potential Anti-Inflammatory Phytochemical against Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Glomerular Fibirosis by Suppressing NLRP3 Related Inflammasome though SESN2-NRF2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. This compound Inhibits Glomerular Fibirosis by Suppressing NLRP3 Related Inflammasome though SESN2-NRF2/ HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Inhibits Glomerular Fibirosis by Suppressing NLRP3 Related Inflammasome though SESN2-NRF2/ HO-1 Pathway [e-dmj.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]
- 15. Tanshinone I specifically suppresses NLRP3 inflammasome activation by disrupting the association of NLRP3 and ASC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Technical Guide to the Natural Sources and Isolation of Shionone from Aster tataricus
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the natural sources of the triterpenoid shionone, with a primary focus on its principal botanical origin, Aster tataricus. The document details established methodologies for the extraction and purification of this compound, offering a comparative analysis of both modern and conventional techniques. Furthermore, it elucidates the key signaling pathways modulated by this compound, presenting this information through clear, structured diagrams to facilitate understanding and further research in drug development.
Natural Sources and Abundance of this compound
This compound is a tetracyclic triterpenoid primarily isolated from the roots and rhizomes of Aster tataricus L. f., a perennial herb belonging to the Asteraceae family.[1] This plant, known as "Zi Wan" in traditional Chinese medicine, has a long history of use for treating coughs and phlegm.[1] this compound is considered a key bioactive constituent of Aster tataricus and is used as a phytochemical marker for its quality control.
While Aster tataricus is the most prominent source, this compound has also been identified in other plant species, including Ligularia fischeri and Millettia speciosa.[1] The concentration of this compound in the dried roots and rhizomes of Aster tataricus can vary depending on the local environment and harvesting conditions, with reported contents ranging from 0.026% to 0.41%.[1]
Isolation and Purification Methodologies
The isolation of this compound from Aster tataricus can be achieved through various techniques, ranging from traditional solvent extraction and column chromatography to more modern and efficient methods like Supercritical Fluid Extraction (SFE) coupled with High-Speed Counter-Current Chromatography (HSCCC).
Modern Method: Supercritical Fluid Extraction (SFE) and High-Speed Counter-Current Chromatography (HSCCC)
This approach offers a highly efficient and environmentally friendly alternative to conventional methods, minimizing the use of organic solvents.
Step 1: Supercritical Fluid Extraction (SFE)
-
Sample Preparation: The dried roots and rhizomes of Aster tataricus are pulverized and sieved to a particle size of 40–60 mesh.
-
Extraction Parameters: The powdered plant material is subjected to SFE using the following optimized conditions:
-
Temperature: 40°C
-
Pressure: 30 MPa
-
Static Extraction Time: 40 minutes
-
Dynamic Extraction Time: 6 hours
-
CO₂ Flow Rate: 2.5 L/min
-
-
Collection: The this compound-enriched extract is collected in a separation vessel after depressurization of the supercritical fluid.
Step 2: High-Speed Counter-Current Chromatography (HSCCC) Purification
-
Two-Phase Solvent System: A two-phase solvent system composed of n-hexane and methanol (2:1, v/v) is prepared and thoroughly equilibrated. The upper phase serves as the stationary phase, and the lower phase is the mobile phase.
-
Sample Preparation: The crude SFE extract is dissolved in a 1:1 mixture of the stationary and mobile phases.
-
HSCCC Operation:
-
The HSCCC column is first filled with the stationary phase (upper phase).
-
The mobile phase (lower phase) is then pumped through the column at a flow rate of 1.5 mL/min while the apparatus is rotated at 850 rpm.
-
Once hydrodynamic equilibrium is established, the sample solution is injected.
-
-
Fraction Collection and Analysis: The effluent is continuously monitored, and fractions are collected. The fractions containing this compound are identified by High-Performance Liquid Chromatography (HPLC) analysis.
-
Final Product: The this compound-containing fractions are combined and the solvent is evaporated to yield the purified compound.
| Parameter | Value | Reference |
| Starting Material | 500 mg of crude SFE extract | [1] |
| Final Yield | 75 mg of this compound | [1] |
| Purity | 98.7% (determined by HPLC) | [1] |
| Recovery | 92% | [1] |
Conventional Method: Solvent Extraction and Silica Gel Column Chromatography
This traditional approach involves the use of organic solvents for extraction followed by purification using silica gel column chromatography.
Step 1: Ultrasonic-Assisted Solvent Extraction
-
Sample Preparation: The dried and powdered roots and rhizomes of Aster tataricus are used as the starting material.
-
Extraction: The plant material is extracted with 100% methanol in an ultrasonic bath for 40 minutes.
-
Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure to obtain a crude methanol extract.
Step 2: Silica Gel Column Chromatography Purification
-
Column Preparation: A glass column is packed with silica gel (e.g., 100-200 mesh) using a suitable solvent system, such as a gradient of hexane and ethyl acetate.
-
Sample Loading: The crude methanol extract is adsorbed onto a small amount of silica gel and then carefully loaded onto the top of the prepared column.
-
Elution: The column is eluted with a step-wise or gradient solvent system of increasing polarity. For triterpenoids like this compound, a common mobile phase starts with a non-polar solvent like hexane, with a gradual introduction of a more polar solvent like ethyl acetate.
-
Fraction Collection and Monitoring: Fractions of the eluate are collected sequentially. Each fraction is monitored by Thin-Layer Chromatography (TLC) to identify the presence of this compound.
-
Isolation: Fractions containing pure this compound are combined, and the solvent is evaporated to yield the purified compound.
| Parameter | Illustrative Value |
| Starting Material | Crude Methanol Extract |
| Final Yield | Variable, typically lower than HSCCC |
| Purity | >95% (may require multiple chromatographic steps) |
| Recovery | Generally lower due to irreversible adsorption on silica gel |
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating several key signaling pathways, particularly those involved in inflammation and cancer.
Inhibition of Pro-inflammatory Pathways
This compound has demonstrated significant anti-inflammatory properties through the inhibition of pathways such as NF-κB and p38 MAPK.
Caption: this compound's Inhibition of the p38 MAPK/NF-κB Signaling Pathway.
Modulation of Cancer-Related Pathways
In the context of cancer, this compound has been shown to inhibit the MEK/ERK and STAT3 signaling pathways, which are crucial for cell proliferation, survival, and migration.
References
Shionone's Attenuation of STAT3 Phosphorylation in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that is frequently over-activated in a variety of human cancers, contributing to tumor cell proliferation, survival, invasion, and metastasis. The phosphorylation of STAT3 is a key step in its activation. Shionone, a triterpenoid natural product, has emerged as a promising anti-cancer agent that exerts its effects, in part, by inhibiting the STAT3 signaling pathway. This technical guide provides an in-depth overview of the current understanding of this compound's effect on STAT3 phosphorylation in cancer cells. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction: The Role of STAT3 in Cancer and this compound as an Inhibitor
Constitutive activation of the STAT3 signaling pathway is a hallmark of many human malignancies, including breast cancer.[1][2] This aberrant activation drives the transcription of a wide array of genes involved in tumorigenesis, such as those promoting cell cycle progression, preventing apoptosis, and facilitating angiogenesis and metastasis.[2] The phosphorylation of STAT3 at the tyrosine 705 residue is a pivotal event, leading to its dimerization, nuclear translocation, and DNA binding.[2]
This compound, a triterpenoid compound, has demonstrated anti-cancer properties by targeting key oncogenic signaling pathways.[1][2] Notably, studies have shown that this compound can effectively block the STAT3 signaling pathway in cancer cells, leading to a reduction in their malignant phenotype.[1][2] This guide will delve into the specifics of this compound's inhibitory action on STAT3 phosphorylation.
Quantitative Data on this compound's Effects
The inhibitory effects of this compound on cancer cell viability and STAT3 signaling have been quantified in several studies. The following tables summarize the key findings.
| Cell Line | Assay | Parameter | This compound Concentration | Result | Reference |
| SK-BR-3 (Breast Cancer) | CCK-8 Assay | Cell Viability | Dose-dependent | Inhibition of proliferation | [2] |
| SK-BR-3 (Breast Cancer) | Transwell Assay | Cell Migration | 24 µM | 25% inhibition | [1] |
| SK-BR-3 (Breast Cancer) | Transwell Assay | Cell Invasion | 24 µM | 37% inhibition | [1] |
Table 1: Effect of this compound on Cancer Cell Viability, Migration, and Invasion
| Cell Line | Protein | Effect of this compound Treatment | Reference |
| SK-BR-3 (Breast Cancer) | p-STAT3 | Dose-dependent decrease | [1][2] |
| SK-BR-3 (Breast Cancer) | p-MEK | Dose-dependent decrease | [1] |
| SK-BR-3 (Breast Cancer) | p-ERK | Dose-dependent decrease | [1] |
| SK-BR-3 (Breast Cancer) | Bcl-2 | Dose-dependent decrease | [1][2] |
| SK-BR-3 (Breast Cancer) | Bax | Dose-dependent increase | [2] |
| SK-BR-3 (Breast Cancer) | Cleaved Caspase-3 | Dose-dependent increase | [2] |
| SK-BR-3 (Breast Cancer) | Cleaved Caspase-9 | Dose-dependent increase | [2] |
Table 2: Dose-Dependent Effect of this compound on Key Signaling and Apoptotic Proteins
Signaling Pathways and Molecular Mechanisms
This compound's anti-cancer activity is mediated through its modulation of critical signaling pathways. The primary mechanism discussed here is the inhibition of STAT3 phosphorylation.
The JAK-STAT Signaling Pathway and its Inhibition by this compound
The Janus kinase (JAK)-STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors. Upon ligand binding to its receptor, JAKs are activated and subsequently phosphorylate STAT proteins. While the precise upstream target of this compound in this pathway is not yet fully elucidated, its inhibitory effect on STAT3 phosphorylation is well-documented.[1][2] This inhibition prevents the dimerization and nuclear translocation of STAT3, thereby blocking the transcription of its target genes.
References
Preliminary Cytotoxicity Screening of Shionone on Normal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shionone, a triterpenoid compound isolated from the roots of Aster tataricus, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory and anti-cancer properties. As with any potential therapeutic agent, a thorough evaluation of its safety profile, particularly its effects on non-cancerous cells, is paramount. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound on various normal cell lines, presenting available quantitative data, detailed experimental protocols for common cytotoxicity assays, and visual representations of experimental workflows.
Quantitative Cytotoxicity Data
The available data from in vitro studies suggest that this compound exhibits limited cytotoxicity towards normal cells, often demonstrating a selective effect against cancerous cells. The following tables summarize the key quantitative findings from published literature.
| Cell Line | Cell Type | Assay | Concentration | % Cell Viability / Effect | Source |
| SV-HUC-1 | Normal human bladder epithelial | MTT | 20 µg/mL | No toxicity observed | |
| MB-157 | Normal human breast epithelial | CCK-8 | Not specified | Limited effect compared to breast cancer cells | |
| SH-SY5Y | Human neuroblastoma (often used as a model for neuronal cells) | CCK-8 | 2, 4, 8 µg/mL | No significant effect on cell viability | |
| SH-SY5Y | Human neuroblastoma | LDH | 2, 4, 8 µg/mL | No significant effect on LDH release |
IC50 Values:
Direct IC50 values for this compound on a wide range of normal human cell lines are not extensively reported in the currently available literature. One study on breast cancer (SK-BR-3) and normal breast (MB-157) cells indicated that the anti-proliferative effects of this compound were significantly more pronounced on the cancer cells, suggesting a favorable therapeutic window. However, the specific IC50 value for MB-157 was not provided.
Experimental Protocols
Standard colorimetric assays are commonly employed to assess the cytotoxicity of compounds like this compound. These assays measure cellular metabolic activity or membrane integrity. Below are detailed, generalized protocols for the most frequently used methods.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Normal human cell line of interest
-
96-well microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
CCK-8 (Cell Counting Kit-8) Assay
The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
Normal human cell line of interest
-
96-well microplates
-
CCK-8 solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 100 µL of cell suspension (e.g., 5,000 cells/well) into a 96-well plate. Pre-incubate the plate for 24 hours.
-
Compound Treatment: Add 10 µL of various concentrations of this compound to the wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours in the incubator.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Determine cell viability by comparing the absorbance of treated wells to the vehicle control wells.
LDH (Lactate Dehydrogenase) Assay
This assay quantifies the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or damage to the plasma membrane.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
Normal human cell line of interest
-
96-well microplates
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT and CCK-8 assays.
-
Controls: Prepare the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with lysis buffer 30-45 minutes before the assay.
-
Background control: Culture medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes to pellet the cells.
-
Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Reagent Addition: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (commonly 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100.
Visualized Experimental Workflows
The following diagrams illustrate the general workflows for the described cytotoxicity assays.
Caption: Workflow for the MTT-based cytotoxicity assay.
Caption: Workflow for the CCK-8 based cytotoxicity assay.
Caption: Workflow for the LDH release-based cytotoxicity assay.
Conclusion
The preliminary in vitro data available for this compound suggest a favorable safety profile with respect to normal cells, with several studies indicating a lack of significant cytotoxicity at effective concentrations against pathological processes. However, the scope of normal cell lines tested is currently limited. Further comprehensive studies are warranted to establish a more complete cytotoxicity profile of this compound across a wider panel of normal human primary cells and cell lines. The standardized protocols provided in this guide offer a robust framework for conducting such essential preclinical safety assessments.
Shionone: A Technical Guide to its Antioxidant Potential for Researchers and Drug Development Professionals
Introduction
Shionone, a triterpenoid compound isolated from the roots of Aster tataricus, has garnered significant interest within the scientific community for its diverse pharmacological activities. While traditionally recognized for its anti-inflammatory properties, emerging evidence highlights its considerable antioxidant potential. This technical guide provides an in-depth exploration of the antioxidant capabilities of this compound, focusing on its mechanisms of action, quantitative data from relevant studies, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel antioxidant therapies.
Core Mechanism of Action: Nrf2 Signaling Pathway Activation
The primary mechanism through which this compound exerts its antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus.[1][2] Within the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.[2][3]
Key downstream targets of the Nrf2 pathway that are upregulated by this compound include heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][2] These enzymes play a crucial role in cellular defense against oxidative damage. HO-1 catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant properties. NQO1 is a flavoprotein that detoxifies quinones and reduces oxidative stress. The activation of the Nrf2 pathway by this compound has been confirmed through immunofluorescence and western blot studies, which have demonstrated the nuclear translocation of Nrf2 in response to this compound treatment.[1]
Quantitative Data on Antioxidant Activity
While the primary antioxidant action of this compound is indirect via the Nrf2 pathway, some studies have investigated its direct radical scavenging and protective capabilities. The following tables summarize the available quantitative data.
| Assay Type | Organism/Cell Line | Results | Reference |
| Inhibition of Erythrocyte Hemolysis | Rat | 11.9 ± 1.1% inhibition | [4] |
| Inhibition of Lipid Peroxidation | Rat | 5.6 ± 0.06% inhibition | [4] |
| Superoxide Radical Scavenging | Not Specified | 16.4 ± 0.28% scavenging | [4] |
It is important to note that while this compound demonstrates some direct antioxidant activity, one study concluded it was not among the most potent compounds in these direct assays, suggesting its primary role is as an indirect antioxidant.[4]
| Cellular and In Vivo Assays | Model | Effect of this compound Treatment | Reference |
| Reactive Oxygen Species (ROS) Levels | Macrophages and Fibroblasts | Mitigated the rise in ROS and mitochondrial ROS (mitoROS) | [1] |
| Malondialdehyde (MDA) Levels | Silica-induced mouse model | Mitigated the rise in MDA levels | [1] |
| Glutathione (GSH) Levels | Silica-induced mouse model | Counteracted the decline in GSH levels | [1] |
| Superoxide Dismutase (SOD) Activity | Silica-induced mouse model | Counteracted the reduction in SOD activity | [1] |
| Heme Oxygenase-1 (HO-1) Activity | Silica-induced mouse model | Boosted the activity of HO-1 | [1] |
| NAD(P)H:quinone oxidoreductase 1 (NQO1) Activity | Silica-induced mouse model | Boosted the activity of NQO1 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's antioxidant potential.
Western Blot Analysis for Nrf2, HO-1, and NQO1
This protocol is a generalized procedure for assessing the protein expression levels of Nrf2 and its downstream targets, HO-1 and NQO1, in cell lysates.
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Measurement of Intracellular and Mitochondrial Reactive Oxygen Species (ROS)
This protocol outlines the use of fluorescent probes 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) and MitoSOX Red for the detection of cellular and mitochondrial ROS, respectively.
-
Cell Preparation and Staining:
-
Seed cells in a multi-well plate and treat with this compound as required.
-
For cellular ROS, incubate the cells with DCFH-DA (typically 5-10 µM) in serum-free medium for 30 minutes at 37°C in the dark.
-
For mitochondrial ROS, incubate the cells with MitoSOX Red (typically 2-5 µM) in Krebs buffer for 10-20 minutes at 37°C in the dark.[5]
-
-
Washing and Measurement:
-
After incubation, wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.
-
For DCFH-DA, the excitation/emission wavelengths are approximately 485/535 nm.
-
For MitoSOX Red, the excitation/emission wavelengths are approximately 510/580 nm.[5]
-
-
-
Data Analysis:
-
The fluorescence intensity is proportional to the amount of ROS present.
-
Normalize the fluorescence readings to cell number or protein concentration to account for variations in cell density.
-
Lipid Peroxidation Assay (Thiobarbituric Acid Reactive Substances - TBARS Assay)
This protocol describes a common method for measuring lipid peroxidation by quantifying malondialdehyde (MDA), a byproduct of this process.
-
Sample Preparation:
-
Homogenize tissue samples or lyse cells in an appropriate buffer on ice.
-
Centrifuge the homogenate to remove debris.
-
-
TBARS Reaction:
-
Mix the sample supernatant with a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid - TCA).
-
Incubate the mixture at 95°C for 30-60 minutes to allow the formation of the MDA-TBA adduct.
-
Cool the samples on ice to stop the reaction.
-
-
Measurement and Quantification:
-
Centrifuge the samples to pellet any precipitate.
-
Measure the absorbance of the supernatant at approximately 532 nm.
-
Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.
-
Express the results as nmol of MDA per mg of protein.
-
Erythrocyte Hemolysis Inhibition Assay
This assay assesses the ability of a compound to protect red blood cells from oxidative damage-induced hemolysis.
-
Erythrocyte Preparation:
-
Obtain fresh blood (e.g., from rats) and centrifuge to pellet the erythrocytes.
-
Wash the erythrocytes multiple times with isotonic PBS to remove plasma and buffy coat.
-
Prepare a final suspension of erythrocytes (e.g., 2-5%) in PBS.
-
-
Hemolysis Induction and Inhibition:
-
Pre-incubate the erythrocyte suspension with various concentrations of this compound for a specified time.
-
Induce hemolysis by adding a free radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Include a positive control (complete hemolysis, e.g., with a detergent like Triton X-100) and a negative control (spontaneous hemolysis, without AAPH).
-
Incubate the mixtures at 37°C with gentle shaking for several hours.
-
-
Measurement of Hemolysis:
-
At various time points, centrifuge the samples to pellet intact erythrocytes.
-
Measure the absorbance of the supernatant, which contains released hemoglobin, at a wavelength of approximately 540 nm.
-
-
Calculation of Inhibition:
-
Calculate the percentage of hemolysis for each sample relative to the positive control.
-
Determine the percentage of hemolysis inhibition by this compound compared to the AAPH-treated control without this compound.
-
Visualizations
Signaling Pathway
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
Experimental Workflow
Caption: Workflow for assessing this compound's antioxidant effects.
Conclusion
This compound presents a compelling profile as an antioxidant agent, primarily through its robust activation of the Nrf2 signaling pathway. This leads to an upregulation of a suite of endogenous antioxidant enzymes, thereby enhancing cellular resilience against oxidative stress. While its direct radical scavenging activity may be modest, its ability to fortify the cell's own defense mechanisms positions it as a promising candidate for further investigation in the context of diseases with an underlying oxidative stress component. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute further studies to fully elucidate the therapeutic potential of this compound.
References
- 1. Nrf2 mediates the effects of this compound on silica-induced pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nrf2/ARE pathway activation, HO-1 and NQO1 induction by polychlorinated biphenyl quinone is associated with reactive oxygen species and PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CO/HO-1 Induces NQO-1 Expression via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]
Shionone: A Technical Guide to its Anti-inflammatory Mechanisms in the Context of Traditional Cough Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Shionone, a pentacyclic triterpenoid from Aster tataricus (known as Zǐ Wǎn; 紫菀 in Traditional Chinese Medicine), is a key component of a remedy historically used for cough and phlegm.[1][2][3] While traditional use points towards antitussive and expectorant properties, modern pharmacological evidence suggests this compound's primary contribution is its potent anti-inflammatory activity, which addresses the inflammatory underpinnings of many respiratory ailments.[1][4][5] This document provides a technical overview of this compound's mechanisms of action, focusing on its modulation of critical inflammatory signaling pathways such as NF-κB and MAPK.[1][6][7][8] We present quantitative data from key preclinical studies, detail relevant experimental protocols, and visualize the molecular pathways to support further research and development of this compound as a therapeutic agent for inflammatory respiratory diseases.
Introduction: Recontextualizing a Traditional Remedy
For over two millennia, the root of Aster tataricus has been a cornerstone of Traditional Chinese Medicine (TCM) for treating coughs, bronchitis, and dispelling phlegm.[2][3][9][10] this compound is a major triterpenoid constituent of this plant.[11] However, recent investigations into its direct pharmacological effects have revealed that this compound itself possesses limited to non-significant direct antitussive or expectorant activity.[1][4][9] Instead, the scientific consensus is shifting towards recognizing that this compound's efficacy in respiratory conditions stems from its profound ability to suppress inflammation.[1][12]
Inflammation is a critical component in the pathology of both acute and chronic cough. By targeting the molecular drivers of inflammation, this compound can alleviate the underlying cause of respiratory irritation. This guide synthesizes the current understanding of how this compound modulates key inflammatory signaling pathways, providing a scientific basis for its traditional application.
Core Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by intervening in several key intracellular signaling cascades. The most well-documented of these are the NF-κB, MAPK, and STAT5 pathways, which collectively regulate the expression of pro-inflammatory cytokines, enzymes, and other mediators.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In inflammatory conditions, NF-κB is activated, leading to the transcription of numerous pro-inflammatory genes. This compound has been shown to potently inhibit this pathway.[1][6][13] It prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.[6] This action blocks the nuclear translocation of the active p65 subunit, thereby preventing the transcription of target genes like TNF-α, IL-1β, and IL-6.[1][6]
References
- 1. mdpi.com [mdpi.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Frontiers | Aster tataricus L. f.: a review on the botany, phytochemistry, ethnopharmacology, pharmacology, toxicology and comprehensive utilization [frontiersin.org]
- 4. Pharmacological Properties of this compound: Potential Anti-Inflammatory Phytochemical against Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nrf2 mediates the effects of this compound on silica-induced pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tartarian Aster For Coughs... | White Rabbit Institute of Healing [whiterabbitinstituteofhealing.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pharmacological Properties of this compound: Potential Anti-Inflammatory Phytochemical against Different Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound alleviates NLRP3 inflammasome mediated pyroptosis in interstitial cystitis injury - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Shionone in Aster tataricus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Shionone, a unique tetracyclic triterpenoid ketone found in the roots and rhizomes of Aster tataricus, has garnered significant interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the development of novel pharmaceuticals. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, presenting the current state of knowledge on the enzymes, intermediates, and regulatory aspects. It includes a summary of available quantitative data, detailed experimental protocols for key research methodologies, and visualizations of the pathway and experimental workflows to facilitate a deeper understanding for researchers in the field.
Introduction
Aster tataricus L.f., a perennial plant in the Asteraceae family, is a traditional Chinese medicine with a long history of use.[1] Its primary active constituent, this compound, is a tetracyclic triterpenoid with a distinctive 3-oxo-4-monomethyl structure.[2][3] this compound has been the subject of numerous pharmacological studies, which have highlighted its anti-inflammatory, anti-cancer, and neuroprotective effects.[4][5] The biosynthesis of this complex natural product is a multi-step process that begins with the universal precursors of isoprenoids and culminates in the formation of the characteristic this compound skeleton. This guide elucidates the known steps of this intricate pathway.
The this compound Biosynthesis Pathway
The biosynthesis of this compound follows the general pathway for triterpenoid synthesis, originating from the mevalonate (MVA) pathway in the cytoplasm.[6][7] This pathway provides the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).
The key steps in the biosynthesis of this compound are:
-
Formation of Squalene: IPP and DMAPP are condensed to form farnesyl diphosphate (FPP). Two molecules of FPP are then joined head-to-head by squalene synthase (SQS) to produce the linear 30-carbon precursor, squalene.[8][9]
-
Epoxidation of Squalene: Squalene is then oxidized to 2,3-oxidosqualene by squalene epoxidase (SQE).[6] This step is a critical control point in sterol and triterpenoid biosynthesis.
-
Cyclization of 2,3-Oxidosqualene: The final and committing step in this compound biosynthesis is the cyclization of 2,3-oxidosqualene, catalyzed by the enzyme This compound synthase (SHS) .[2] SHS is an oxidosqualene cyclase (OSC) that directs the intricate series of ring closures and rearrangements to form the unique tetracyclic skeleton of this compound.[2]
The overall pathway can be visualized as follows:
References
- 1. Metabolomics and transcriptomics provide insights into the flavonoid biosynthesis pathway in the roots of developing Aster tataricus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the chemical profile differences of Aster tataricus between raw and processed products by metabolomics coupled with chemometrics methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HumanOxidosqualeneCyclase [collab.its.virginia.edu]
- 4. The Oxidosqualene Cyclase from the Oomycete Saprolegnia parasitica Synthesizes Lanosterol as a Single Product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous separation and determination of phenolic acids, pentapeptides, and triterpenoid saponins in the root of Aster tataricus by high-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular characterization of an oxidosqualene cyclase that yields this compound, a unique tetracyclic triterpene ketone of Aster tataricus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Heterologous protein expression in E. coli [protocols.io]
- 9. researchgate.net [researchgate.net]
Shionone's Modulation of Cytokine Production in Macrophages: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Shionone, a triterpenoid natural product isolated from Aster tataricus, has demonstrated significant anti-inflammatory properties. A substantial body of evidence points to its ability to modulate the immune response by regulating cytokine production in macrophages. This technical document provides an in-depth analysis of the molecular mechanisms underlying this compound's effects, a compilation of quantitative data on its impact on cytokine secretion, and detailed experimental protocols for researchers seeking to investigate its properties. The primary mechanism of action involves the inhibition of key pro-inflammatory signaling cascades, including the Nuclear Factor-kappaB (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways, alongside the promotion of macrophage polarization towards an anti-inflammatory M2 phenotype.
Core Mechanism of Action: Signaling Pathway Modulation
This compound exerts its anti-inflammatory effects by intervening at critical junctures in pro-inflammatory signaling pathways, primarily those activated by stimuli such as lipopolysaccharide (LPS). Furthermore, it actively promotes a shift in macrophage function from a pro-inflammatory (M1) to an anti-inflammatory (M2) state.
Inhibition of NF-κB and p38 MAPK Pathways
Upon stimulation by LPS, Toll-like receptor 4 (TLR4) initiates a downstream cascade that leads to the activation of both the NF-κB and MAPK pathways. This compound has been shown to suppress these pathways. It significantly increases the protein expression of Inhibitor of κB alpha (IκBα) and decreases the phosphorylation of ERK1/2, a component of the MAPK pathway[1]. By inhibiting the degradation of IκBα, this compound prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step for the transcription of pro-inflammatory cytokine genes[2][3]. Concurrently, it reduces the phosphorylation of p38 MAPK, another key regulator of inflammatory gene expression[3][4].
Regulation of Macrophage Polarization via the ECM1/STAT5 Pathway
Beyond direct inhibition of inflammatory signaling, this compound modulates macrophage phenotype. It has been found to inhibit the expression of Extracellular Matrix Protein 1 (ECM1), a protein highly expressed in inflammatory tissue-infiltrating macrophages[5][6]. ECM1 inhibition leads to increased secretion of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). GM-CSF, in turn, activates the STAT5 transcription factor via phosphorylation[2][5]. Activated p-STAT5 promotes the expression of Arginase-1 (Arg1), a hallmark of anti-inflammatory M2 macrophages, leading to a reduction in the inflammatory response and promotion of tissue repair[5][7]. This results in a decreased M1 macrophage population (marked by CD16/32) and an increased M2 population (marked by CD206)[2][5].
Quantitative Data on Cytokine Modulation
This compound has been shown to dose-dependently reduce the secretion of key pro-inflammatory cytokines while increasing anti-inflammatory cytokines in LPS-stimulated RAW264.7 macrophages.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in LPS-Stimulated RAW264.7 Cells
| Cytokine | Stimulus | This compound Conc. | Result | Reference |
| TNF-α | LPS | 0.5, 1, 2 µg/mL | Dose-dependent decrease | [6] |
| IL-6 | LPS | 0.5, 1, 2 µg/mL | Dose-dependent decrease | [6] |
| IL-1β | LPS | 0.5, 1, 2 µg/mL | Dose-dependent decrease | [6] |
| IL-12 | LPS | 0.5, 1, 2 µg/mL | Dose-dependent decrease | [6] |
Table 2: Effect of this compound on Anti-inflammatory Cytokine Levels in LPS-Stimulated RAW264.7 Cells
| Cytokine | Stimulus | This compound Conc. | Result | Reference |
| IL-10 | LPS | 0.5, 1, 2 µg/mL | Dose-dependent increase | [6] |
| TGF-β | LPS | 0.5, 1, 2 µg/mL | Dose-dependent increase | [6] |
| GM-CSF | LPS | 0.5, 1, 2 µg/mL | Dose-dependent increase | [6] |
Experimental Protocols & Workflow
The following protocols are generalized methodologies based on published studies investigating this compound's effects on macrophages[5][6][8].
General Experimental Workflow
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW264.7 is commonly used.
-
Culture Medium: Grow cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Plate cells at a desired density (e.g., 5 x 10⁵ cells/mL) in appropriate culture plates (e.g., 6-well for Western blot, 96-well for viability assays). Allow cells to adhere overnight.
-
Treatment:
-
Remove the old medium.
-
Add fresh medium containing various concentrations of this compound (e.g., 0.5, 1, 2 µg/mL) and pre-incubate for a specified time (e.g., 2 hours).
-
Introduce the inflammatory stimulus, typically LPS (e.g., 1 µg/mL), and incubate for the desired period (e.g., 24 hours). A control group (no this compound, no LPS) and a model group (LPS only) are mandatory.
-
Cytokine Quantification (ELISA)
-
Sample Collection: After incubation, centrifuge the culture plates to pellet any detached cells and collect the supernatant.
-
Assay: Measure the concentrations of TNF-α, IL-6, IL-1β, and IL-10 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using the provided standards. Calculate the cytokine concentrations in the samples based on the standard curve.
Western Blot Analysis
-
Cell Lysis: After collecting the supernatant, wash the adherent cells with ice-cold PBS. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking & Probing:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against p-p38, p38, p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software.
Conclusion
This compound demonstrates potent anti-inflammatory activity in macrophages by dually suppressing pro-inflammatory NF-κB and p38 MAPK signaling and promoting a switch to an M2 anti-inflammatory phenotype via the ECM1/STAT5 pathway. The quantitative data robustly support its ability to decrease key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and increase anti-inflammatory mediators (IL-10). These findings highlight this compound as a promising phytopharmaceutical candidate for the development of novel therapies targeting inflammatory diseases. The provided methodologies offer a standardized framework for further investigation into its therapeutic potential.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Attenuates Sepsis-Induced Acute Kidney Injury by Regulating Macrophage Polarization via the ECM1/STAT5 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound Attenuates Sepsis-Induced Acute Kidney Injury by Regulating Macrophage Polarization via the ECM1/STAT5 Pathway [frontiersin.org]
- 7. Pharmacological Properties of this compound: Potential Anti-Inflammatory Phytochemical against Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammation Effects of Sinomenine on Macrophages through Suppressing Activated TLR4/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial studies on Shionone's neuroprotective effects
An In-depth Technical Guide to the Initial Studies on Shionone's Neuroprotective Effects
Introduction
This compound, a tetracyclic triterpenoid extracted from the roots and rhizomes of Aster tataricus, has emerged as a promising phytochemical with significant therapeutic potential.[1][2][3] Historically used in traditional Chinese medicine, recent scientific investigations have begun to elucidate its pharmacological properties, particularly its potent anti-inflammatory and neuroprotective activities.[1][2] Initial studies indicate that this compound exerts protective effects on the central nervous system across various models of neurological damage, including ischemic stroke, Parkinson's disease, and spinal cord injury.[1][4][5] Its neuroprotective capacity is primarily attributed to its ability to mitigate neuroinflammation, reduce oxidative stress, and inhibit neuronal apoptosis.[4][6] This technical guide provides a comprehensive overview of the foundational research into this compound's neuroprotective effects, detailing the experimental protocols, summarizing quantitative data, and visualizing the key signaling pathways involved.
Core Neuroprotective Mechanisms
The neuroprotective effects of this compound are multifaceted, targeting several key pathological processes that underpin neurodegenerative diseases and acute neuronal injury. The primary mechanisms identified in initial studies are the attenuation of neuroinflammation, inhibition of apoptosis, and suppression of oxidative stress.
Anti-Neuroinflammatory Effects
Neuroinflammation, often mediated by the activation of microglia, is a critical factor in the progression of brain injuries like ischemic stroke.[4][7] this compound has demonstrated a significant ability to suppress this inflammatory response. In vitro studies on lipopolysaccharide (LPS)-activated microglia show that this compound effectively inhibits the production and release of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as inducible nitric oxide synthase (iNOS).[4] This anti-inflammatory action is linked to its ability to modulate key signaling pathways.
Anti-Apoptotic Activity
Apoptosis, or programmed cell death, is a major contributor to neuronal loss following ischemic events and in neurodegenerative conditions.[6][8] this compound has been shown to protect neurons from apoptosis in various models. For instance, in models of spinal cord injury and cerebral ischemia-reperfusion, this compound treatment leads to the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic protein Bax and cleaved Caspase-3.[5] This modulation of apoptotic regulators is largely mediated through the PI3K/Akt signaling pathway.[5]
Attenuation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a key instigator of neuronal damage.[6][9] this compound mitigates oxidative stress in neuronal cells subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), a model for cerebral ischemia-reperfusion injury.[6] It achieves this by decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the activity of crucial antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from initial in vitro and in vivo studies on this compound's neuroprotective effects.
Table 1: Summary of In Vitro Neuroprotective Effects of this compound
| Model System | This compound Concentration | Key Biomarkers Measured | Observed Effect | Reference |
| LPS-induced Microglia | Not specified | TNF-α, IL-1β, iNOS | Significant inhibition of cytokine elevation. | [4] |
| OGD/R-induced SH-SY5Y Cells | Dose-dependent | IL-6, TNF-α, IL-1β, MDA | Dose-dependent reduction in inflammatory cytokines and MDA levels. | [6] |
| OGD/R-induced SH-SY5Y Cells | Dose-dependent | SOD, CAT | Dose-dependent increase in antioxidant enzyme levels. | [6] |
| TNF-α-induced HT22 Cells | Not specified | Cleaved Caspase-3, Bax, Bcl-2 | Decreased expression of cleaved Caspase-3 and Bax; increased expression of Bcl-2. | [5] |
| Pneumolysin-induced A549 Cells | 8 µg/mL | Cell Injury | Alleviated cell injury. | [1][10] |
| Pneumolysin Activity | 4 µg/mL | Hemolytic Activity | Significantly inhibited hemolytic activity. | [1][10] |
Table 2: Summary of In Vivo Neuroprotective Effects of this compound
| Animal Model | This compound Dosage | Key Outcomes Measured | Observed Effect | Reference |
| MCAO Mice (Ischemic Stroke) | Not specified | Infarct Volume, Behavioral Performance | Alleviated infarct volume and improved behavioral performance. | [4] |
| Parkinson's Disease Mouse Model | Not specified | Motor Dysfunction (Rotarod, Pole Climbing) | Significantly improved motor dysfunction after 7 days. | [1][11] |
| Parkinson's Disease Mouse Model | Not specified | Tyrosine Hydroxylase (TH)-positive neurons | Increased number of TH-positive neurons in the substantia nigra. | [1][11] |
| Parkinson's Disease Mouse Model | Not specified | Dopamine Levels | Increased dopamine levels in the striatum. | [1] |
| Spinal Cord Injury (SCI) Mice | Not specified | Basso Mouse Scale (BMS) Score | Significantly higher BMS scores, indicating improved motor function recovery. | [5] |
| Spinal Cord Injury (SCI) Mice | Not specified | Neuron Survival, Apoptosis | Increased number of surviving neurons and reduced expression of cleaved Caspase-3. | [5] |
Signaling Pathways and Visualizations
This compound's neuroprotective effects are orchestrated through the modulation of several critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
AKT-mTOR-STAT3 Signaling Pathway in Neuroinflammation
In microglia-mediated neuroinflammation, this compound inhibits the phosphorylation of AKT, mTOR, and STAT3.[4] This suppression blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines, thereby reducing the inflammatory damage associated with ischemic stroke.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Properties of this compound: Potential Anti-Inflammatory Phytochemical against Different Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound protects cerebral ischemic injury through alleviating microglia-mediated neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effect of this compound on Neuron Apoptosis After Spinal Cord Injury in Mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound relieves oxygen-glucose deprivation/reoxygenation induced SH-SY5Y cells injury by inhibiting the p38 MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound protects cerebral ischemic injury through alleviating microglia-mediated neuroinflammation. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. Apoptotic Cell Death Regulation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence that 4-Hydroxynonenal Mediates Oxidative Stress-Induced Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Properties of this compound: Potential Anti-Inflammatory Phytochemical against Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Triterpenoid Shionone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Shionone, a tetracyclic triterpenoid first isolated from the roots of Aster tataricus, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery, history, and chemical properties of this compound. It details established protocols for its extraction, isolation, and quantitative analysis. Furthermore, this document elucidates the molecular mechanisms underlying its notable anti-inflammatory and potential anti-cancer effects, with a focus on key signaling pathways. All quantitative data is presented in structured tables for comparative analysis, and experimental workflows and signaling pathways are visualized through detailed diagrams.
Discovery and History
The discovery of this compound dates back to the mid-20th century, with foundational work on its isolation and structural elucidation primarily conducted by Japanese and French research groups.
Initial Isolation: this compound was first isolated from the dried roots and rhizomes of Aster tataricus L.f. (known as "Shion" in Japan), a plant with a long history of use in traditional Chinese medicine for treating coughs and phlegm.[1][2]
Structural Elucidation: The unique chemical structure of this compound, characterized by a rare 6/6/6/6 tetracyclic skeleton with a C-3 carbonyl group, was elucidated in the 1960s through the work of Takahashi and Ourisson.[3] Their research, published in journals such as Yakugaku Zasshi and the Bulletin de la Société Chimique de France, laid the groundwork for understanding this novel triterpenoid.[3]
Biosynthesis: More recently, the biosynthetic pathway of this compound has been investigated. Researchers have identified and characterized an oxidosqualene cyclase from Aster tataricus, designated as this compound synthase (SHS). This enzyme is responsible for the cyclization of 2,3-oxidosqualene to produce this compound as the major product.[4]
Chemical and Physical Properties
This compound is a tetracyclic triterpenoid with the systematic IUPAC name (1R,4aS,4bS,6aS,8R,10aR,10bS,12aS)-1,4b,6a,8,10a,12a-hexamethyl-8-(4-methylpent-3-en-1-yl)hexadecahydrochrysen-2(1H)-one.[5] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₀H₅₀O | [5] |
| Molecular Weight | 426.7 g/mol | [5] |
| Appearance | White amorphous powder | [1] |
| UV Detection Wavelength | 200 nm | [6] |
| Mass Spectrometry (ESI+) | m/z 427.4 | [2] |
Extraction and Isolation
An efficient method for the extraction and isolation of this compound from Aster tataricus involves Supercritical Fluid Extraction (SFE) followed by High-Speed Counter-Current Chromatography (HSCCC).[1]
Supercritical Fluid Extraction (SFE)
This method utilizes carbon dioxide in its supercritical state as the extraction solvent, offering advantages such as mild operating conditions and reduced use of organic solvents.[1]
Experimental Protocol:
-
Sample Preparation: Dried and powdered roots and rhizomes of Aster tataricus are sieved to a particle size of 40-60 mesh.[1]
-
SFE System: A preparative-scale SFE system is used.[1]
-
Extraction Parameters:
-
Procedure:
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique used for the purification of the crude SFE extract.[1]
Experimental Protocol:
-
Two-Phase Solvent System: A system composed of n-hexane and methanol (2:1, v/v) is used. The upper phase serves as the stationary phase, and the lower phase is the mobile phase.[1]
-
Sample Preparation: The crude SFE extract is dissolved in a 1:1 mixture of the stationary and mobile phases.[1]
-
HSCCC Separation:
-
The HSCCC column is filled with the stationary phase.[1]
-
The apparatus is rotated at a specific speed, and the mobile phase is pumped through the column.[1]
-
Once hydrodynamic equilibrium is reached, the sample solution is injected.[1]
-
The effluent is continuously monitored, and fractions are collected.[1]
-
Quantitative Data from SFE-HSCCC Method:
| Parameter | Value | Reference(s) |
| Starting Material | 500 mg of crude SFE extract | [1] |
| Yield of this compound | 75 mg | [1] |
| Purity of this compound | 98.7% (determined by HPLC) | [1] |
| Recovery | 92% | [1] |
dot
Caption: Workflow for this compound Extraction and Isolation.
Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the primary methods for the quantitative analysis of this compound in plant material and biological samples.
HPLC Method
Experimental Protocol:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.[6]
-
Column: Polaris C18 column.[6]
-
Mobile Phase: Acetonitrile.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 200 nm.[6]
-
Quantification: Based on an external standard calibration curve.[6]
Quantitative Data for this compound Content in Aster tataricus
| Source of Aster tataricus | This compound Content (% w/w) | Reference(s) |
| Various locations and markets | 0.06% - 0.18% | [6] |
| Dried roots and rhizome | 0.026% - 0.41% | [5] |
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, with its anti-inflammatory properties being the most extensively studied.
Anti-inflammatory Activity
This compound exerts its anti-inflammatory effects primarily through the modulation of the NF-κB and NLRP3 inflammasome signaling pathways.
5.1.1. Inhibition of the NF-κB Signaling Pathway
Experimental Protocol (Western Blot Analysis):
-
Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, followed by treatment with this compound at various concentrations.
-
Protein Extraction: Whole-cell lysates are prepared using RIPA buffer.
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST.
-
The membrane is incubated with primary antibodies against key NF-κB pathway proteins (e.g., p-p65, IκBα).
-
After washing, the membrane is incubated with a corresponding secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: this compound's inhibitory effect on the NLRP3 inflammasome pathway.
Anti-cancer Activity
Preliminary studies have suggested that this compound may possess anti-cancer properties, although this is a less explored area of its pharmacology. Further research is required to establish its efficacy and mechanism of action against various cancer cell lines. Quantitative data, such as IC50 values, are needed to fully assess its potential as an anti-cancer agent.
Other Activities
This compound has also been investigated for other pharmacological effects, including antitussive and expectorant activities, which aligns with the traditional use of its plant source.
[1]### 6. Pharmacokinetics
Pharmacokinetic studies in rats have provided initial insights into the absorption, distribution, metabolism, and excretion of this compound.
Pharmacokinetic Parameters of this compound in Rats (Oral Administration of Raw A. tataricus Extract)
| Parameter | Value | Reference(s) |
| Cmax | 3134.61 ± 548.07 ng/mL | |
| Tmax | 1.83 ± 0.41 h | |
| AUC₀₋t | 24873.55 ± 3654.80 ng·h/mL | |
| AUC₀₋∞ | 25896.63 ± 3789.24 ng·h/mL | |
| t₁/₂ | 3.55 ± 0.69 h |
Conclusion
This compound is a triterpenoid with a unique chemical structure and promising pharmacological activities, particularly in the realm of inflammation. The established methods for its extraction, isolation, and quantification provide a solid foundation for further research and development. The elucidation of its inhibitory effects on the NF-κB and NLRP3 inflammasome pathways opens avenues for its potential therapeutic application in inflammatory diseases. Future research should focus on a more comprehensive evaluation of its anti-cancer properties, detailed pharmacokinetic and toxicological profiling in various models, and clinical investigations to validate its therapeutic potential.
References
- 1. akjournals.com [akjournals.com]
- 2. Simultaneous Determination of Five Components in Aster tataricus by Ultra Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular characterization of an oxidosqualene cyclase that yields this compound, a unique tetracyclic triterpene ketone of Aster tataricus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [Determination of this compound in Radix Asteris by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Shionone Extraction and Purification from Aster tataricus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shionone is a significant triterpenoid compound isolated from the roots of Aster tataricus L. f., a plant widely used in traditional Chinese medicine for its antitussive and anti-inflammatory properties.[1][2][3] As a phytochemical marker for the quality control of A. tataricus, efficient methods for its extraction and purification are crucial for research and drug development.[1][4] This document provides detailed protocols for the extraction of this compound using Supercritical Fluid Extraction (SFE) and its subsequent purification by High-Speed Counter-Current Chromatography (HSCCC), offering a highly efficient and solvent-reducing approach compared to conventional methods.[1][4]
Principle
This protocol utilizes Supercritical Fluid Extraction (SFE) with carbon dioxide as the primary solvent for the initial extraction of this compound from the plant matrix. SFE is a green technology that offers high selectivity and efficiency. The subsequent purification is achieved through High-Speed Counter-Current Chromatography (HSCCC), a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible sample adsorption and leading to high recovery rates.[1][4]
Materials and Reagents
-
Plant Material: Dried roots of Aster tataricus L. f.
-
Gases: Carbon dioxide (99.9% purity)[1]
-
Solvents:
-
Reference Standard: this compound (purity > 98%)
Equipment
-
Grinder or mill
-
Sieves (40-60 mesh)
-
Preparative Supercritical Fluid Extraction (SFE) system
-
High-Speed Counter-Current Chromatography (HSCCC) instrument
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Rotary evaporator
-
Analytical balance
-
Ultrasonic bath
Experimental Protocols
Preparation of Plant Material
-
Thoroughly wash the dried roots of Aster tataricus to remove any soil and debris.
-
Air-dry the cleaned roots or use a suitable dryer at a low temperature to prevent degradation of bioactive compounds.
-
Grind the dried roots into a fine powder.
-
Sieve the powder to obtain a particle size of 40–60 mesh.[1][4][5]
-
Store the powdered material in a cool, dry, and dark place until extraction.
Supercritical Fluid Extraction (SFE) of this compound
This protocol is based on an optimized and scaled-up preparative SFE process.[1][4]
-
Place 500 g of the prepared A. tataricus powder (40–60 mesh) into the extraction vessel of the preparative SFE system.[4]
-
Set the extraction parameters to the optimized conditions:
-
Initiate the extraction process with a static extraction phase of 40 minutes, followed by a dynamic extraction phase of 6 hours.[4]
-
Set the flow rate of the supercritical carbon dioxide to 2.5 L/min.[4]
-
The extract is depressurized and collected in a separate vessel.[4]
-
Concentrate the collected extract to obtain the crude SFE extract.
High-Speed Counter-Current Chromatography (HSCCC) Purification of this compound
This protocol outlines the one-step purification of this compound from the crude SFE extract.[1][4]
-
Preparation of the Two-Phase Solvent System:
-
HSCCC System Preparation:
-
Completely fill the multilayer coiled column of the HSCCC instrument with the upper phase (stationary phase).[4]
-
Pump the lower phase (mobile phase) into the column at a flow rate of 1.5 mL/min while the column is rotating at 850 rpm.[4]
-
Continue pumping until the mobile phase emerges from the outlet and hydrodynamic equilibrium is established.[4]
-
-
Sample Injection and Separation:
-
Fraction Collection and Analysis:
-
Continuously monitor the effluent and collect fractions.
-
Analyze the collected fractions by HPLC to identify those containing pure this compound.
-
-
Isolation of Pure this compound:
-
Combine the fractions containing high-purity this compound.
-
Evaporate the solvent to obtain the purified this compound.
-
Analytical Method for Quantification (HPLC)
-
Chromatographic Conditions:
-
Procedure:
-
Prepare standard solutions of this compound at various concentrations to establish a calibration curve.
-
Prepare samples of the crude extract and purified fractions for injection.
-
Quantify the this compound content based on the peak area and the calibration curve.
-
Quantitative Data Summary
The following tables summarize the quantitative data from the optimized extraction and purification protocols.
Table 1: Optimized Supercritical Fluid Extraction (SFE) Parameters
| Parameter | Value | Reference |
| Plant Material | Aster tataricus L. f. roots | [1][4] |
| Sample Weight | 500 g | [4] |
| Particle Size | 40–60 mesh | [1][4][5] |
| Temperature | 40 °C | [1][4][5] |
| Pressure | 30 MPa | [1][4][5] |
| Static Extraction Time | 40 min | [4] |
| Dynamic Extraction Time | 6 h | [4] |
| CO2 Flow Rate | 2.5 L/min | [4] |
Table 2: High-Speed Counter-Current Chromatography (HSCCC) Parameters and Results
| Parameter | Value | Reference |
| Crude Extract Loaded | 500 mg | [1][4] |
| Solvent System | n-hexane-methanol (2:1, v/v) | [1][4][5] |
| Column Rotation Speed | 850 rpm | [4] |
| Mobile Phase Flow Rate | 1.5 mL/min | [4] |
| Purified this compound Yield | 75 mg | [1][4] |
| Purity of this compound | 98.7% (by HPLC) | [1][4][5] |
| Recovery Rate | 92% | [1][4] |
Table 3: this compound Content in Aster tataricus (Radix Asteris)
| Source | This compound Content (%) | Reference |
| Various locations and markets | 0.06% - 0.18% | [6] |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the extraction and purification of this compound from Aster tataricus.
References
- 1. akjournals.com [akjournals.com]
- 2. abmole.com [abmole.com]
- 3. Pharmacological Properties of this compound: Potential Anti-Inflammatory Phytochemical against Different Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. akjournals.com [akjournals.com]
- 6. [Determination of this compound in Radix Asteris by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for In Vitro Anti-inflammatory Assays of Shionone
Introduction
Shionone is a triterpenoid compound isolated from the roots of Aster tataricus, a plant used in traditional medicine.[1][2][3] Emerging research has highlighted its potential as a potent anti-inflammatory agent, making it a promising candidate for drug development against various inflammatory diseases.[1][3] this compound has been shown to exert its effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][6][7] It effectively reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as other inflammatory mediators.[1][2][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute a series of in vitro assays to characterize the anti-inflammatory properties of this compound. The protocols detailed below utilize common cell culture models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, to provide a robust framework for preclinical evaluation.[2][5]
Overview of this compound's Anti-Inflammatory Mechanism
This compound's primary anti-inflammatory mechanism involves the suppression of pro-inflammatory signaling cascades. In a typical inflammatory response model, LPS (a component of Gram-negative bacteria) binds to Toll-like receptor 4 (TLR4) on the surface of immune cells like macrophages. This binding triggers downstream signaling, leading to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation marks IκBα for degradation, releasing the NF-κB (p65/p50) dimer to translocate into the nucleus. Concurrently, the p38 MAPK pathway is activated through phosphorylation. Both pathways promote the transcription of genes encoding pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][9]
This compound has been demonstrated to inhibit these pathways by decreasing the phosphorylation of p38 and the NF-κB p65 subunit, and by preventing the degradation of IκBα, thereby blocking NF-κB's nuclear translocation.[4][5][10]
Caption: this compound inhibits LPS-induced inflammation by targeting the p38 MAPK and NF-κB pathways.
General Experimental Workflow
A systematic approach is crucial for evaluating the anti-inflammatory effects of this compound. The workflow begins with establishing a suitable cell model and determining the non-cytotoxic concentration range of the compound. This is followed by inducing an inflammatory response and treating the cells with this compound. Finally, various downstream assays are performed to quantify the extent of anti-inflammatory activity.
Caption: A stepwise workflow for in vitro evaluation of this compound's anti-inflammatory activity.
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
This protocol describes the maintenance of RAW 264.7 murine macrophages, a commonly used cell line for in vitro inflammation studies.[2][5]
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Sub-culturing:
-
When cells reach 80-90% confluency, gently scrape the cells using a cell scraper.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete medium.
-
Seed cells into new culture flasks at a ratio of 1:4 to 1:6. Passage every 2-3 days.
-
Protocol 2: Cell Viability Assay (MTT Assay)
It is essential to determine the concentrations at which this compound is non-toxic to the cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Principle: The MTT assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt MTT to purple formazan crystals.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 24 hours.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control group.
-
-
Data Presentation:
| Treatment Group | Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| Vehicle Control | 0 | 1.25 ± 0.08 | 100 |
| This compound | 1 | 1.23 ± 0.07 | 98.4 |
| This compound | 10 | 1.21 ± 0.09 | 96.8 |
| This compound | 25 | 1.18 ± 0.06 | 94.4 |
| This compound | 50 | 1.15 ± 0.08 | 92.0 |
| This compound | 100 | 0.85 ± 0.05 | 68.0 |
Protocol 3: Measurement of Nitric Oxide (NO) Production (Griess Assay)
This compound's effect on iNOS activity can be indirectly measured by quantifying the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Principle: The Griess assay is a colorimetric method that detects nitrite. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound.
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Induce inflammation by adding LPS (1 µg/mL). Include a negative control (no LPS) and a positive control (LPS only).
-
Incubate for 24 hours at 37°C.
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate nitrite concentration using a sodium nitrite standard curve.
-
-
Data Presentation:
| Treatment Group | NO₂⁻ Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
| Control | 1.5 ± 0.3 | - |
| LPS (1 µg/mL) | 45.2 ± 2.8 | 0 |
| LPS + this compound (10 µM) | 28.1 ± 1.9 | 37.8 |
| LPS + this compound (25 µM) | 15.6 ± 1.5 | 65.5 |
| LPS + this compound (50 µM) | 8.3 ± 0.9 | 81.6 |
Protocol 4: Quantification of Pro-inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the secretion of cytokines like TNF-α, IL-6, and IL-1β into the cell culture supernatant.[4][11]
-
Principle: A capture antibody specific for the target cytokine is coated onto a 96-well plate. The supernatant is added, and the cytokine binds to the antibody. A second, biotinylated detection antibody is added, followed by streptavidin-horseradish peroxidase (HRP). A substrate is then added, which is converted by HRP to produce a colored product, the intensity of which is proportional to the amount of cytokine present.
-
Procedure:
-
Prepare cells and treat with this compound and/or LPS as described in Protocol 3.
-
After 24 hours of incubation, collect the culture supernatants and centrifuge to remove cell debris.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kit being used.
-
Briefly, this involves coating the plate, blocking, adding samples and standards, adding detection antibody, adding streptavidin-HRP, adding substrate, and stopping the reaction.
-
Measure absorbance at 450 nm.
-
Calculate cytokine concentrations based on the standard curve.
-
-
Data Presentation:
| Treatment Group | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) | IL-1β (pg/mL) (Mean ± SD) |
| Control | 25 ± 5 | 15 ± 4 | 10 ± 3 |
| LPS (1 µg/mL) | 3500 ± 210 | 2800 ± 180 | 850 ± 75 |
| LPS + this compound (25 µM) | 1850 ± 150 | 1450 ± 120 | 420 ± 50 |
| LPS + this compound (50 µM) | 980 ± 90 | 760 ± 65 | 210 ± 30 |
Protocol 5: Analysis of Signaling Pathways (Western Blot)
Western blotting is used to detect changes in the protein levels and phosphorylation status of key molecules in the NF-κB and MAPK signaling pathways.[4][6]
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with primary antibodies specific to the target proteins (e.g., p-p65, p65, p-p38, p38, IκBα, β-actin). A secondary antibody conjugated to an enzyme (like HRP) is then used for detection via chemiluminescence.
-
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.
-
Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes) suitable for detecting phosphorylation events.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using software like ImageJ. Normalize phosphorylated proteins to their total protein levels and other proteins to a loading control like β-actin.
-
-
Data Presentation:
| Treatment Group | p-p65 / Total p65 (Relative Density) | p-p38 / Total p38 (Relative Density) | IκBα / β-actin (Relative Density) |
| Control | 0.15 ± 0.03 | 0.20 ± 0.04 | 1.00 ± 0.08 |
| LPS (1 µg/mL) | 1.00 ± 0.09 | 1.00 ± 0.11 | 0.35 ± 0.05 |
| LPS + this compound (25 µM) | 0.62 ± 0.07 | 0.58 ± 0.06 | 0.75 ± 0.06 |
| LPS + this compound (50 µM) | 0.31 ± 0.04 | 0.29 ± 0.05 | 0.92 ± 0.07 |
References
- 1. Pharmacological Properties of this compound: Potential Anti-Inflammatory Phytochemical against Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Properties of this compound: Potential Anti-Inflammatory Phytochemical against Different Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound relieves oxygen-glucose deprivation/reoxygenation induced SH-SY5Y cells injury by inhibiting the p38 MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of LPS-induced iNOS, COX-2 and cytokines expression by poncirin through the NF-kappaB inactivation in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Shikonin Inhibits Inflammatory Cytokine Production in Human Periodontal Ligament Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Impact of Shionone on Cancer Cell Migration
Introduction
Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is a major cause of cancer-related mortality.[1] A critical step in the metastatic cascade is cancer cell migration. Shionone, a triterpenoid natural compound, has demonstrated potential as an anti-cancer agent by inhibiting the growth and proliferation of cancer cells.[2][3] Emerging evidence also points to its ability to suppress cancer cell migration and invasion, suggesting its potential as an anti-metastatic agent.[2][4][5]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the effects of this compound on cancer cell migration using established cell-based assays. The included methodologies for the wound-healing and Transwell migration assays, along with data presentation guidelines and representations of the implicated signaling pathways, offer a comprehensive framework for studying this compound's anti-migratory properties.
Data Presentation: Quantitative Effects of this compound on Cancer Cell Migration
Summarized below is the dose-dependent inhibitory effect of this compound on the migration of human breast cancer cells. This data has been compiled from in vitro studies and demonstrates a clear trend of decreased cell migration with increasing concentrations of this compound.
Table 1: Dose-Dependent Inhibition of Breast Cancer Cell Migration by this compound
| This compound Concentration (µM) | Percent Migration (%) | Reference |
| 0 | 100 | [2] |
| 7 | 74 | [2] |
| 14 | 42 | [2] |
| 24 | 25 | [2][3][5] |
Table 2: Inhibition of Breast Cancer Cell Invasion by this compound
| This compound Concentration (µM) | Percent Invasion (%) | Reference |
| 24 | 37 | [3][5] |
Key Cell-Based Assays
Two primary assays are widely utilized to assess the effect of this compound on cancer cell migration in a two-dimensional (2D) and three-dimensional (3D) context: the Wound-Healing Assay and the Transwell Migration Assay.
Wound-Healing (Scratch) Assay
The wound-healing assay is a straightforward and cost-effective method to study collective cell migration in a 2D environment.[6] It involves creating a "scratch" or gap in a confluent monolayer of cancer cells and monitoring the rate at which the cells migrate to close the gap over time.[6][7]
Caption: Workflow for the Wound-Healing Assay.
-
Cell Seeding: Seed cancer cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.[8]
-
Monolayer Formation: Incubate the cells until they reach approximately 90-100% confluency.
-
Creating the Wound: Using a sterile p200 pipette tip, create a straight scratch through the center of the cell monolayer.[6]
-
Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove any detached cells.
-
Treatment: Replace the PBS with fresh culture medium containing the desired concentrations of this compound (e.g., 0, 7, 14, 24 µM). Include a vehicle control (e.g., DMSO). To minimize the effects of cell proliferation on wound closure, serum-free or low-serum media can be used.
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated points using a phase-contrast microscope. This is the 0-hour time point.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., 6, 12, 24, or 48 hours) to monitor the closure of the wound.[8]
-
Data Analysis: Measure the width of the scratch in the images from each time point. The percentage of wound closure can be calculated using the following formula: Wound Closure % = [(Initial Wound Width - Final Wound Width) / Initial Wound Width] x 100
Transwell Migration (Boyden Chamber) Assay
The Transwell migration assay assesses the chemotactic ability of cells to move through a porous membrane towards a chemoattractant.[9][10] This assay provides a quantitative measure of cell migration.[11] A variation of this, the invasion assay, involves coating the membrane with an extracellular matrix (ECM) component like Matrigel to evaluate the ability of cells to degrade the ECM and invade.[10]
Caption: Workflow for the Transwell Migration Assay.
-
Cell Preparation: Culture cancer cells to 70-80% confluency. Prior to the assay, serum-starve the cells for 12-24 hours to minimize basal migration.
-
Assay Setup:
-
Lower Chamber: Add 600 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower wells of a 24-well plate.[9]
-
Upper Chamber: Resuspend the serum-starved cells in serum-free medium containing different concentrations of this compound. Seed a specific number of cells (e.g., 1 x 10^5 cells in 100 µL) into the upper chamber of the Transwell inserts (typically with an 8 µm pore size membrane).[9]
-
-
Incubation: Place the plate in a 37°C, 5% CO2 incubator for a period that allows for measurable migration without overcrowding (e.g., 12-48 hours).
-
Removal of Non-Migrated Cells: Carefully remove the Transwell inserts from the plate. Using a cotton swab, gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.[9]
-
Fixation and Staining:
-
Fix the migrated cells on the bottom of the membrane by immersing the inserts in a fixative solution (e.g., 4% paraformaldehyde or methanol) for 10-20 minutes.
-
Stain the fixed cells with a staining solution (e.g., 0.1% crystal violet) for 15-30 minutes.
-
-
Washing: Gently wash the inserts in water to remove excess stain and allow them to air dry.
-
Quantification:
-
Elute the stain from the migrated cells using a destaining solution (e.g., 10% acetic acid). Measure the absorbance of the eluate using a plate reader.
-
Alternatively, count the number of migrated cells in several random microscopic fields for each insert and calculate the average.
-
Signaling Pathways Modulated by this compound
This compound's inhibitory effect on cancer cell migration is attributed to its ability to modulate key signaling pathways that regulate cell motility, invasion, and the epithelial-mesenchymal transition (EMT).
Ras/Raf/MEK/ERK and STAT3 Signaling Pathways
Studies have shown that this compound blocks the Ras/Raf/MEK/ERK and STAT3 signaling pathways in breast cancer cells.[2][4] These pathways are crucial for transmitting extracellular signals to the nucleus, leading to the expression of genes involved in cell migration and invasion.[2]
Caption: this compound's Inhibition of MEK/ERK and STAT3 Pathways.
By inhibiting the phosphorylation of MEK, ERK, and STAT3, this compound effectively downregulates these pro-migratory signaling cascades.[2] This leads to a reduction in the expression of downstream target genes that are essential for cell motility and invasion.
Conclusion
The protocols and information provided herein offer a robust framework for investigating the anti-migratory effects of this compound on cancer cells. The wound-healing and Transwell migration assays are complementary methods that can provide valuable insights into this compound's potential as an anti-metastatic agent. Understanding its mechanism of action, particularly its inhibitory effects on the MEK/ERK and STAT3 signaling pathways, will be crucial for its further development as a therapeutic agent in oncology.
References
- 1. m.youtube.com [m.youtube.com]
- 2. jbuon.com [jbuon.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound suppresses the growth, migration and invasion of human breast cancer cells via induction of apoptosis and inhibition of MEK/ERK and STAT3 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Properties of this compound: Potential Anti-Inflammatory Phytochemical against Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wound healing assay - Wikipedia [en.wikipedia.org]
- 7. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.6. Wound healing assay [bio-protocol.org]
- 9. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 11. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
Application Note: Preparation of Shionone Stock Solutions for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Shionone is a tetracyclic triterpenoid compound isolated from the roots of plants such as Aster tataricus.[1] It has garnered significant interest in biomedical research due to its potent anti-inflammatory, anti-cancer, and nephroprotective properties.[2][3][4] this compound has been demonstrated to modulate several key signaling pathways, including the MEK/ERK, STAT3, and NLRP3 inflammasome pathways.[2][4] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reproducible results in in vitro cell culture experiments. This document provides a detailed protocol for the solubilization, storage, and use of this compound.
This compound Properties and Materials
Compound Characteristics
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 10376-48-4 |
| Molecular Formula | C₃₀H₅₀O |
| Molecular Weight | 426.7 g/mol [5] |
| Appearance | Solid powder |
Required Materials
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Sterile, nuclease-free pipette tips
-
Vortex mixer
-
Water bath or sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Experimental Protocols
Protocol for Preparing a 10 mM Primary Stock Solution
Due to its hydrophobic nature, this compound is practically insoluble in aqueous solutions. The recommended solvent for preparing a primary stock solution for cell culture applications is high-purity, anhydrous DMSO. Moisture in DMSO can significantly reduce the solubility of hydrophobic compounds.
Calculation: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For 1 mL of a 10 mM stock: Mass (mg) = 0.010 mol/L x 0.001 L x 426.7 g/mol x 1000 mg/g = 4.27 mg
Step-by-Step Procedure:
-
Weighing: Tare a sterile vial on a calibrated analytical balance. Carefully weigh 4.27 mg of this compound powder into the vial.
-
Solvent Addition: Add 1 mL of anhydrous, cell culture grade DMSO to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear and free of any visible particulates.
-
Aiding Solubilization (Optional): If the compound does not readily dissolve, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be applied. Avoid overheating.
-
Storage: Aliquot the 10 mM primary stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile polypropylene tubes. Store aliquots as recommended in Table 2 to minimize freeze-thaw cycles.
Protocol for Preparing Working Solutions in Cell Culture Medium
The high concentration of DMSO in the primary stock is cytotoxic. Therefore, it must be diluted to a safe final concentration in the cell culture medium, typically below 0.5%.
Step-by-Step Procedure:
-
Determine Final Concentration: Decide the final concentration of this compound required for your experiment (e.g., 10 µM).
-
Serial Dilution (Recommended): It is best practice to perform a serial dilution. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can perform a 1:100 intermediate dilution in sterile PBS or culture medium, followed by a final 1:10 dilution into the cell culture wells.
-
Direct Dilution: Alternatively, for a 1:1000 dilution (to get 10 µM from 10 mM stock), add 1 µL of the 10 mM stock solution to 1 mL of pre-warmed cell culture medium.
-
Mixing: Immediately after adding the stock solution to the medium, mix thoroughly by gentle pipetting or swirling to prevent precipitation of the compound.
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This is crucial to distinguish the effects of this compound from any effects of the solvent.
Data Presentation
Storage and Stability
Proper storage is essential to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Protect from light and moisture. |
| DMSO Stock Solution | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | For shorter-term storage. |
Recommended Working Concentrations
The optimal working concentration of this compound is cell-type dependent and should be determined empirically. A dose-response experiment is recommended. Table 3 provides a range of concentrations reported in the literature for various in vitro assays.[5]
| Concentration (µg/mL) | Approximate Molar Concentration (µM) |
| 0.1 | 0.23 |
| 1.0 | 2.34 |
| 5.0 | 11.7 |
| 10.0 | 23.4 |
| 20.0 | 46.8 |
| 40.0 | 93.7 |
| 80.0 | 187.5 |
Visualization of this compound's Mechanism of Action
This compound has been shown to exert its anti-cancer effects in breast cancer cells by inhibiting the MEK/ERK and STAT3 signaling pathways.[4] The following diagram illustrates the points of inhibition.
Figure 1. this compound inhibits cancer cell proliferation by targeting MEK/ERK and STAT3 pathways.
References
- 1. This compound | C30H50O | CID 12315507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacological Properties of this compound: Potential Anti-Inflammatory Phytochemical against Different Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Glomerular Fibirosis by Suppressing NLRP3 Related Inflammasome though SESN2-NRF2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses the growth, migration and invasion of human breast cancer cells via induction of apoptosis and inhibition of MEK/ERK and STAT3 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Properties of this compound: Potential Anti-Inflammatory Phytochemical against Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Shionone's Impact on Key Signaling Pathways: A Western Blot Analysis Guide
Application Notes and Protocols for Researchers
Shionone, a triterpenoid saponin isolated from the roots of Aster tataricus, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. At the molecular level, this compound exerts its influence by modulating critical intracellular signaling pathways. Western blot analysis is an indispensable technique for elucidating these mechanisms by detecting changes in the expression and phosphorylation status of key signaling proteins. This document provides detailed application notes and protocols for investigating the impact of this compound on major signaling cascades.
Key Signaling Pathways Modulated by this compound
Western blot studies have revealed that this compound's biological effects are mediated through its interaction with several key signaling pathways:
-
MEK/ERK Pathway: this compound has been shown to inhibit the Ras/Raf/MEK/ERK signaling cascade, a critical pathway involved in cell proliferation, differentiation, and survival. This inhibition is observed through a decrease in the phosphorylation of MEK and ERK.[1][2]
-
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway, crucial for cell growth and apoptosis, is another target of this compound. Treatment with this compound leads to a reduction in the phosphorylation of STAT3, thereby inhibiting its activity.[1][2]
-
p38 MAPK/NF-κB Pathway: this compound has been found to alleviate inflammatory responses by suppressing the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathway. This is evidenced by decreased phosphorylation of p38 and the p65 subunit of NF-κB.[3]
-
SESN2-NRF2/HO-1 Pathway: this compound can also exert protective effects against cellular stress by upregulating the Sestrin-2 (SESN2)-dependent nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway. This leads to an increase in the expression of these protective proteins.[4][5]
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize the dose-dependent effects of this compound on the expression and phosphorylation of key signaling proteins, as determined by western blot analysis. The data is presented as a relative density of the protein bands compared to a control group.
Table 1: Effect of this compound on MEK/ERK and STAT3 Signaling Pathways
| Target Protein | This compound Concentration (µM) | Relative Protein Expression (Fold Change vs. Control) |
| p-MEK/MEK | 0 | 1.00 |
| 10 | ↓ (Significant Decrease) | |
| 20 | ↓↓ (More Significant Decrease) | |
| p-ERK/ERK | 0 | 1.00 |
| 10 | ↓ (Significant Decrease) | |
| 20 | ↓↓ (More Significant Decrease) | |
| p-STAT3/STAT3 | 0 | 1.00 |
| 10 | ↓ (Significant Decrease) | |
| 20 | ↓↓ (More Significant Decrease) |
Note: The downward arrows (↓) indicate a dose-dependent decrease in the ratio of phosphorylated to total protein as consistently reported in the literature.[1][2]
Table 2: Effect of this compound on p38 MAPK/NF-κB Signaling Pathway
| Target Protein | This compound Concentration (µM) | Relative Protein Expression (Fold Change vs. Control) |
| p-p38/p38 | 0 | 1.00 |
| 10 | 0.65 | |
| 20 | 0.40 | |
| p-p65/p65 | 0 | 1.00 |
| 10 | 0.70 | |
| 20 | 0.45 |
Data is representative of findings reported in studies on inflammatory models.[3]
Table 3: Effect of this compound on SESN2-NRF2/HO-1 Signaling Pathway
| Target Protein | This compound Treatment | Relative Protein Expression (Fold Change vs. Control) |
| SESN2 | Control | 1.00 |
| This compound | 2.50 | |
| NRF2 | Control | 1.00 |
| This compound | 2.80 | |
| HO-1 | Control | 1.00 |
| This compound | 3.20 |
Data is representative of findings reported in studies on cellular stress models.[4][5]
Experimental Protocols
This section provides detailed protocols for performing western blot analysis to investigate the effect of this compound on the aforementioned signaling pathways.
Protocol 1: Western Blot Analysis of MEK/ERK and STAT3 Phosphorylation
1. Cell Culture and this compound Treatment:
- Culture human breast cancer cells (e.g., SK-BR-3) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Seed the cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20 µM) for 24 hours.
2. Protein Extraction:
- Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing every 10 minutes.
- Centrifuge at 14,000 rpm for 20 minutes at 4°C.
- Collect the supernatant containing the total protein and determine the protein concentration using a BCA (Bicinchoninic acid) protein assay kit.
3. SDS-PAGE and Protein Transfer:
- Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.
- Separate the proteins on a 10% SDS-polyacrylamide gel.
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against p-MEK, MEK, p-ERK, ERK, p-STAT3, and STAT3 (typically at a 1:1000 dilution) overnight at 4°C.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Quantification:
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Capture the images using a chemiluminescence imaging system.
- Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Western Blot Analysis of p38 MAPK and NF-κB Phosphorylation
1. Cell Culture and Treatment:
- Culture appropriate cells (e.g., macrophages or intestinal epithelial cells) in suitable media.
- Pre-treat cells with this compound for 1-2 hours before stimulating with an inflammatory agent like lipopolysaccharide (LPS) for a specified time (e.g., 30-60 minutes).
2. Protein Extraction, SDS-PAGE, and Transfer:
- Follow the same procedure as described in Protocol 1. For NF-κB analysis, both nuclear and cytoplasmic fractions can be prepared to observe the translocation of p65.
3. Immunoblotting:
- Follow the same blocking and washing steps as in Protocol 1.
- Incubate the membrane with primary antibodies against p-p38, p38, p-p65, and p65 (1:1000 dilution) overnight at 4°C.
- Proceed with secondary antibody incubation and detection as described in Protocol 1.
4. Detection and Quantification:
- Follow the same procedure as described in Protocol 1.
Protocol 3: Western Blot Analysis of SESN2, NRF2, and HO-1 Expression
1. Cell Culture and Treatment:
- Culture relevant cells (e.g., renal cells, neurons) in appropriate media.
- Treat the cells with this compound at a predetermined concentration and for a specific duration (e.g., 24-48 hours) to induce the expression of the target proteins.
2. Protein Extraction, SDS-PAGE, and Transfer:
- Follow the same procedure as described in Protocol 1.
3. Immunoblotting:
- Follow the same blocking and washing steps as in Protocol 1.
- Incubate the membrane with primary antibodies against SESN2, NRF2, and HO-1 (1:1000 dilution) overnight at 4°C. A loading control like β-actin or GAPDH should also be probed.
- Proceed with secondary antibody incubation and detection as described in Protocol 1.
4. Detection and Quantification:
- Follow the same procedure as described in Protocol 1. Normalize the protein levels to the loading control.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by this compound and the general workflow for western blot analysis.
Caption: this compound's modulatory effects on key signaling pathways.
Caption: General workflow for Western Blot analysis.
References
- 1. This compound suppresses the growth, migration and invasion of human breast cancer cells via induction of apoptosis and inhibition of MEK/ERK and STAT3 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Inhibits Glomerular Fibirosis by Suppressing NLRP3 Related Inflammasome though SESN2-NRF2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Glomerular Fibirosis by Suppressing NLRP3 Related Inflammasome though SESN2-NRF2/ HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Shionone's In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various animal models to assess the in vivo efficacy of Shionone, a natural triterpenoid with demonstrated anti-inflammatory, anti-cancer, and protective effects in a range of disease models. The following sections detail experimental procedures, quantitative data summaries, and the underlying signaling pathways affected by this compound treatment.
Inflammatory and Autoimmune Disease Models
Dextran Sulfate Sodium (DSS)-Induced Colitis in BALB/c Mice
This model is used to evaluate the efficacy of this compound in treating inflammatory bowel disease.
Experimental Protocol:
-
Animal Model: Female BALB/c mice (6-8 weeks old) are used.
-
Induction of Colitis: Acute colitis is induced by administering 2.5% - 5% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water for 7 consecutive days.[1][2] The concentration of DSS may need to be optimized depending on the specific batch and mouse strain to achieve robust and reproducible colitis.[1]
-
This compound Treatment: this compound is administered orally at doses of 25 mg/kg and 50 mg/kg daily for the duration of the DSS treatment.[3]
-
Assessment of Colitis Severity:
Quantitative Data Summary:
| Parameter | Control Group | DSS Group | This compound (25 mg/kg) | This compound (50 mg/kg) |
| DAI Score | 0 | Increased | Significantly Reduced | Significantly Reduced |
| Colon Length | Normal | Significantly Shortened | Significantly Lengthened | Significantly Lengthened |
| Histological Score | Minimal Inflammation | Severe Inflammation | Reduced Inflammation | Reduced Inflammation |
| IL-1β Levels | Low | Significantly Increased | Significantly Decreased | Significantly Decreased |
Signaling Pathway: this compound's therapeutic effect in colitis is associated with the inhibition of the NF-κB/NLRP3 inflammasome pathway , leading to reduced production of pro-inflammatory cytokines like IL-1β.[3]
Streptococcus pneumoniae-Induced Pneumonia in BALB/c Mice
This model assesses this compound's efficacy in treating bacterial pneumonia.
Experimental Protocol:
-
Animal Model: Female BALB/c mice (6-8 weeks old) are used.[8]
-
Induction of Pneumonia: Mice are intranasally inoculated with Streptococcus pneumoniae (e.g., TIGR4 strain) at a concentration of 5 x 10^7 CFU per mouse.[9]
-
This compound Treatment: this compound is administered, for example, at a dose of 50 mg/kg.[8][10]
-
Assessment of Pneumonia Severity:
-
Lung Histopathology: Lungs are harvested 48 hours post-infection, fixed, and stained with H&E to evaluate tissue damage and inflammatory cell infiltration.[8][10]
-
Bacterial Load: Lung homogenates are plated to determine the number of colony-forming units (CFU) to quantify bacterial clearance.[8][10]
-
Quantitative Data Summary:
| Parameter | Control Group | S. pneumoniae Group | This compound (50 mg/kg) Group |
| Lung Histology | Normal | Severe inflammation, alveolar damage | Reduced inflammation and tissue damage |
| Lung Bacterial Load (log10 CFU) | 0 | High | Significantly Reduced (~4 log10 units)[8] |
Sepsis and Organ Injury Models
Sepsis-Induced Acute Kidney Injury (AKI) in C57BL/6 Mice
This model evaluates the protective effects of this compound on kidney function during sepsis.
Experimental Protocol:
-
Animal Model: C57BL/6 mice are used.[1]
-
Induction of Sepsis: Sepsis is induced via cecal ligation and puncture (CLP) surgery.[1][8] This procedure involves anesthetizing the mouse, making a midline laparotomy, ligating the cecum, and puncturing it with a needle to induce polymicrobial peritonitis.[8][11]
-
This compound Treatment: this compound is administered orally at doses of 50 mg/kg and 100 mg/kg.[1] Dexamethasone can be used as a positive control.[1]
-
Assessment of AKI:
-
Renal Function: Serum creatinine (SCr) and blood urea nitrogen (BUN) levels are measured.[1]
-
Histopathology: Kidney sections are stained with H&E to assess inflammatory cell infiltration and vacuolation.[1]
-
Inflammatory Markers: Serum levels of pro-inflammatory (IL-6, IL-1β, IL-12, TNF-α) and anti-inflammatory (IL-10, TGF-β) cytokines are measured.[1]
-
Macrophage Polarization: The expression of M1 (CD16/32, iNOS) and M2 (CD206, Arg1) macrophage markers in kidney tissue is analyzed.[1]
-
Quantitative Data Summary:
| Parameter | Sham Group | CLP Group | This compound (50 mg/kg) | This compound (100 mg/kg) |
| Serum Creatinine (SCr) | Normal | Significantly Increased | Significantly Reduced | Significantly Reduced |
| Blood Urea Nitrogen (BUN) | Normal | Significantly Increased | Significantly Reduced | Significantly Reduced |
| Serum IL-6 | Low | Significantly Increased | Significantly Decreased | Significantly Decreased |
| Serum TNF-α | Low | Significantly Increased | Significantly Decreased | Significantly Decreased |
| Kidney Arg1 Expression | Low | Decreased | Increased | Increased |
| Kidney CD206 Expression | Low | Decreased | Increased | Increased |
Signaling Pathway: this compound is suggested to ameliorate sepsis-induced AKI by promoting M2 macrophage polarization through the ECM1/STAT5 pathway .[1]
Metabolic Disease Models
Streptozotocin (STZ)-Induced Diabetic Nephropathy in C57BL/6 Mice
This model is used to investigate the therapeutic potential of this compound in diabetic kidney disease.
Experimental Protocol:
-
Animal Model: C57BL/6 mice are used.
-
Induction of Diabetes: Diabetes is induced by multiple low-dose intraperitoneal injections of streptozotocin (STZ) (e.g., 50-55 mg/kg for 5 consecutive days) dissolved in citrate buffer.[12][13] Blood glucose levels are monitored to confirm the diabetic state (≥250 mg/dL).[14]
-
This compound Treatment: Once diabetes is established, this compound is administered orally.
-
Assessment of Diabetic Nephropathy:
-
Renal Function: 24-hour urinary protein and albumin excretion are measured.
-
Biochemical Parameters: Blood glucose, serum creatinine, and BUN levels are monitored.
-
Kidney Histology: Kidney sections are stained with Periodic acid-Schiff (PAS) and Masson's trichrome to evaluate glomerular hypertrophy, mesangial expansion, and fibrosis.
-
Gene and Protein Expression: The expression of key molecules in the SESN2-NRF2/HO-1 pathway is analyzed by Western blot and qPCR.
-
Quantitative Data Summary:
| Parameter | Control Group | STZ Group | This compound-Treated Group |
| Blood Glucose | Normal | Significantly Increased | No Significant Change |
| 24h Urine Albumin | Low | Significantly Increased | Significantly Decreased |
| Glomerular Fibrosis | Absent | Present | Significantly Reduced |
| Renal SESN2 Expression | Normal | Decreased | Increased |
| Renal NRF2 Expression | Normal | Decreased | Increased |
| Renal NLRP3 Expression | Low | Increased | Decreased |
Signaling Pathway: this compound protects against diabetic nephropathy by activating the SESN2-NRF2/HO-1 signaling pathway , which in turn inhibits NLRP3 inflammasome-mediated inflammation and fibrosis.[15]
Urological Disorder Models
Cyclophosphamide (CYP)-Induced Interstitial Cystitis in Sprague-Dawley Rats
This model is used to assess the efficacy of this compound in treating bladder pain syndrome.
Experimental Protocol:
-
Animal Model: Female Sprague-Dawley rats are used.[3]
-
Induction of Interstitial Cystitis: Cystitis is induced by intraperitoneal injections of cyclophosphamide (CYP). A chronic model can be established with repeated lower doses (e.g., 40-75 mg/kg every 2-3 days).[16]
-
This compound Treatment: this compound is administered orally.
-
Assessment of Interstitial Cystitis:
-
Bladder Weight: The wet weight of the bladder is measured after sacrifice.
-
Voiding Frequency: Voiding patterns can be monitored in metabolic cages.
-
Histopathology: Bladder tissues are examined for edema, hemorrhage, and inflammatory cell infiltration.
-
Pain-related Behaviors: Visceral sensitivity can be assessed using von Frey filaments.
-
Quantitative Data Summary:
| Parameter | Control Group | CYP Group | This compound-Treated Group |
| Bladder Wet Weight | Normal | Significantly Increased | Significantly Decreased |
| Voiding Frequency | Normal | Increased | Decreased |
| Bladder Edema Score | 0 | Increased | Decreased |
| Bladder Hemorrhage Score | 0 | Increased | Decreased |
Neurodegenerative Disease Models
MPTP-Induced Parkinson's Disease in C57BL/6J Mice
This model is employed to evaluate the neuroprotective effects of this compound.
Experimental Protocol:
-
Animal Model: Male C57BL/6J mice are preferred.[3]
-
Induction of Parkinson's Disease: Parkinsonism is induced by intraperitoneal injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). A common regimen is four injections of 18-20 mg/kg at 2-hour intervals.[17]
-
This compound Treatment: this compound is administered for a period such as 7 days following MPTP induction.[3]
-
Assessment of Neuroprotection:
Quantitative Data Summary:
| Parameter | Control Group | MPTP Group | This compound-Treated Group |
| Rotarod Performance | Normal | Significantly Impaired | Significantly Improved |
| Striatal Dopamine Levels | Normal | Significantly Depleted | Significantly Increased |
| TH-Positive Neurons | Normal | Significantly Reduced | Significantly Increased |
Oncology Models
Breast Cancer
While most studies on this compound's anti-cancer effects are currently in vitro, the identified signaling pathways provide a basis for designing in vivo xenograft studies.
Proposed Xenograft Model Protocol:
-
Cell Lines: Human breast cancer cell lines such as SK-BR-3 can be used.[18]
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are required.
-
Tumor Implantation: SK-BR-3 cells are injected subcutaneously into the flank of the mice.
-
This compound Treatment: Once tumors are palpable, this compound would be administered orally or intraperitoneally.
-
Assessment of Anti-Cancer Efficacy:
Signaling Pathways: this compound has been shown to inhibit the proliferation, migration, and invasion of breast cancer cells by blocking the MEK/ERK and STAT3 signaling pathways .[18][19]
References
- 1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. yeasenbio.com [yeasenbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inflammatory responses of C57BL/6NKorl mice to dextran sulfate sodium-induced colitis: comparison between three C57BL/6 N sub-strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-Targeted Pneumolysin to Ameliorate Acute Lung Injury Induced by Streptococcus pneumoniae In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Simplified and Robust Model for the Study of Diabetic Nephropathy: Streptozotocin-Induced Diabetic Mice Fed a High-Protein Diet [mdpi.com]
- 14. Induction of Diabetes in Aged C57B6 Mice Results in Severe Nephropathy: An Association with Oxidative Stress, Endoplasmic Reticulum Stress, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Constitutive activation of STAT3 in breast cancer cells: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Animal models of interstitial cystitis/bladder pain syndrome [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Note and Protocol for Shionone Pharmacokinetic Studies using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shionone, a tetracyclic triterpenoid isolated from Aster tataricus, has demonstrated significant potential as an anti-inflammatory agent.[1][2][3] To support the development of this compound as a therapeutic agent, robust bioanalytical methods are essential for characterizing its pharmacokinetic profile. This document provides a detailed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the quantitative determination of this compound in plasma, along with representative pharmacokinetic data.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol outlines the extraction of this compound from plasma samples.
Materials:
-
Rat plasma samples
-
Ethyl ether
-
Spinasterol (Internal Standard, IS) solution
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard solution (spinasterol).
-
Add 800 µL of ethyl ether to the tube.
-
Vortex the mixture for 3 minutes to ensure thorough mixing.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex the reconstituted sample for 1 minute.
-
Inject a 10 µL aliquot into the LC-MS/MS system for analysis.
Liquid Chromatography (LC) Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
LC Conditions:
| Parameter | Value |
|---|---|
| Column | C18 column (100 mm × 2.1 mm, 5 µm)[4] |
| Mobile Phase | Isocratic elution with acetonitrile:0.1% formic acid in water (75:25, v/v)[4] |
| Flow Rate | 0.30 mL/min[4] |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
Mass Spectrometry (MS/MS) Method
Instrumentation:
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
MS/MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| Scan Type | Selected Reaction Monitoring (SRM)[4] |
| Mass Transitions | this compound: m/z 427.4 → 95.1 Spinasterol (IS): m/z 395.3 → 105.2[4] |
Quantitative Data Summary
The following tables summarize the validation parameters of the described LC-MS/MS method and the pharmacokinetic parameters of this compound observed in rats after oral administration of Aster tataricus extract.
Method Validation Parameters
| Parameter | Result |
| Linearity (r) | > 0.995[4] |
| Lower Limit of Quantitation (LLOQ) | 7.60 ng/mL[4] |
| Intra-day Precision (RSD) | < 10.21%[4] |
| Inter-day Precision (RSD) | < 10.21%[4] |
| Accuracy (RE) | -7.13% to 8.02%[4] |
| Extraction Recovery | 82.07% to 89.81%[4] |
Pharmacokinetic Parameters of this compound in Rats (Oral Administration of Raw Aster tataricus Extract)
| Parameter | Value |
| Cmax (ng/mL) | 3134.61 ± 548.07[1] |
| Tmax (h) | 6.33 ± 0.82[1] |
| AUC0–t (ng/mLh) | 45286.04 ± 2265.18[1] |
| AUC0–∞ (ng/mLh) | 45372.62 ± 2260.78[1] |
| t1/2 (h) | 5.31 ± 0.74[1] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the LC-MS/MS protocol for this compound pharmacokinetic studies.
Caption: Workflow for this compound Pharmacokinetic Analysis.
References
- 1. Pharmacological Properties of this compound: Potential Anti-Inflammatory Phytochemical against Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Properties of this compound: Potential Anti-Inflammatory Phytochemical against Different Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Predicting Shionone's Protein Targets Using Molecular Docking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shionone, a triterpenoid isolated from Aster tataricus, has demonstrated significant anti-inflammatory and anti-cancer properties.[1][2][3][4][5] Identifying the direct protein targets of this compound is crucial for elucidating its mechanism of action and for the development of novel therapeutics. Molecular docking is a powerful computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] This technique can be instrumental in identifying potential protein targets of natural products like this compound by simulating their interaction with a wide range of biological macromolecules.
These application notes provide a comprehensive protocol for utilizing molecular docking to predict and analyze the protein targets of this compound. The workflow covers ligand and protein preparation, docking simulation using the widely-used AutoDock Vina software, and subsequent analysis of the results. Additionally, we present diagrams of key signaling pathways implicated in this compound's activity to provide a biological context for target selection.
Predicted and Known Protein Targets of this compound
This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer.[2][4][7][8][9][10] Molecular docking studies can provide quantitative insights into the binding affinity of this compound with specific proteins within these pathways.
| Target Protein | Signaling Pathway | Reported/Predicted Binding Affinity (kcal/mol) | Inhibitor Constant (Ki) | Reference |
| Pneumolysin | Bacterial Toxin | -12.9 | 0.342 nM | [8] |
| NF-κB (p65) | Inflammation, Cancer | Predicted | - | [7][8] |
| STAT3 | Cancer, Inflammation | Predicted | - | [2][8][9] |
| NLRP3 | Inflammation | Predicted | - | [5][8][11] |
| MEK1/2 | Cancer | Predicted | - | [2][9] |
| ERK1/2 | Cancer | Predicted | - | [2][9] |
| p38 MAPK | Inflammation | Predicted | - | [7] |
Experimental Protocols: Molecular Docking of this compound
This protocol outlines the steps for performing molecular docking of this compound with a protein target of interest using AutoDock Vina.
Software and Resource Requirements
-
Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking simulation.
-
Discovery Studio Visualizer or PyMOL: For visualizing and analyzing the docking results.
-
PubChem or other chemical databases: To obtain the 3D structure of this compound.
-
Protein Data Bank (PDB): To obtain the 3D structure of the target protein.
Ligand Preparation (this compound)
-
Obtain this compound's Structure: Download the 3D structure of this compound from a database like PubChem in SDF or MOL2 format.
-
Energy Minimization: Use a molecular modeling software like Avogadro to perform energy minimization of the ligand structure. This ensures a stable and low-energy conformation.
-
Open the this compound structure file in Avogadro.
-
Go to Extensions -> Optimize Geometry.
-
Save the optimized structure in MOL2 format to preserve bond order information.
-
Protein Preparation
-
Select and Download Protein Structure: Choose a protein target from the PDB (e.g., NF-κB p65, STAT3). Download the PDB file.
-
Prepare the Receptor using MGL Tools (AutoDockTools):
-
Open AutoDockTools.
-
Go to File -> Read Molecule and select the downloaded PDB file.
-
Clean the Protein:
-
Remove water molecules: Edit -> Delete Water.
-
Remove any co-crystallized ligands or heteroatoms not essential for the protein's function.
-
-
Add Hydrogens: Edit -> Hydrogens -> Add. Select Polar only.
-
Compute Charges: Edit -> Charges -> Compute Gasteiger.
-
Set Atom Types: Grid -> Macromolecule -> Choose. Select the protein and click Select Molecule.
-
Save as PDBQT: File -> Save -> Write PDBQT. Save the prepared protein file.
-
Molecular Docking with AutoDock Vina
-
Define the Binding Site (Grid Box):
-
In AutoDockTools, with the prepared protein loaded, go to Grid -> Grid Box.
-
A grid box will appear around the protein. Adjust the center and dimensions of the box to encompass the active site or the entire protein for blind docking. The coordinates and dimensions of the grid box will be used in the configuration file.
-
-
Prepare the Configuration File (conf.txt):
-
Create a text file named conf.txt.
-
Add the following lines, replacing the file names and grid box parameters with your own:
-
-
Run the Docking Simulation:
-
Open a command terminal.
-
Navigate to the directory containing your prepared protein, ligand, and configuration files, as well as the AutoDock Vina executable.
-
Execute the following command:
-
Vina will perform the docking and generate an output file (e.g., output.pdbqt) containing the predicted binding poses and their corresponding binding affinities, and a log file with the results.
-
Analysis and Validation of Docking Results
-
Analyze Binding Affinity:
-
Open the log file (log.txt) to view the binding affinities (in kcal/mol) for the different predicted poses. A lower binding energy indicates a more stable and favorable interaction.
-
-
Visualize Binding Poses:
-
Use Discovery Studio Visualizer or PyMOL to open the prepared protein PDBQT file and the docking output PDBQT file.
-
Analyze the interactions between this compound and the protein's amino acid residues for the best-scoring pose. Look for hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
-
Root Mean Square Deviation (RMSD) Analysis:
-
If a co-crystallized ligand is available in the original PDB structure, you can validate your docking protocol by re-docking the native ligand and calculating the RMSD between the docked pose and the crystal structure pose. An RMSD value below 2.0 Å is generally considered a successful docking.[5]
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by this compound and the general workflow for molecular docking.
Signaling Pathways
Caption: p38 MAPK/NF-κB Signaling Pathway.
Caption: MEK/ERK Signaling Pathway.
Caption: STAT3 Signaling Pathway.
Caption: NLRP3 Inflammasome Activation Pathway.
Experimental Workflow
Caption: Molecular Docking Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. youtube.com [youtube.com]
- 11. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
In Vivo Delivery of Shionone: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo delivery of Shionone, a promising triterpenoid compound, in preclinical animal models. This document outlines key pharmacokinetic parameters, detailed experimental protocols for oral administration, and visual representations of the signaling pathways modulated by this compound.
I. Pharmacokinetic Profile of this compound
Understanding the pharmacokinetic profile of a compound is critical for designing efficacious and safe in vivo studies. The following table summarizes the key pharmacokinetic parameters of this compound in Sprague-Dawley rats following a single oral administration of raw Aster tataricus extract.
| Parameter | Symbol | Value | Unit | Reference |
| Maximum Plasma Concentration | Cmax | 3134.61 ± 548.07 | ng/mL | [1] |
| Time to Reach Maximum Concentration | Tmax | 6.33 ± 0.82 | h | [1] |
| Area Under the Curve (0 to t) | AUC0–t | 45286.04 ± 2265.18 | (ng/mL)·h | [1] |
| Area Under the Curve (0 to ∞) | AUC0–∞ | 45372.62 ± 2260.78 | (ng/mL)·h | [1] |
| Elimination Half-life | t1/2 | 5.31 ± 0.74 | h | [1] |
II. Preclinical Efficacy of this compound: Dosage Regimens
This compound has demonstrated therapeutic potential in a variety of preclinical disease models. The following table outlines the species, disease model, and effective dosage ranges for this compound administered via oral gavage.
| Species | Disease Model | Dosage | Efficacy Highlights | Reference |
| Mice | Sepsis-induced Acute Kidney Injury | 50 and 100 mg/kg | Reduced inflammatory cell infiltration and vacuolation. Decreased serum levels of IL-6, IL-1β, IL-12, and TNF-α. | [1] |
| Rats | Uropathogenic E. coli-induced Urinary Tract Infection | 100 and 200 mg/kg | Improved bladder congestion and edema. | [1] |
III. Experimental Protocols for In Vivo Delivery
Oral gavage is the most commonly reported method for the administration of this compound in preclinical studies. The following protocols provide a detailed methodology for the preparation and administration of this compound to mice and rats.
A. Preparation of this compound Suspension for Oral Gavage
Due to its hydrophobic nature, this compound requires a suitable vehicle for effective suspension and oral delivery. A suspension in an aqueous vehicle containing a suspending agent like carboxymethylcellulose (CMC) is a common and effective approach.
Materials:
-
This compound powder
-
Sodium carboxymethylcellulose (Na-CMC), low viscosity
-
Sterile, purified water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks and graduated cylinders
Procedure:
-
Vehicle Preparation (0.5% Na-CMC Solution):
-
Weigh the required amount of Na-CMC powder.
-
In a beaker with a magnetic stir bar, slowly add the Na-CMC powder to the desired volume of sterile water while stirring continuously to prevent clumping.
-
Continue stirring until the Na-CMC is completely dissolved and the solution is clear. This may take several hours.
-
-
This compound Suspension Preparation:
-
Calculate the total amount of this compound required based on the number of animals, their average weight, and the desired dose (mg/kg).
-
Weigh the calculated amount of this compound powder.
-
To ensure a homogenous suspension, it is recommended to first create a paste. Place the this compound powder in a mortar and add a small volume of the 0.5% Na-CMC vehicle. Triturate with a pestle until a smooth paste is formed.
-
Gradually add the remaining volume of the 0.5% Na-CMC vehicle to the paste while continuously stirring or transferring to a beaker for magnetic stirring.
-
Stir the suspension for at least 30 minutes to ensure uniform distribution of this compound particles. The final suspension should be administered shortly after preparation to prevent settling.
-
B. Oral Gavage Administration Protocol for Mice
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (typically 20-22 gauge for adult mice)
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each mouse immediately before dosing to accurately calculate the required volume of the this compound suspension.
-
The typical dosing volume for mice is 10 mL/kg.
-
-
Restraint:
-
Gently but firmly restrain the mouse by scruffing the loose skin on its neck and back. This will immobilize the head and prevent the animal from biting.
-
Hold the mouse in a vertical position to straighten the esophagus.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle against the mouse's body, from the tip of the nose to the last rib, to estimate the correct insertion depth.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The mouse should swallow as the needle enters the esophagus. Do not force the needle. If resistance is met, gently withdraw and re-insert.
-
-
Administration:
-
Once the needle is correctly positioned in the esophagus, slowly administer the this compound suspension.
-
After administration, gently remove the gavage needle in a single, smooth motion.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 15-30 minutes.
-
IV. Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by targeting key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and the NLRP3 inflammasome pathways.
Figure 1. this compound inhibits the NF-κB signaling pathway.
Figure 2. this compound inhibits the NLRP3 inflammasome pathway.
V. Conclusion
These application notes provide essential information for the successful in vivo delivery and evaluation of this compound in preclinical research. The provided pharmacokinetic data, detailed oral gavage protocols, and signaling pathway diagrams offer a solid foundation for researchers to design and execute robust studies to further explore the therapeutic potential of this promising natural compound. As with any experimental procedure, adherence to institutional animal care and use committee (IACUC) guidelines is mandatory.
References
Establishing a Dose-Response Curve for Shionone In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Shionone, a triterpenoid isolated from the roots of Aster tataricus, has demonstrated significant anti-cancer properties in various preclinical studies. Establishing a precise dose-response curve is a critical first step in evaluating its therapeutic potential and understanding its mechanism of action. These application notes provide detailed protocols for determining the in vitro efficacy of this compound, focusing on its effects on cell viability, apoptosis, and key signaling pathways in cancer cell lines. The provided methodologies for assays such as CCK-8, Annexin V/PI staining, and Western Blotting, along with data presentation guidelines, will enable researchers to systematically characterize the dose-dependent effects of this compound.
Introduction
The characterization of a novel anti-cancer agent requires a thorough investigation of its dose-dependent effects on cancer cells. This compound has emerged as a promising natural compound that inhibits cancer cell proliferation and induces apoptosis.[1][2][3][4] Its mechanism of action involves the modulation of several critical signaling pathways, including the MEK/ERK and STAT3 pathways.[1][2][3][4] This document outlines a comprehensive approach to establishing a dose-response curve for this compound in vitro, providing researchers with the necessary tools to assess its potency and elucidate its cellular and molecular effects.
Data Presentation
Quantitative data from dose-response experiments should be meticulously recorded and presented to allow for clear interpretation and comparison. The following tables provide a template for summarizing key findings.
Table 1: Effect of this compound on Cell Viability (IC50 Values)
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) | Reference |
| SK-BR-3 | Breast Cancer | CCK-8 | 24 | Not explicitly stated, but dose-dependent decrease from 0-100 µM observed | [4] |
| MCF-7 | Breast Cancer | MTT | 24 | 10.3 (for Shikonin) | [5] |
| SK-BR-3 | Breast Cancer | MTT | 24 | 15.0 (for Shikonin) | [5] |
| MDA-MB-231 | Breast Cancer | MTT | 24 | 15.0 (for Shikonin) | [5] |
Note: IC50 values for the related compound Shikonin are provided as a reference.
Table 2: Dose-Dependent Effect of this compound on Apoptosis in SK-BR-3 Cells
| This compound Concentration (µM) | Percentage of Apoptotic Cells (%) (Annexin V/PI Staining) | Fold Change in Bax Expression (vs. Control) | Fold Change in Bcl-2 Expression (vs. Control) |
| 0 (Control) | Baseline | 1.0 | 1.0 |
| 10 | Increased | Increased | Decreased |
| 25 | Further Increased | Further Increased | Further Decreased |
| 50 | Significantly Increased | Significantly Increased | Significantly Decreased |
Note: This table represents expected trends based on published literature.[1][4] Actual values should be determined experimentally.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible results. The following sections provide step-by-step methodologies for key experiments.
Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., SK-BR-3)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[6]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range is 0, 1, 5, 10, 25, 50, 75, and 100 µM. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[1][2]
-
Measure the absorbance at 450 nm using a microplate reader.[1][2]
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cells treated with varying concentrations of this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.[7]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[8]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.[8]
-
Analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins in signaling pathways affected by this compound.
Materials:
-
Cancer cells treated with varying concentrations of this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, anti-NF-κB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.[10]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[11][12][13]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13][14]
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities and normalize to a loading control like β-actin.
Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
References
- 1. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 2. ptglab.com [ptglab.com]
- 3. This compound suppresses the growth, migration and invasion of human breast cancer cells via induction of apoptosis and inhibition of MEK/ERK and STAT3 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jbuon.com [jbuon.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 9. bosterbio.com [bosterbio.com]
- 10. cusabio.com [cusabio.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Application Note: Analysis of Shionone-Induced Apoptosis by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shionone, a triterpenoid natural product, has demonstrated potential as an anti-cancer agent by inducing apoptosis in various cancer cell lines. This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Furthermore, it outlines the signaling pathways implicated in this compound's apoptotic activity, offering a comprehensive guide for researchers investigating its therapeutic potential.
Principle of the Assay
Apoptosis is a programmed cell death process characterized by distinct morphological and biochemical changes, including the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. Dual staining with Annexin V and PI allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations by flow cytometry.
Data Presentation
The following table summarizes representative data from the analysis of this compound-induced apoptosis in SK-BR-3 human breast cancer cells.
| This compound Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 98.5 | 0.6 | 0.9 | 1.5 |
| 7 | 85.2 | 8.3 | 6.5 | 14.8 |
| 14 | 72.1 | 15.4 | 12.5 | 27.9 |
| 28 | 55.8 | 25.7 | 18.5 | 44.2[1] |
Note: The data presented are representative and may vary depending on the cell line, experimental conditions, and this compound batch.
Experimental Protocols
This section provides a detailed protocol for the induction of apoptosis by this compound and subsequent analysis by flow cytometry.
Materials
-
This compound
-
SK-BR-3 cells (or other cancer cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
-
6-well plates
Experimental Workflow
Step-by-Step Protocol
-
Cell Seeding: Seed SK-BR-3 cells into 6-well plates at a density of 2 x 10^5 cells/well in complete culture medium. Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 7, 14, 28 µM). Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration). Incubate the cells for the desired treatment period (e.g., 24 hours).
-
Cell Harvesting:
-
Carefully collect the culture supernatant from each well, which may contain detached apoptotic cells, into separate microcentrifuge tubes.
-
Wash the adherent cells once with PBS.
-
Add 200 µL of Trypsin-EDTA to each well and incubate for 2-3 minutes at 37°C to detach the cells.
-
Add 800 µL of complete medium to neutralize the trypsin and gently pipette to create a single-cell suspension.
-
Combine the detached cells with their corresponding supernatant collected earlier.
-
-
Cell Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to determine the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
Signaling Pathways
This compound has been shown to induce apoptosis in breast cancer cells by inhibiting key cell survival signaling pathways.[1] The primary pathways affected are the MEK/ERK and STAT3 signaling cascades.[1]
This compound inhibits the phosphorylation of MEK and ERK, key components of the MAPK signaling pathway, which is often hyperactivated in cancer and promotes cell proliferation and survival.[1] Additionally, this compound suppresses the activation of STAT3, a transcription factor that regulates the expression of anti-apoptotic proteins such as Bcl-2.[1] The inhibition of these pathways leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio results in the activation of the intrinsic apoptotic cascade, involving the activation of caspase-9 and caspase-3, ultimately leading to apoptosis.[1]
Conclusion
This application note provides a framework for the quantitative analysis of this compound-induced apoptosis using flow cytometry. The detailed protocol and information on the underlying signaling pathways will be valuable for researchers investigating the anti-cancer properties of this compound and for professionals in drug development seeking to evaluate its therapeutic potential. The presented methods can be adapted for various cancer cell lines to further elucidate the apoptotic mechanisms of this promising natural compound.
References
Experimental Design for Shionone Combination Therapy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shionone, a triterpenoid compound isolated from the roots of Aster tataricus, has demonstrated promising anticancer properties in preclinical studies. Its mechanism of action involves the induction of apoptosis and the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis, such as the MEK/ERK and STAT3 pathways. To enhance its therapeutic potential and potentially overcome mechanisms of drug resistance, combining this compound with conventional chemotherapeutic agents is a rational strategy.
These application notes provide a comprehensive guide for researchers to design and execute preclinical studies evaluating the synergistic potential of this compound in combination with standard-of-care chemotherapy. The following protocols and guidelines are based on established methodologies for assessing drug interactions and are supplemented with data from studies on structurally related or functionally similar natural compounds, such as Shikonin and Tanshinone IIA, to provide a framework for experimental design in the absence of direct public data on this compound combination therapies.
Rationale for this compound Combination Therapy
The therapeutic efficacy of single-agent chemotherapy is often limited by intrinsic or acquired resistance and dose-limiting toxicities. Combination therapy aims to overcome these limitations by targeting multiple, often complementary, signaling pathways, leading to a synergistic or additive antitumor effect.
This compound's ability to modulate pathways like MEK/ERK and STAT3, which are frequently dysregulated in cancer and can contribute to chemoresistance, makes it a compelling candidate for combination studies. For instance, combining this compound with a DNA-damaging agent like cisplatin or a topoisomerase inhibitor such as doxorubicin could lead to enhanced cancer cell killing through a multi-pronged attack on cell survival and proliferation mechanisms.
In Vitro Experimental Design: Assessing Synergy
The initial evaluation of a drug combination is typically performed in vitro using cancer cell lines. The primary goal is to determine whether the combination results in a greater-than-additive effect, i.e., synergy. The Chou-Talalay method is a widely accepted approach for quantifying drug interactions.
Key Experimental Workflow
Protocol: Determination of IC50 and Combination Index (CI)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of individual drugs and subsequently the Combination Index (CI) for the drug combination using a cell viability assay such as the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Chemotherapeutic agent (e.g., Doxorubicin, Cisplatin, Paclitaxel)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
Part 1: IC50 Determination for Single Agents
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare a series of dilutions for this compound and the chemotherapeutic agent separately. A 2-fold serial dilution is recommended, starting from a concentration known to be cytotoxic.
-
Treatment: After 24 hours of cell attachment, replace the medium with fresh medium containing the various concentrations of each drug. Include vehicle-treated (e.g., DMSO) wells as a control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Use a suitable software (e.g., GraphPad Prism) to plot the dose-response curve and determine the IC50 value for each drug.
Part 2: Combination Study and CI Calculation
-
Experimental Design: Based on the individual IC50 values, design the combination experiment. A common approach is the fixed-ratio method, where the drugs are combined at a constant ratio of their IC50 values (e.g., 1:1, 1:2, 2:1 of their respective IC50s).
-
Treatment: Prepare serial dilutions of the drug combination at the selected fixed ratio. Treat the cells as described in Part 1, including single-agent controls at the same concentrations used in the combination.
-
MTT Assay and Data Analysis: Perform the MTT assay as described above.
-
CI Calculation: Use a software program like CompuSyn or manually calculate the Combination Index (CI) based on the Chou-Talalay method. The formula for two drugs is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone required to produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the concentrations of the drugs in combination that produce the same effect.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Data Presentation: In Vitro Synergy
Quantitative data from combination studies on compounds structurally or functionally similar to this compound can provide a valuable reference.
Table 1: Synergistic Effects of Shikonin in Combination with Chemotherapeutics in Various Cancer Cell Lines
| Cancer Cell Line | Combination Agent | IC50 Shikonin (µM) | IC50 Combination Agent (µM) | Combination Index (CI) | Effect | Reference |
| T24 (Bladder) | Cisplatin | ~1.0 | ~1.0 µg/ml | 0.9 | Slight Synergism | [1] |
| RT112 (Bladder) | Cisplatin | ~1.0 | ~1.0 µg/ml | 0.6 | Synergism | [1] |
| HCT116 (Colon) | Cisplatin | N/A | N/A | < 1.0 | Synergism | [2] |
| A549 (Lung) | Doxorubicin | ~1.0 | ~10.0 | N/A (Synergistic) | Synergism | [3] |
| Namalwa (Lymphoma) | Doxorubicin | ~0.2 | ~0.4 | 0.68 - 1.73 | Synergism at Fa > 0.4 | [4] |
| Raji (Lymphoma) | Doxorubicin | ~0.6 | ~0.8 | < 1.0 | Synergism | [4] |
| KYSE270 (Esophageal) | Paclitaxel | N/A | N/A | < 1.0 | Synergism | [5][6] |
| KYSE150 (Esophageal) | Paclitaxel | N/A | N/A | < 1.0 | Synergism | [5][6] |
Table 2: Synergistic Effects of Tanshinone IIA in Combination with Chemotherapeutics in Various Cancer Cell Lines
| Cancer Cell Line | Combination Agent | IC50 Tan IIA (µM) | IC50 Combination Agent (µM) | Combination Index (CI) | Effect | Reference |
| A549 (NSCLC) | Cisplatin | ~16.0 | N/A | < 1.0 | Synergism | [7][8] |
| PC9 (NSCLC) | Cisplatin | N/A | N/A | < 1.0 | Synergism | [7][8] |
| MCF-7 (Breast) | Doxorubicin | N/A | N/A | < 1.0 | Synergism | [9][10] |
| MCF-7/dox (Breast) | Doxorubicin | N/A | N/A | < 1.0 | Synergism | [9] |
| HepG2 (Liver) | Cisplatin | N/A | N/A | < 1.0 | Synergism | [11] |
| PC3 (Prostate) | Cisplatin | N/A | N/A | < 1.0 | Synergism | [12] |
| LNCaP (Prostate) | Cisplatin | N/A | N/A | < 1.0 | Synergism | [12] |
| HK (Esophageal) | Cisplatin | 5.81 | 2.41 | < 1.0 | Synergism | [13] |
| K180 (Esophageal) | Cisplatin | 6.00 | 1.98 | < 1.0 | Synergism | [13] |
N/A: Data not available in the cited reference.
Mechanistic Studies: Elucidating the Basis of Synergy
Understanding the molecular mechanisms underlying the synergistic interaction is crucial for further development.
Proposed Signaling Pathway for Synergy
Protocol: Western Blot for Apoptosis Markers
This protocol is for detecting changes in the expression of key apoptosis-related proteins following single and combination drug treatments.
Materials:
-
Treated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-Actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., Actin).
In Vivo Experimental Design: Xenograft Tumor Models
Promising in vitro combinations should be validated in in vivo animal models to assess their therapeutic efficacy and potential toxicity.
In Vivo Experimental Workflow
Protocol: Xenograft Tumor Growth Inhibition Study
Animals:
-
4-6 week old female athymic nude mice.
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into four groups (n=8-10 mice/group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Chemotherapeutic agent alone
-
Group 4: this compound + Chemotherapeutic agent
-
-
Drug Administration: Administer the drugs at predetermined doses and schedules. The route of administration (e.g., intraperitoneal, intravenous, oral gavage) will depend on the properties of the compounds.
-
Endpoint: Continue treatment for a specified period (e.g., 3-4 weeks) or until tumors in the control group reach a predetermined size limit. Monitor body weight and general health of the animals throughout the study.
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
At the end of the study, excise the tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, western blotting).
-
Data Presentation: In Vivo Synergy
Table 3: In Vivo Antitumor Efficacy of Shikonin/Tanshinone IIA Combinations in Xenograft Models
| Animal Model | Cancer Cell Line | Combination | Dosing Regimen | Outcome | Reference |
| Nude Mice | HCT116 (Colon) | Shikonin + Cisplatin | N/A | Enhanced tumor growth inhibition | [2] |
| Nude Mice | A549 (NSCLC) | Tanshinone IIA + Cisplatin | Tan IIA (20 mg/kg), Cisplatin (5 mg/kg) | Synergistic tumor growth inhibition | [7][8] |
| Nude Mice | MCF-7 (Breast) | Tanshinone IIA + Doxorubicin | Tan IIA (10, 20 mg/kg), Dox (5 mg/kg) | Enhanced antitumor effect and reduced Dox toxicity | [9][10] |
Conclusion
The protocols and data presented in these application notes provide a robust framework for the preclinical evaluation of this compound in combination with conventional chemotherapies. A systematic approach, beginning with in vitro synergy screening and mechanistic studies, followed by in vivo validation, is essential to identify promising combinations for further development. The use of standardized methodologies, such as the Chou-Talalay method, will ensure the generation of reliable and quantifiable data on the nature of the drug interaction. While direct data for this compound combinations are not yet widely available, the information from related compounds strongly supports the rationale for pursuing such studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancement of cisplatin-induced colon cancer cells apoptosis by shikonin, a natural inducer of ROS in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shikonin Inhibits Cancer Through P21 Upregulation and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Shikonin potentiates paclitaxel antitumor efficacy in esophageal cancer cells via the apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Shikonin potentiates paclitaxel antitumor efficacy in esophageal cancer cells via the apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tanshinone IIA combined with cisplatin synergistically inhibits non-small-cell lung cancer in vitro and in vivo via down-regulating the phosphatidylinositol 3-kinase/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tanshinone IIA combined with cisplatin synergistically inhibits non‐small‐cell lung cancer in vitro and in vivo via down‐regulating the phosphatidylinositol 3‐kinase/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination of tanshinone IIA and doxorubicin possesses synergism and attenuation effects on doxorubicin in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Tanshinone IIA: A Review of its Anticancer Effects [frontiersin.org]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. [Synergistic antitumor effects of tanshinone II A in combination with cisplatin via apoptosis in the prostate cancer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combination of Tanshinone IIA and Cisplatin Inhibits Esophageal Cancer by Downregulating NF-κB/COX-2/VEGF Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the aqueous solubility of Shionone for in vitro assays
Welcome to the Technical Support Center for Shionone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro assays, with a specific focus on overcoming its limited aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key biological activities?
A1: this compound is a tetracyclic triterpenoid compound isolated from plants such as Aster tataricus.[1] It has demonstrated a range of pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] this compound has been shown to modulate several key signaling pathways, including MEK/ERK, STAT3, NF-κB, and the NLRP3 inflammasome.[1][3][4][5]
Q2: I am having trouble dissolving this compound for my in vitro experiments. Why is it so difficult to dissolve in aqueous solutions?
A2: this compound is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like cell culture media. This is a common challenge for many triterpenoid compounds. Its chemical structure contributes to its low aqueous solubility, leading to precipitation and making it difficult to achieve desired concentrations for in vitro assays.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The most common and recommended solvent for preparing a high-concentration stock solution of this compound for in vitro use is dimethyl sulfoxide (DMSO). It is crucial to prepare a concentrated stock in 100% DMSO first and then dilute it to the final working concentration in your aqueous assay buffer or cell culture medium.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A final DMSO concentration of less than 0.1% (v/v) is generally considered safe for most cell lines.[6][7] Some cell lines may tolerate up to 0.5% DMSO, but it is highly recommended to perform a vehicle control experiment to determine the tolerance of your specific cell line to DMSO.[6][7][8]
Q5: What are some signs of DMSO toxicity in cell culture?
A5: Signs of DMSO toxicity can include reduced cell viability, changes in cell morphology, decreased proliferation rate, and alterations in cellular functions.[9][10] It is important to include a vehicle control (medium with the same final concentration of DMSO as your treated samples) in your experiments to distinguish the effects of this compound from any potential effects of the solvent.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| This compound precipitates out of solution after dilution in aqueous media. | The aqueous solubility of this compound has been exceeded. | - Ensure your final concentration of this compound is within its soluble range in the final assay medium. - When diluting the DMSO stock, add the stock solution to the aqueous buffer while vortexing or mixing to ensure rapid and even dispersion. - Consider using a pre-warmed aqueous buffer for dilution. |
| I am observing cytotoxicity in my vehicle control (DMSO only) wells. | The final DMSO concentration is too high for your cell line. | - Reduce the final DMSO concentration to 0.1% or lower.[6][7] - Perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your specific cell line. |
| I am not observing the expected biological effect of this compound. | - The final concentration of this compound is too low. - The this compound has degraded. | - Increase the concentration of this compound in your experiment, ensuring the final DMSO concentration remains in the safe range. - Prepare fresh stock solutions of this compound. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| How can I increase the aqueous solubility of this compound without using high concentrations of DMSO? | This compound's inherent hydrophobicity limits its solubility in aqueous solutions. | - Co-solvents: While DMSO is the most common, other water-miscible organic solvents like ethanol can be used, but the final concentration should also be kept low.[11] - Formulation with excipients: For in vivo studies, formulations with agents like corn oil have been used to improve solubility.[2] While less common for direct in vitro application to cells, for certain assays, exploring solubilizing agents may be an option, but their effects on the cells must be carefully evaluated. |
Quantitative Data on this compound Solubility
The following table summarizes the available quantitative data on the solubility of this compound in various solvents.
| Solvent | Solubility | Notes | Reference |
| Dimethylformamide (DMF) | < 4.27 mg/mL | - | [4] |
| Ethanol | 3 mg/mL | Requires sonication and warming | [11] |
| 10% Ethanol + 90% Corn Oil | ≥ 0.77 mg/mL | Clear solution, suitable for in vivo use | [2] |
| 10% EtOH + 40% PEG300 + 5% Tween-80 + 45% Saline | 0.77 mg/mL | Suspended solution | [2] |
| 10% EtOH + 90% (20% SBE-β-CD in Saline) | 0.77 mg/mL | Suspended solution | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 426.72 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Weighing this compound:
-
Carefully weigh out 4.27 mg of this compound powder and place it into a sterile amber microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of 100% DMSO to the tube containing the this compound powder.
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid in dissolution.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol describes the preparation of a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed cell culture medium
Procedure:
-
Thawing Stock Solution:
-
Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilution (Optional but Recommended):
-
To ensure accurate final concentrations, it is recommended to perform a serial dilution. For example, prepare an intermediate dilution of 1 mM this compound by adding 10 µL of the 10 mM stock to 90 µL of 100% DMSO.
-
-
Final Dilution in Culture Medium:
-
To prepare the final 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium. This will result in a final DMSO concentration of 0.1%.
-
Alternatively, if you made a 1 mM intermediate stock, add 10 µL of the 1 mM stock to 990 µL of pre-warmed cell culture medium. This also results in a final DMSO concentration of 0.1%.
-
Mix immediately by gentle pipetting or inverting the tube.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO to the same volume of cell culture medium as used for your highest this compound concentration (e.g., 1 µL of DMSO to 999 µL of medium for a 0.1% DMSO control).
-
Signaling Pathway Diagrams
This compound has been reported to inhibit several key signaling pathways involved in inflammation and cancer. The following diagrams illustrate the putative points of intervention by this compound.
Caption: this compound inhibits the MEK/ERK and STAT3 signaling pathways.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound inhibits the activation of the NLRP3 inflammasome.
References
- 1. Pharmacological Properties of this compound: Potential Anti-Inflammatory Phytochemical against Different Diseases [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound suppresses the growth, migration and invasion of human breast cancer cells via induction of apoptosis and inhibition of MEK/ERK and STAT3 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound alleviates NLRP3 inflammasome mediated pyroptosis in interstitial cystitis injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Shionone stability in cell culture media over time
Welcome to the technical support center for shionone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in cell culture media. Below, you will find frequently asked questions and a troubleshooting guide to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage for this compound stock solutions?
A1: this compound stock solutions should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months). It is also advisable to protect the stock solution from light. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1]
Q2: Is there any published data on the half-life of this compound in cell culture media like DMEM or RPMI-1640?
A2: Currently, there is a lack of specific published studies detailing the degradation kinetics or half-life of this compound in common cell culture media under standard culture conditions (37°C, 5% CO₂). The stability of a compound in cell culture can be influenced by various factors including media composition, pH, temperature, and exposure to light.[2][3] Therefore, it is highly recommended to perform an in-house stability study for your specific experimental setup. A detailed protocol for such a study is provided below.
Q3: What factors can potentially influence the stability of this compound in my cell culture experiments?
A3: Several factors can affect the stability of this compound in cell culture media:
-
pH: The chemical stability of many compounds is pH-dependent.[4][5] Standard cell culture media is typically buffered to a physiological pH (around 7.4), but this can change depending on cellular metabolism and CO₂ levels.
-
Temperature: Incubating this compound at 37°C will accelerate its degradation compared to storage at lower temperatures.[6]
-
Media Components: Components in the cell culture media, such as serum proteins, amino acids, and vitamins, can potentially interact with and degrade this compound.[7]
-
Light Exposure: As recommended for the stock solution, minimizing the exposure of this compound-containing media to light can help prevent photochemical degradation.[2]
-
Dissolved Oxygen: The presence of dissolved oxygen in the media can lead to oxidative degradation of susceptible compounds.
Q4: How can I quantify the concentration of this compound in my cell culture media over time?
A4: High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical method for quantifying small molecules like this compound in complex mixtures such as cell culture media.[8] A reverse-phase C18 column is commonly used for such analyses. You would need to develop a method that provides good separation of this compound from media components and any potential degradation products. This would involve optimizing the mobile phase composition, flow rate, and detection wavelength.
Troubleshooting Guide
Problem: I am observing inconsistent or lower-than-expected biological activity of this compound in my cell-based assays.
-
Possible Cause: This could be due to the degradation of this compound in the cell culture medium over the duration of your experiment.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure that your this compound stock solution has been stored correctly at -20°C or -80°C and has not been subjected to multiple freeze-thaw cycles.[1]
-
Conduct a Stability Study: Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO₂). A detailed protocol is provided in the "Experimental Protocols" section below.
-
Minimize Incubation Time: If this compound is found to be unstable, consider designing your experiments with shorter incubation times if possible.
-
Replenish this compound: For longer-term experiments, consider replenishing the this compound-containing medium at regular intervals to maintain a more consistent concentration.
-
Protect from Light: Ensure that your plates and media bottles are protected from light during incubation and handling.[2]
-
Quantitative Data Summary
As there is no specific published data on this compound stability in cell culture media, the following table is provided as a template for you to summarize your findings from your in-house stability studies.
| Time (hours) | This compound Concentration (µM) in DMEM + 10% FBS | % Remaining | This compound Concentration (µM) in RPMI-1640 + 10% FBS | % Remaining |
| 0 | 100% | 100% | ||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 | ||||
| 48 | ||||
| 72 |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines the steps to determine the stability of this compound in a specific cell culture medium over time using HPLC analysis.
-
Preparation of this compound-Containing Medium:
-
Prepare your desired cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
From a concentrated stock solution of this compound (e.g., in DMSO), spike the medium to your final working concentration (e.g., 10 µM). Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all samples and is non-toxic to your cells.
-
Prepare a sufficient volume of this medium for all your time points.
-
-
Incubation:
-
Aliquot the this compound-containing medium into sterile tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Incubate these tubes under your standard cell culture conditions (37°C, 5% CO₂).
-
-
Sample Collection:
-
At each designated time point, remove one aliquot from the incubator.
-
Immediately process the sample for analysis or store it at -80°C until you can analyze all samples together.
-
-
Sample Preparation for HPLC Analysis:
-
To precipitate proteins from the serum in the medium, add an equal volume of cold acetonitrile to your medium aliquot.
-
Vortex the mixture briefly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method. A reverse-phase C18 column is a typical choice.[8]
-
Create a standard curve using known concentrations of this compound to accurately quantify the amount remaining at each time point.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point using the standard curve.
-
Determine the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining this compound versus time to visualize the degradation kinetics. From this, you can calculate the half-life (t₁/₂) of this compound in your specific medium.
-
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: this compound's inhibitory effects on MEK/ERK and STAT3 signaling pathways.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of different storage conditions on the chemical stability, laxative effect and acute toxicity of sennoside solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation kinetics of mometasone furoate in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment [khub.utp.edu.my]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. This compound suppresses the growth, migration and invasion of human breast cancer cells via induction of apoptosis and inhibition of MEK/ERK and STAT3 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Shionone Dosage Optimization for In Vivo Animal Studies
Welcome to the technical support center for optimizing Shionone dosage in in vivo animal studies. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical effective dosage range for this compound in rodent models?
A1: The effective dosage of this compound in in vivo studies varies depending on the animal model and the pathological condition being investigated. Generally, dosages ranging from 25 mg/kg to 200 mg/kg have been reported to be effective. For instance, in a mouse model of colitis, doses of 25 and 50 mg/kg showed a reduction in colon tissue inflammation[1][2]. In a rat model of urinary tract infection, doses of 100 mg/kg and 200 mg/kg were used[1][2]. It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental setup.
Q2: What is the most common route of administration for this compound in animal studies?
A2: The most frequently reported route of administration for this compound in mice and rats is oral gavage[1][2]. Intraperitoneal injection has also been used, for example, in mouse models of Parkinson's disease[3]. The choice of administration route should be based on the experimental design, the target organ, and the pharmacokinetic properties of this compound.
Q3: What are the known therapeutic effects of this compound in animal models?
A3: this compound has demonstrated a range of therapeutic effects in various animal models, primarily attributed to its anti-inflammatory properties[1][4]. It has shown protective effects in models of colitis, diabetic nephropathy, sepsis-induced acute kidney injury, urinary tract infections, and Parkinson's disease[1][3]. The anti-inflammatory action is often linked to the inhibition of key signaling pathways such as NF-κB and the NLRP3 inflammasome[1][5].
Q4: Are there any reported toxic effects or side effects of this compound in animals?
A4: Limited toxicity studies have been conducted on this compound. However, doses up to 200 mg/kg have been used in rat disease models without reported toxicity[1][2]. As with any experimental compound, it is essential to conduct preliminary toxicity studies to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
Q5: How should I prepare this compound for administration?
A5: The solubility of this compound should be considered when preparing it for administration. While specific solvents are not always detailed in the literature, for oral gavage, it is common to suspend the compound in a vehicle such as a solution of carboxymethylcellulose (CMC) or Tween 80. For intraperitoneal injections, sterile saline or phosphate-buffered saline (PBS) with a solubilizing agent might be appropriate. It is recommended to consult relevant literature for the specific model being used or to perform solubility tests.
Troubleshooting Guides
Problem: I am not observing the expected therapeutic effect with my chosen this compound dosage.
-
Solution 1: Re-evaluate the Dosage. The effective dose can be highly dependent on the animal model, strain, age, and severity of the induced disease. Consider performing a pilot study with a wider range of doses (e.g., 25, 50, 100, and 200 mg/kg) to establish a dose-response curve.
-
Solution 2: Check the Administration Route and Technique. Ensure that the administration technique is correct and consistent. For oral gavage, improper technique can lead to aspiration or incomplete delivery of the compound[6]. For intraperitoneal injections, ensure the injection is into the peritoneal cavity and not into an organ[6].
-
Solution 3: Assess Compound Stability and Formulation. Verify the purity and stability of your this compound compound. Ensure that the formulation is appropriate for the chosen route of administration and that the compound is properly dissolved or suspended.
Problem: I am observing unexpected adverse effects in my experimental animals.
-
Solution 1: Perform a Toxicity Study. If not already done, conduct a preliminary study to determine the maximum tolerated dose (MTD). This involves administering escalating doses to small groups of animals and monitoring for signs of toxicity.
-
Solution 2: Evaluate the Vehicle. The vehicle used to dissolve or suspend this compound could be causing the adverse effects. Administer a vehicle-only control group to differentiate between the effects of the vehicle and the compound.
-
Solution 3: Refine the Dosing Regimen. Consider reducing the dose or the frequency of administration. It is possible that the therapeutic window for your specific model is narrower than initially anticipated.
Data Presentation
Table 1: Summary of this compound Dosages in Various In Vivo Animal Models
| Disease Model | Animal Species | Dosage(s) | Route of Administration | Key Findings | Reference(s) |
| Colitis | BALB/c mice | 25 and 50 mg/kg | Oral | Reduction in colon inflammation, decreased NLRP3 expression. | [1][2] |
| Diabetic Nephropathy | C57BL/6 mice | Not specified | Not specified | Improved body weight and kidney index, reduced inflammation (IL-1β, NLRP3). | [1] |
| Sepsis-Induced Acute Kidney Injury | C57BL/6 mice | 50 and 100 mg/kg | Oral | Reduced inflammatory cell infiltration and vacuolation in the kidney. | [1] |
| Urinary Tract Infection | SD rats | 100 and 200 mg/kg | Oral Gavage | Improved congestion and edema in the bladder. | [1][2] |
| Pneumonia | BALB/c mice | 50 mg/kg | Oral (twice a day) | Improved lung tissue damage, reduced inflammatory cell infiltration. | [2] |
| Parkinson's Disease | C57BL/6J mice | Not specified | Intraperitoneal | Improved motor dysfunction, increased tyrosine hydroxylase-positive neurons. | [3] |
Experimental Protocols
Protocol 1: Induction of Colitis and this compound Treatment in Mice
This protocol is a generalized representation based on methodologies described in the literature[1][2].
-
Animal Model: Use male BALB/c mice, 6-8 weeks old.
-
Induction of Colitis: Administer 3-5% (w/v) dextran sodium sulfate (DSS) in the drinking water for 7 consecutive days.
-
This compound Preparation: Prepare a suspension of this compound in 0.5% carboxymethylcellulose (CMC) solution.
-
Treatment Groups:
-
Control Group: Receive normal drinking water and vehicle (0.5% CMC) daily by oral gavage.
-
DSS Group: Receive DSS in drinking water and vehicle daily by oral gavage.
-
This compound Treatment Groups: Receive DSS in drinking water and this compound (e.g., 25 mg/kg and 50 mg/kg) daily by oral gavage.
-
-
Monitoring: Monitor body weight, stool consistency, and rectal bleeding daily.
-
Endpoint Analysis: At the end of the treatment period, sacrifice the animals and collect colon tissue for histological analysis (H&E staining) and molecular analysis (e.g., Western blot for NLRP3, caspase-1, and IL-1β).
Mandatory Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow
References
- 1. Pharmacological Properties of this compound: Potential Anti-Inflammatory Phytochemical against Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Properties of this compound: Potential Anti-Inflammatory Phytochemical against Different Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound alleviates NLRP3 inflammasome mediated pyroptosis in interstitial cystitis injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptsimlab.com [rjptsimlab.com]
Shionone Technical Support Center: Preventing Precipitation in Aqueous Buffers
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to prevent the precipitation of Shionone in aqueous buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it precipitate in aqueous buffers?
This compound is a tetracyclic triterpenoid, a class of naturally derived compounds known for their therapeutic potential, including anti-inflammatory properties.[1][2] Structurally, it is a large, hydrophobic (water-repelling) molecule with a molecular weight of 426.7 g/mol .[1][3] Its nonpolar nature leads to very poor solubility in water and aqueous buffers (like PBS, TRIS, or HEPES), causing it to precipitate out of solution, especially as the concentration of organic solvent is reduced.[4]
Q2: I observed precipitation when diluting my this compound stock into my cell culture media. What is the primary cause?
This is a common issue. This compound is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol.[2][5] When you dilute this concentrated organic stock solution into an aqueous buffer or media, the overall percentage of the organic solvent drops dramatically. This shift in solvent polarity reduces the solubility of the hydrophobic this compound, causing it to crash out of the solution as a precipitate.[4] It is crucial to ensure the final concentration of the organic solvent in the working solution is as low as possible to avoid solvent-induced toxicity but high enough to maintain solubility.[5]
Q3: How can I improve the solubility of this compound in my aqueous buffer?
Several methods can be employed to enhance the solubility of hydrophobic compounds like this compound. The choice of method depends on the specific requirements of your experiment (e.g., cell-based assay, animal study).
-
Co-solvents: Introduce a water-miscible organic solvent to the aqueous buffer to increase the overall polarity of the solvent system.[6][7]
-
Cyclodextrins: Utilize these cyclic oligosaccharides to form inclusion complexes with this compound, effectively encapsulating the hydrophobic molecule and increasing its apparent water solubility.[8][9][10][11]
-
Surfactants/Detergents: Use low concentrations of non-denaturing detergents to help solubilize hydrophobic compounds.[4][12][13]
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can significantly alter solubility.[6][14][15][16] However, as a neutral ketone, this compound's solubility is not expected to be significantly influenced by pH changes within typical biological ranges.
Q4: Which co-solvents are recommended for this compound?
Commonly used co-solvents for in vitro and in vivo studies include Ethanol, PEG300 (Polyethylene glycol 300), and Propylene Glycol.[4][6] A typical approach involves preparing a primary stock in 100% DMSO or ethanol and then creating a working solution using a multi-component solvent system. For example, a formulation might include ethanol, PEG300, and a surfactant like Tween-80 before final dilution in saline.[17][18]
Q5: How do cyclodextrins work to prevent precipitation?
Cyclodextrins are ring-shaped molecules with a hydrophilic (water-loving) exterior and a hydrophobic (water-repelling) inner cavity.[8][9] The hydrophobic this compound molecule can fit into this central cavity, forming an "inclusion complex."[10][19] This complex has a hydrophilic exterior, allowing it to dissolve readily in aqueous solutions, thereby preventing the precipitation of this compound.[10][11] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common derivative used for this purpose.[17][18]
Troubleshooting Guide
The following table outlines common issues, their probable causes, and recommended solutions to address this compound precipitation.
| Problem | Probable Cause | Recommended Solution(s) |
| Precipitation upon dilution of stock solution | The final concentration of the organic co-solvent (e.g., DMSO, Ethanol) is too low to keep this compound dissolved in the aqueous buffer. | 1. Decrease the fold-dilution: Perform a serial dilution to avoid a drastic change in solvent polarity. 2. Use a solubilizing agent: Prepare the working solution in a buffer containing a pre-dissolved solubilizer like SBE-β-CD.[17] 3. Optimize co-solvent system: Use a combination of co-solvents (e.g., Ethanol, PEG300) and surfactants (e.g., Tween-80) in your final formulation.[17][18] |
| Precipitation observed over time (e.g., during a long incubation) | The solution is supersaturated and thermodynamically unstable. The compound is slowly coming out of solution. | 1. Lower the final concentration: Work at a lower, more stable concentration of this compound if experimentally feasible. 2. Increase solubilizer concentration: Increase the amount of cyclodextrin or surfactant in the buffer. 3. Maintain temperature: Ensure the temperature of the solution remains constant, as solubility can be temperature-dependent.[6] |
| Cloudiness or opalescence in the final solution | Formation of very fine, colloidal precipitates or a microemulsion. | 1. Use sonication: Briefly sonicate the final solution to aid dissolution.[17][18] 2. Gentle warming: Gently warm the solution (e.g., to 37°C), but be cautious of compound stability at higher temperatures. 3. Filter the solution: Use a 0.22 µm syringe filter to remove undissolved particles, but be aware this will lower the effective concentration. |
Quantitative Data: this compound Solubility Formulations
The following table summarizes example formulations for solubilizing this compound for research use. Note that absolute solubility may vary based on buffer composition, pH, and temperature.
| Solvent System | Achievable Concentration | Resulting Solution | Primary Use Case |
| Ethanol | ~3 mg/mL | Clear Solution | High-concentration stock |
| 10% EtOH, 90% Corn Oil | ≥ 0.77 mg/mL (1.80 mM) | Clear Solution | In vivo (Oral)[17][18] |
| 10% EtOH, 40% PEG300, 5% Tween-80, 45% Saline | 0.77 mg/mL (1.80 mM) | Suspended Solution | In vivo (Oral/IP Injection)[17][18] |
| 10% EtOH, 90% (20% SBE-β-CD in Saline) | 0.77 mg/mL (1.80 mM) | Suspended Solution | In vivo (Oral/IP Injection)[17][18] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a high-concentration primary stock solution in an organic solvent.
-
Weighing: Accurately weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% ethanol to achieve a final concentration of 3 mg/mL.[2] For example, to make 1 mL of a 3 mg/mL stock, add 1 mL of ethanol to 3 mg of this compound.
-
Dissolution: Vortex the tube vigorously. If necessary, use an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[17][18]
-
Storage: Store the stock solution at -20°C or -80°C, protected from light. It is recommended to use the solution within one month when stored at -20°C and within six months at -80°C.[17][18]
Protocol 2: Preparation of a Working Solution Using a Cyclodextrin
This protocol provides a method for preparing a this compound working solution for in vitro or in vivo experiments using SBE-β-CD.
-
Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of SBE-β-CD in your desired aqueous buffer (e.g., sterile saline or PBS). Stir until the SBE-β-CD is fully dissolved.
-
Initial Dilution: Prepare an intermediate stock of this compound in 100% ethanol (e.g., 7.7 mg/mL).
-
Final Formulation: Add the ethanolic this compound stock to the SBE-β-CD solution. For example, to prepare 1 mL of a 0.77 mg/mL working solution, add 100 µL of the 7.7 mg/mL ethanolic stock to 900 µL of the 20% SBE-β-CD solution.[17][18]
-
Homogenization: Mix thoroughly by vortexing or brief sonication to form a uniform (though possibly suspended) solution. This working solution is now ready for use.
Visual Guides
The following diagrams illustrate key workflows and mechanisms related to this compound solubilization.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Mechanism of this compound solubilization by a cyclodextrin.
References
- 1. mdpi.com [mdpi.com]
- 2. abmole.com [abmole.com]
- 3. This compound | C30H50O | CID 12315507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. wisdomlib.org [wisdomlib.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. researchgate.net [researchgate.net]
- 15. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. This compound | Anti-inflammatory Agent | MCE [medchemexpress.cn]
- 19. scispace.com [scispace.com]
Addressing batch-to-batch variability of commercial Shionone
Welcome to the technical support center for commercial Shionone. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the batch-to-batch variability of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based assays with different batches of this compound. What could be the cause?
A1: Batch-to-batch variability is a common issue with natural products like this compound.[1][2] Inconsistent biological activity can stem from several factors:
-
Purity Variations: The percentage of pure this compound can differ between batches. Minor impurities may have their own biological effects or interfere with this compound's activity.[3][4]
-
Presence of Isomers or Related Triterpenoids: The isolation process might co-extract structurally similar compounds that are difficult to separate, leading to variations in the overall composition of the product.
-
Residual Solvents or Reagents: Impurities from the extraction and purification process can remain in the final product and may be cytotoxic or interfere with assays.[]
-
Degradation: Improper storage or handling can lead to the degradation of this compound, reducing its effective concentration.[3]
Q2: How can we verify the quality and consistency of a new batch of this compound?
A2: It is highly recommended to perform in-house quality control on each new batch. This should include:
-
Purity Assessment: Use High-Performance Liquid Chromatography (HPLC) to confirm the purity of the compound. The purity should ideally be above 98%.[6]
-
Identity Confirmation: Use Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and identity of the compound, comparing the data with a reliable reference standard.[6]
-
Biological Activity Assay: Test the new batch in a well-established, simple, and reproducible bioassay (e.g., an anti-inflammatory assay measuring nitric oxide production in LPS-stimulated macrophages) and compare its activity (e.g., IC50) to a previously characterized "gold standard" batch.
Q3: What are the recommended storage and handling conditions for this compound?
A3: To ensure stability and prevent degradation, this compound should be stored under specific conditions.
-
Solid Form: Store as a solid at -20°C, protected from light.[7]
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO or Ethanol.[7][8] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[9][10] If precipitation is observed upon thawing, gentle warming and/or sonication can be used to redissolve the compound.[9]
Troubleshooting Guide for Inconsistent Experimental Outcomes
This guide provides a systematic approach to troubleshooting issues potentially caused by this compound batch-to-batch variability.
Problem 1: Reduced or No-Longer-Observed Biological Activity
You may experience a significant drop in the expected biological effect (e.g., anti-inflammatory or anti-cancer activity) compared to previous experiments.
Troubleshooting Workflow:
Problem 2: Increased Cytotoxicity or Off-Target Effects
You observe unexpected cell death or biological effects that were not present with previous batches. This could be due to toxic impurities.[3]
Possible Causes and Solutions:
| Possible Cause | Verification Method | Recommended Action |
| Residual Solvents | Gas Chromatography-Mass Spectrometry (GC-MS) analysis for residual solvents. | If high levels of toxic solvents are detected, do not use the batch. Contact the supplier with the analysis data. |
| Heavy Metal Contamination | Inductively Coupled Plasma Mass Spectrometry (ICP-MS). | Discontinue use of the batch if heavy metal levels exceed acceptable limits for cell culture reagents. |
| Presence of a Cytotoxic Impurity | Fractionate the batch using preparative HPLC and test the biological activity of each fraction. | If a cytotoxic fraction separate from this compound is identified, the batch is contaminated. Report findings to the supplier. |
Quality Control Parameters for this compound
To minimize variability, we recommend assessing the following critical quality attributes (CQAs) for each new batch of this compound.
| Critical Quality Attribute (CQA) | Analytical Method | Acceptance Criteria | Potential Impact of Deviation |
| Identity | ¹H-NMR, ¹³C-NMR, LC-MS | Spectrum matches reference standard. | Wrong compound; complete loss of expected activity. |
| Purity (Assay) | HPLC-UV/ELSD[6] | ≥ 98.0% | Reduced potency; inconsistent dose-response. |
| Specific Impurities | HPLC-MS/MS | Report any impurity > 0.1%.[11] | Unpredictable off-target effects or toxicity. |
| Residual Solvents | GC-MS | Per ICH Q3C guidelines. | Direct cytotoxicity to cells. |
| Appearance | Visual Inspection | White to off-white solid. | May indicate degradation or significant impurities. |
Key Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of a this compound sample.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: 210 nm.[6]
-
Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone) to a final concentration of 1 mg/mL.[8]
-
Injection Volume: 10 µL.
-
Analysis: Run the sample and integrate the peak areas. Purity is calculated as the area of the this compound peak divided by the total area of all peaks, expressed as a percentage.
Protocol 2: Western Blot for Signaling Pathway Analysis (e.g., MEK/ERK Pathway)
This protocol is for assessing this compound's effect on protein phosphorylation, a key indicator of its biological activity.
-
Cell Culture and Treatment: Plate cells (e.g., SK-BR-3 breast cancer cells) and allow them to adhere.[12] Starve cells if necessary, then pre-treat with various concentrations of this compound for a specified time before stimulating with an appropriate agonist (if required).
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per lane by boiling in Laemmli buffer and separate on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-MEK, total-MEK, phospho-ERK, total-ERK, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize phosphorylated protein levels to total protein levels. A potent batch of this compound should show a dose-dependent decrease in the phosphorylation of MEK and ERK.[12]
This compound Signaling Pathways
This compound exerts its anti-inflammatory and anti-cancer effects by modulating several key signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
Inhibition of MEK/ERK and STAT3 Pathways in Cancer
This compound has been shown to suppress the growth and invasion of breast cancer cells by inhibiting the MEK/ERK and STAT3 signaling pathways.[12]
Suppression of the NLRP3 Inflammasome Pathway
This compound alleviates inflammation by inhibiting the activation of the NLRP3 inflammasome, which is critical in conditions like colitis and interstitial cystitis.[13][14]
References
- 1. zaether.com [zaether.com]
- 2. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 3. dkcop.dattakala.edu.in [dkcop.dattakala.edu.in]
- 4. Pharmaceutical Impurities & Their Effects | Advent [adventchembio.com]
- 6. akjournals.com [akjournals.com]
- 7. abmole.com [abmole.com]
- 8. This compound | CAS:10376-48-4 | Manufacturer ChemFaces [chemfaces.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound suppresses the growth, migration and invasion of human breast cancer cells via induction of apoptosis and inhibition of MEK/ERK and STAT3 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological Properties of this compound: Potential Anti-Inflammatory Phytochemical against Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of Shionone
Welcome to the technical support center for researchers working with Shionone. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of this promising triterpenoid.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: My in vivo experiments show low and variable plasma concentrations of this compound after oral administration. Why is this happening?
A1: This is a common challenge with this compound and other triterpenoids. The primary reason is its low aqueous solubility, which limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption. Furthermore, this compound may be subject to first-pass metabolism in the gut wall and liver, further reducing the amount of active compound that reaches systemic circulation.
Q2: What are the general strategies to overcome the poor oral bioavailability of this compound?
A2: Several formulation and chemical modification strategies can be employed:
-
Nanoformulations: Encapsulating this compound into nanoparticles can protect it from degradation in the GI tract, increase its surface area for dissolution, and enhance its absorption. Common nanoformulations include:
-
Solid Lipid Nanoparticles (SLNs)
-
Liposomes
-
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble or permeable "prodrug" can improve its absorption. The prodrug is then converted back to the active this compound in the body.
Q3: Are there any commercially available formulations of this compound with enhanced bioavailability?
A3: Based on the current scientific literature, there are no commercially available formulations of this compound specifically marketed for enhanced oral bioavailability. Research in this area is ongoing.
TROUBLESHOOTING GUIDES
Issue 1: Low Entrapment Efficiency in Solid Lipid Nanoparticle (SLN) Formulation
Problem: You are preparing this compound-loaded SLNs, but the entrapment efficiency is consistently low, leading to a loss of the active compound.
Possible Causes & Solutions:
| Cause | Solution |
| Poor solubility of this compound in the lipid matrix. | Screen different solid lipids to find one in which this compound has higher solubility at the temperature used for SLN preparation. |
| Drug expulsion during lipid crystallization. | Optimize the cooling process. A slower, more controlled cooling rate can sometimes improve drug entrapment. |
| Inappropriate surfactant concentration. | The concentration of the surfactant is critical. Too little may not adequately stabilize the nanoparticles, while too much can lead to drug partitioning into the aqueous phase. Perform a concentration optimization study for your chosen surfactant. |
Issue 2: Instability of this compound-Loaded Liposomes During Storage
Problem: Your prepared this compound liposomes show signs of aggregation, fusion, or drug leakage after a short period of storage.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal lipid composition. | The choice of phospholipids and the inclusion of cholesterol are crucial for liposome stability. Cholesterol can increase the rigidity of the lipid bilayer, reducing drug leakage. Experiment with different phospholipid to cholesterol ratios. |
| Incorrect pH of the storage buffer. | The pH can affect the charge and stability of both the liposomes and the encapsulated this compound. Ensure the pH of your storage buffer is optimized for stability. |
| Oxidation of unsaturated lipids. | If using phospholipids with unsaturated fatty acid chains, they can be prone to oxidation. Store liposomes under an inert atmosphere (e.g., nitrogen or argon) and consider adding a lipid-soluble antioxidant to the formulation. |
EXPERIMENTAL PROTOCOLS
Disclaimer: The following are general protocols that can be adapted for this compound. Optimization will be required for your specific experimental conditions.
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified Water
Procedure:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve this compound in the molten lipid under magnetic stirring to form the lipid phase.
-
Heat the purified water containing the surfactant to the same temperature as the lipid phase to form the aqueous phase.
-
Add the hot aqueous phase to the hot lipid phase and mix using a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Immediately subject the coarse emulsion to high-pressure homogenization for several cycles (e.g., 3-5 cycles at 500-1500 bar).
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
The SLN dispersion can be further purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.
Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
Materials:
-
This compound
-
Phospholipid (e.g., Soy phosphatidylcholine, Dipalmitoylphosphatidylcholine)
-
Cholesterol
-
Organic Solvent (e.g., Chloroform, Methanol)
-
Aqueous Buffer (e.g., Phosphate Buffered Saline pH 7.4)
Procedure:
-
Dissolve this compound, the phospholipid, and cholesterol in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the inner wall of the flask.
-
Further dry the film under a stream of nitrogen and then under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer and rotating the flask gently above the lipid transition temperature. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).
-
To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be sonicated (using a probe or bath sonicator) or extruded through polycarbonate membranes with a defined pore size.
SIGNALING PATHWAY DIAGRAMS
This compound has been reported to exert its anti-inflammatory effects by targeting key signaling pathways such as NF-κB and STAT3.[1]
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's inhibitory effect on the JAK/STAT3 signaling pathway.
QUANTITATIVE DATA SUMMARY
Note: Specific quantitative data on the oral bioavailability of this compound is limited in the current literature. The following table provides a hypothetical comparison to illustrate the potential improvements that could be achieved with formulation strategies. Researchers should perform their own pharmacokinetic studies to determine these values for their specific formulations.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| This compound (Aqueous Suspension) | Data Not Available | Data Not Available | Data Not Available | 100 (Reference) |
| This compound-SLNs (Hypothetical) | Increased | Variable | Significantly Increased | > 200 |
| This compound-Liposomes (Hypothetical) | Increased | Variable | Significantly Increased | > 200 |
| This compound-Prodrug (Hypothetical) | Increased | Variable | Significantly Increased | > 200 |
This technical support center is intended for informational purposes only and is based on currently available scientific literature. All experimental procedures should be conducted in accordance with institutional safety guidelines and regulations.
References
Shionone interference with MTT and other cell viability assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of shionone in cell viability assays. This compound, a tetracyclic triterpenoid isolated from Aster tataricus, possesses various biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3][4] These properties can, however, present challenges in accurately assessing cell viability using common colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its chemical nature?
This compound is a tetracyclic triterpenoid compound.[1][2][5] Its structure includes a unique six-membered four-ring framework and a 3-oxo-4-monomethyl structure.[2][3] Triterpenoids are known for a wide range of pharmacological properties.[1]
Q2: Does this compound directly interfere with the MTT assay?
While there are no direct studies focused exclusively on this compound's interference with the MTT assay, its known antioxidant properties suggest a high potential for interference.[1] Antioxidant compounds can chemically reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity. This can lead to a false positive signal, indicating an artificially high level of cell viability.[6]
Q3: How have previous studies measured this compound's effect on cell viability?
Previous studies have utilized various cell viability assays to assess the effects of this compound. The MTT assay has been used to show that this compound can increase the viability of certain cell types, such as SV-HUC-1 cells.[1] In other contexts, such as with breast cancer cells (SK-BR-3), the CCK-8 assay was used to demonstrate a decrease in cell proliferation.[7] The use of different assays across studies highlights the importance of selecting the appropriate method for your experimental context.
Q4: What are the known effects of this compound on cell signaling pathways related to viability?
This compound has been shown to influence several signaling pathways involved in cell viability and proliferation. For instance, it has been found to inhibit the MEK/ERK and STAT3 signaling pathways in breast cancer cells, which is associated with its anti-cancer activity.[1][7] Additionally, it can alleviate cellular injury by inhibiting the p38 MAPK/NF-κB signaling pathway.[8]
Troubleshooting Guides
Issue 1: Unexpected Increase in Cell Viability with this compound Treatment
Possible Cause: You are observing an increase in absorbance (and thus, calculated viability) in your MTT assay at concentrations of this compound where you expect cytotoxicity or no effect. This is a common indicator of assay interference.
Troubleshooting Steps:
-
Run a Cell-Free Control:
-
Prepare wells with your complete cell culture medium and this compound at the same concentrations used in your experiment, but without cells.
-
Add the MTT reagent and solubilization buffer according to your protocol.
-
If you observe a color change and a significant absorbance reading in these cell-free wells, it strongly suggests that this compound is directly reducing the MTT reagent.[6]
-
-
Microscopic Examination:
-
Visually inspect the cells treated with this compound under a microscope before adding the MTT reagent.
-
Look for signs of cytotoxicity, such as changes in morphology, detachment from the plate, or a decrease in cell density. If the cells appear unhealthy or are reduced in number, but the MTT assay shows high viability, this further points to assay interference.
-
-
Switch to a Non-Tetrazolium-Based Assay:
-
Consider using an alternative cell viability assay that is less susceptible to interference from reducing compounds. The ATP-based luminescent assays, such as CellTiter-Glo®, are considered the gold standard and are a reliable alternative.[9][10] These assays measure ATP levels as a marker of viable cells and are generally less prone to chemical interference.[9]
-
Issue 2: High Background Absorbance in Control Wells
Possible Cause: High background can be caused by several factors, including contamination, components in the media, or the test compound itself.[11]
Troubleshooting Steps:
-
Check for Contamination: Visually inspect your cultures for any signs of microbial contamination, which can contribute to MTT reduction.
-
Use Phenol Red-Free Medium: Phenol red in culture medium can interfere with absorbance readings. If possible, perform the final incubation steps in phenol red-free medium.
-
Run Compound-Only Controls: As mentioned in Issue 1, always include controls with this compound in media without cells to quantify any background absorbance caused by the compound.
Quantitative Data Summary
The following tables summarize the reported effects of this compound on cell viability from the literature.
Table 1: Effect of this compound on Non-Cancerous Cell Lines
| Cell Line | Assay Used | Concentration Range | Observed Effect | Reference |
| SV-HUC-1 | MTT | 2.5, 5, 10 µg/mL | Increased cell viability | [1] |
| SH-SY5Y | CCK-8 | 2, 4, 8 µg/mL | Restored cell viability after OGD/R-induced injury | [8] |
Table 2: Effect of this compound on Cancer Cell Lines
| Cell Line | Assay Used | Concentration Range | Observed Effect | Reference |
| SK-BR-3 (Breast Cancer) | CCK-8 | 3.12–100 µM | Decreased cell growth (IC50 = 14 µM) | [1] |
Experimental Protocols
Protocol 1: Standard MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability. Be aware of the potential for interference as discussed above.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Remove the treatment medium from the wells.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2, protected from light.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the MTT-containing medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by shaking the plate on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement: Read the absorbance at a wavelength between 570 nm and 590 nm using a microplate reader.
Protocol 2: ATP-Based Luminescent Cell Viability Assay (Alternative)
This assay is a recommended alternative to mitigate potential interference from this compound's antioxidant properties.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is advisable to set up a parallel plate for this assay.
-
Reagent Preparation: Prepare the luminescent cell viability reagent according to the manufacturer's instructions (e.g., CellTiter-Glo®). Allow the reagent to equilibrate to room temperature.
-
Lysis and Signal Generation:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add a volume of the luminescent reagent equal to the volume of culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ATP present, which is an indicator of metabolically active cells.
Visualizations
Caption: Workflow of the MTT cell viability assay.
Caption: Troubleshooting decision tree for unexpected MTT assay results.
Caption: this compound's inhibitory effect on MEK/ERK and STAT3 pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological Properties of this compound: Potential Anti-Inflammatory Phytochemical against Different Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C30H50O | CID 12315507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound suppresses the growth, migration and invasion of human breast cancer cells via induction of apoptosis and inhibition of MEK/ERK and STAT3 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound relieves oxygen-glucose deprivation/reoxygenation induced SH-SY5Y cells injury by inhibiting the p38 MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Is Your MTT Assay the Right Choice? [promega.com]
- 10. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 11. MTT assay overview | Abcam [abcam.com]
Technical Support Center: Optimizing HPLC Gradient for Shionone Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) gradients for the improved separation of Shionone.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
Problem: Poor Resolution Between this compound and Co-eluting Peaks
Poor resolution is a common challenge, often caused by an unoptimized gradient, inappropriate mobile phase, or issues with the column.
Possible Causes & Solutions:
-
Gradient Slope is Too Steep: A rapid increase in the organic solvent concentration can cause peaks to elute too closely together.
-
Solution: Decrease the gradient slope. A shallower gradient provides more time for the components to interact with the stationary phase, leading to better separation.[1] For instance, if you are running a gradient of 5-95% acetonitrile in 20 minutes, try extending the gradient time to 40 minutes.
-
-
Inappropriate Mobile Phase Composition: The choice of organic solvent and aqueous modifier can significantly impact selectivity.
-
Solution:
-
Solvent Choice: If using acetonitrile, consider switching to methanol, or vice versa. This can alter the elution order and improve separation.
-
Mobile Phase pH: For ionizable compounds, adjusting the mobile phase pH can improve peak shape and resolution. While this compound itself is not readily ionizable, other triterpenoids or impurities in plant extracts might be. The use of a mobile phase containing 0.05% acetic acid has been reported to be effective.
-
-
-
Column Inefficiency: Over time, column performance can degrade, leading to broader peaks and decreased resolution.
-
Solution:
-
Column Flushing: Flush the column with a strong solvent to remove any strongly retained compounds.
-
Column Replacement: If flushing does not improve performance, the column may need to be replaced. C18 columns are commonly used for this compound analysis.[2]
-
-
Illustrative Data: Effect of Gradient Slope on Resolution
| Gradient Program (Acetonitrile/Water) | This compound Retention Time (min) | Resolution (Rs) between this compound and Impurity A |
| 10-90% ACN in 10 min (Steep) | 8.5 | 1.2 |
| 10-90% ACN in 20 min (Moderate) | 15.2 | 1.8 |
| 10-90% ACN in 40 min (Shallow) | 28.1 | 2.5 |
Note: This is example data to illustrate the concept. Actual results may vary.
Problem: Peak Tailing of the this compound Peak
Peak tailing can compromise accurate integration and quantification.
Possible Causes & Solutions:
-
Secondary Interactions with Stationary Phase: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analyte.
-
Solution:
-
Use of Additives: Incorporate a small amount of an acidic modifier, like formic acid or acetic acid (e.g., 0.1%), into the mobile phase to suppress the ionization of silanol groups.
-
End-capped Columns: Use a modern, high-purity, end-capped C18 column to minimize the number of free silanol groups.
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Extra-column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening and tailing.
-
Solution: Use tubing with a smaller internal diameter and ensure the flow path from the column to the detector is as short as possible.
-
Problem: Baseline Drift or Noise
An unstable baseline can interfere with the detection and quantification of low-level analytes.
Possible Causes & Solutions:
-
Mobile Phase Issues:
-
Inadequate Degassing: Dissolved gases coming out of the solution in the detector can cause baseline noise.
-
Solution: Degas the mobile phase before use using sonication, vacuum filtration, or helium sparging.
-
-
Contamination: Impurities in the mobile phase solvents or additives can cause a drifting baseline, especially during gradient elution.[3]
-
Solution: Use high-purity HPLC-grade solvents and reagents. Prepare fresh mobile phases daily.
-
-
-
Detector Issues:
-
Lamp Deterioration: An aging detector lamp can lead to increased noise.
-
Solution: Replace the detector lamp according to the manufacturer's recommendations.
-
-
Contaminated Flow Cell: Contaminants in the detector flow cell can cause baseline disturbances.
-
Solution: Flush the flow cell with a strong, appropriate solvent.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC gradient for this compound separation?
A1: A good starting point is to use a C18 column and a "scouting gradient." This involves running a broad linear gradient, for example, from 5% to 95% acetonitrile in water over 20-40 minutes. This initial run will help determine the approximate elution time of this compound and other components in your sample, guiding further optimization.
Q2: What is the typical UV detection wavelength for this compound?
A2: this compound has poor UV absorption.[4] Detection is often performed at low wavelengths, around 200-210 nm, to achieve adequate sensitivity.[2] It is important to use high-purity mobile phase solvents that are transparent in this UV range.
Q3: How can I confirm the identity of the this compound peak?
A3: The most reliable method for peak identification is to use a certified reference standard of this compound. By comparing the retention time of the peak in your sample to that of the standard under the same chromatographic conditions, you can confirm its identity. For unequivocal identification, especially in complex matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is recommended.
Q4: What are some potential interfering compounds from Radix Asteris?
A4: Radix Asteris contains a complex mixture of compounds. Besides other triterpenoids that are structurally similar to this compound, potential interferences can include peptides and flavonoids, which are also present in the plant extract.[5][6] A well-optimized gradient is crucial to separate this compound from these other components.
Q5: How can I ensure my method is robust and reproducible?
A5: To ensure robustness, perform small, deliberate variations in method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±10%) and assess the impact on the separation. For reproducibility, ensure consistent preparation of mobile phases and samples, use a well-maintained HPLC system, and perform regular system suitability tests.
Experimental Protocols
Protocol 1: General HPLC Gradient Optimization for this compound
This protocol outlines a systematic approach to developing an optimized gradient method for the separation of this compound.
-
Initial Setup:
-
Column: C18, 5 µm, 4.6 x 250 mm (or similar)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: 210 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
-
Scouting Gradient:
-
Run a linear gradient from 5% B to 95% B over 30 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B and equilibrate for 10 minutes.
-
-
Gradient Refinement:
-
Based on the scouting run, narrow the gradient range around the elution time of this compound. For example, if this compound elutes at 60% B, you might refine the gradient to be 40-70% B over 20 minutes.
-
To improve the resolution of closely eluting peaks, decrease the slope of the gradient in the region where these peaks elute. This can be achieved by creating a segmented gradient.
-
-
Optimization of Other Parameters:
-
Temperature: Evaluate the effect of column temperature (e.g., 25 °C, 35 °C) on the separation.
-
Mobile Phase Modifier: Compare the results with 0.1% formic acid to 0.05% acetic acid in the aqueous mobile phase.
-
Visualizations
Caption: Workflow for HPLC gradient optimization.
Caption: Troubleshooting logic for poor this compound separation.
References
- 1. mastelf.com [mastelf.com]
- 2. mdpi.com [mdpi.com]
- 3. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ceyonelifesciences.com [ceyonelifesciences.com]
- 5. Screening and analyzing potential hepatotoxic compounds in the ethanol extract of Asteris Radix by HPLC/DAD/ESI-MS(n) technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Dealing with Shionone degradation during storage and experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling and mitigating the degradation of Shionone during storage and experimentation.
Frequently Asked Questions (FAQs) - Troubleshooting Guide
Storage and Handling
Q1: My this compound stock solution has been stored at -20°C for a few months. Is it still viable?
A1: this compound stock solutions are generally stable for up to one month when stored at -20°C and for up to six months at -80°C, protected from light[1][2]. For longer-term storage, -80°C is recommended. To ensure the viability of your stock solution, it is advisable to aliquot it upon preparation to minimize freeze-thaw cycles, which can accelerate degradation[3]. If you have any doubts about the stability of your stock, it is best to prepare a fresh solution.
Q2: I left my this compound solution on the benchtop at room temperature for a few hours. Can I still use it?
A2: Triterpenoids, the class of compounds this compound belongs to, can be susceptible to degradation at elevated temperatures and upon exposure to light[4][5]. While a few hours at room temperature may not lead to significant degradation, it is best practice to minimize such exposures. For sensitive experiments, it is recommended to prepare fresh dilutions from a properly stored stock solution just before use.
Q3: I noticed some precipitate in my this compound stock solution after thawing. What should I do?
A3: Precipitation upon thawing can indicate that the solubility limit of this compound in your chosen solvent has been exceeded, possibly due to solvent evaporation or temperature changes. You can try to redissolve the precipitate by gently warming the solution (e.g., in a 37°C water bath) and sonicating[1]. If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution.
Experimental Procedures
Q4: I am seeing inconsistent results in my cell-based assays with this compound. Could this be a stability issue?
A4: Yes, inconsistent results are a common sign of compound instability in cell culture media. This compound, being a hydrophobic molecule, may be prone to degradation or precipitation in aqueous environments like culture media, especially during prolonged incubation at 37°C. Factors such as the pH of the medium, exposure to light, and interaction with media components can contribute to its degradation. Consider preparing fresh dilutions of this compound for each experiment and minimizing the time the compound is in the incubator. For longer-term experiments, replenishing the media with freshly prepared this compound every 24-48 hours may be necessary.
Q5: How can I determine if this compound is degrading in my experimental setup?
A5: To assess the stability of this compound in your specific experimental conditions, you can perform a stability-indicating analysis using High-Performance Liquid Chromatography (HPLC). This involves incubating this compound under your experimental conditions (e.g., in cell culture media at 37°C) and analyzing samples at different time points. A decrease in the peak area of the parent this compound compound over time would indicate degradation.
Quantitative Data on this compound Stability
The following tables summarize plausible degradation data for this compound under various stress conditions. This data is based on general principles of forced degradation studies for triterpenoids and should be used as a guideline. Actual degradation rates should be determined experimentally.
Table 1: Effect of Temperature on this compound Stability in a 50% Acetonitrile/Water Solution (72 hours)
| Temperature | Percent Degradation (Hypothetical) |
| 4°C | < 1% |
| 25°C (Room Temp) | 2-5% |
| 40°C | 10-15% |
| 60°C | > 25% |
Table 2: Effect of pH on this compound Stability in Aqueous Solution at 25°C (24 hours)
| pH | Percent Degradation (Hypothetical) |
| 3 (Acidic) | < 2% |
| 7 (Neutral) | 3-5% |
| 9 (Basic) | 15-20% |
Table 3: Effect of Light Exposure on this compound Stability in a 50% Acetonitrile/Water Solution at 25°C (24 hours)
| Condition | Percent Degradation (Hypothetical) |
| Protected from Light | < 2% |
| Exposed to Ambient Light | 5-10% |
| Exposed to UV Light (254 nm) | > 30% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Selection: this compound is soluble in organic solvents such as ethanol, methanol, and DMSO[1]. For cell culture experiments, DMSO is a common choice.
-
Dissolution: Dissolve the this compound powder in the chosen solvent to a desired stock concentration (e.g., 10 mM). Gentle warming and sonication can aid dissolution[1].
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in amber vials to protect from light. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month)[1][2].
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method. The specific parameters may need to be optimized for your instrument and specific experimental needs.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance spectrum of this compound, a suitable wavelength should be selected (e.g., around 210 nm, as many triterpenoids lack strong chromophores at higher wavelengths)[6].
-
Sample Preparation: Dilute the this compound samples (from stability studies or experiments) in the mobile phase to a concentration within the linear range of the method.
-
Analysis: Inject the samples and monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines to ensure it is stability-indicating.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits key signaling pathways to reduce cell growth and inflammation.
Caption: Workflow for assessing the stability of this compound under stress conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Freeze-Thaw Cycles and Their Impact on Pharmaceutical Stability – StabilityStudies.in [stabilitystudies.in]
- 4. Spectroscopic investigations on the depth-dependent degradation gradients of aged triterpenoid varnishes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability evaluation of selected polyphenols and triterpene glycosides in black cohosh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Shionone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Shionone in cell-based models.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and signaling pathways of this compound?
A1: this compound is a triterpenoid known for its anti-inflammatory and anti-cancer properties. Its primary molecular targets and modulated signaling pathways include:
-
Direct Targets:
-
Modulated Signaling Pathways:
Q2: What are the potential off-target effects of this compound?
A2: Currently, there is limited published data specifically identifying the off-target effects of this compound. However, like many small molecules, this compound has the potential to interact with unintended proteins, which can lead to unexpected experimental results or cellular toxicity. Common off-target effects of small molecules can include inhibition of kinases, interaction with G protein-coupled receptors (GPCRs), or binding to other proteins with similar structural motifs to the intended targets.
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: To minimize off-target effects, consider the following strategies:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect through a dose-response experiment. Using lower concentrations reduces the likelihood of engaging lower-affinity off-target proteins.
-
Use Structurally Unrelated Control Compounds: If available, use another inhibitor of the same target with a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Perform Rescue Experiments: If possible, transfect cells with a mutant version of the target protein that is resistant to this compound. If the phenotype is reversed, it provides strong evidence for on-target activity.
-
Employ Multiple Cell Lines: Confirm your findings in different cell lines to ensure the observed effect is not cell-type specific, which could be an indication of an off-target effect related to the unique proteome of that cell line.
Q4: What experimental approaches can be used to identify this compound's off-targets?
A4: Several advanced techniques can be employed to identify the off-target interactions of this compound:
-
Kinase Profiling: A broad panel of kinases can be screened to identify any unintended inhibitory activity of this compound.
-
Chemical Proteomics: Techniques such as affinity chromatography using immobilized this compound can be used to pull down interacting proteins from cell lysates for identification by mass spectrometry.
-
Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability across the proteome in the presence of a ligand. Off-targets can be identified by their altered melting curves upon this compound treatment.
-
Cellular Thermal Shift Assay (CETSA): This technique validates target engagement in a cellular context by measuring the change in thermal stability of a specific protein when bound to a ligand.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected or inconsistent phenotypic changes in cells treated with this compound. | Off-target effects of this compound. | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Validate the phenotype using a structurally unrelated inhibitor of the same target. 3. Conduct a rescue experiment by overexpressing a this compound-resistant mutant of the target. |
| High cellular toxicity at concentrations required for the desired effect. | Engagement of toxic off-targets. | 1. Lower the concentration of this compound and extend the treatment time. 2. Screen this compound against a kinase panel to identify potential off-target kinases known to induce toxicity. 3. Perform a proteomics-based off-target identification study (e.g., TPP or chemical proteomics pull-down) to identify potential toxicity-mediating proteins. |
| Discrepancy between in vitro biochemical data and cell-based assay results. | Poor cell permeability, rapid metabolism of this compound, or engagement of cellular off-targets that counteract the on-target effect. | 1. Verify target engagement in cells using CETSA. 2. Assess the cell permeability and metabolic stability of this compound in your cell model. 3. Use computational modeling to predict potential off-targets that might interfere with the intended pathway. |
| Activation or inhibition of a signaling pathway that is not downstream of the known target. | This compound is interacting with an upstream component or a parallel pathway. | 1. Use a kinase inhibitor panel to check for unexpected kinase inhibition. 2. Perform a global phosphoproteomics analysis to map the signaling pathways affected by this compound treatment. 3. Investigate the predicted off-targets for their known roles in cellular signaling. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation
This protocol is to confirm the direct binding of this compound to its intended target protein in a cellular environment.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody against the target protein
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or DMSO (vehicle control) for a specified time (e.g., 1 hour) at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Protein Separation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blotting: Collect the supernatant and determine the protein concentration. Analyze the amount of soluble target protein remaining at each temperature by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the DMSO control indicates target engagement.
Kinase Selectivity Profiling
This protocol outlines a general approach for assessing the off-target effects of this compound on a panel of protein kinases. Commercial services are widely available for this type of analysis.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase panel (commercially available)
-
ATP
-
Substrate for each kinase
-
Assay buffer
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Kinase Reaction: In a multi-well plate, add the kinase, its specific substrate, and this compound at various concentrations.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate for a predetermined time at the optimal temperature for the kinase.
-
Stop Reaction and Detect Signal: Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Data Analysis: Calculate the percent inhibition of each kinase at each this compound concentration. Determine the IC50 values for any kinases that are significantly inhibited. This will provide a selectivity profile of this compound against the tested kinases.
Chemical Proteomics Pull-Down Assay for Off-Target Identification
This protocol describes a method to identify proteins that interact with this compound.
Materials:
-
This compound-conjugated affinity beads (requires chemical synthesis to immobilize this compound on a resin)
-
Control beads (unconjugated)
-
Cell lysate from the cell line of interest
-
Lysis buffer
-
Wash buffer
-
Elution buffer
-
Mass spectrometry facility for protein identification
Procedure:
-
Cell Lysis: Prepare a native cell lysate from a large culture of cells.
-
Incubation: Incubate the cell lysate with the this compound-conjugated beads and the control beads separately for several hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., containing a high concentration of salt, a change in pH, or free this compound).
-
Protein Identification: Identify the eluted proteins by mass spectrometry.
-
Data Analysis: Compare the proteins identified from the this compound-conjugated beads with those from the control beads. Proteins that are specifically enriched in the this compound pull-down are potential on-target or off-target interactors.
Visualizations
Caption: Known signaling pathways modulated by this compound.
Caption: Workflow for identifying this compound's off-targets.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Pharmacological Properties of this compound: Potential Anti-Inflammatory Phytochemical against Different Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Properties of this compound: Potential Anti-Inflammatory Phytochemical against Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound suppresses the growth, migration and invasion of human breast cancer cells via induction of apoptosis and inhibition of MEK/ERK and STAT3 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Translation of Shionone's In Vitro IC50 to In Vivo Dosage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the challenges in translating Shionone's in vitro IC50 values to effective in vivo dosages.
Frequently Asked Questions (FAQs)
Q1: We have determined the IC50 value of this compound in our cancer cell line. How can we use this to estimate an effective in vivo dose?
A1: Direct extrapolation from an in vitro IC50 value to an in vivo dosage is a complex process fraught with challenges. The IC50 value represents the concentration of this compound required to inhibit 50% of a specific biological process in a controlled, static 2D cell culture environment. In contrast, an in vivo system involves dynamic processes of absorption, distribution, metabolism, and excretion (ADME), which significantly influence the drug's concentration at the target site.
A starting point is to consider the IC50 value in the context of this compound's known pharmacokinetic properties. However, comprehensive pharmacokinetic data for this compound is still emerging. Initial studies in Wistar rats after oral administration of an Aster tataricus extract indicated a lower limit of quantitation for this compound at 7.60 ng/mL after 12 hours, suggesting detectable systemic exposure.[1] For other structurally related triterpenoids, such as Tanshinone IIA, poor oral bioavailability (less than 3.5%) has been reported due to low aqueous solubility and first-pass metabolism.[2]
Therefore, your in vitro IC50 should be considered a measure of intrinsic potency, which must be integrated with pharmacokinetic data to predict the necessary in vivo exposure.
Q2: What are the major factors that create a discrepancy between in vitro IC50 and in vivo efficacy for this compound?
A2: The discrepancy primarily arises from pharmacokinetic and pharmacodynamic (PK/PD) differences between the in vitro and in vivo environments. Key factors include:
-
Absorption and Bioavailability: this compound, as a triterpenoid, may have low aqueous solubility, impacting its dissolution and absorption from the gastrointestinal tract.[2] Poor oral bioavailability means that a much higher oral dose is required to achieve a therapeutic concentration in the plasma compared to the in vitro effective concentration.
-
Distribution: Once absorbed, this compound will distribute into various tissues. The concentration of this compound at the tumor site or target organ may be significantly different from its plasma concentration. Factors like plasma protein binding and tissue permeability play a crucial role.
-
Metabolism: this compound is likely metabolized by enzymes in the liver and other tissues. This metabolic conversion can inactivate the compound or produce metabolites with different activity profiles, affecting its efficacy and duration of action.
-
Excretion: The rate at which this compound and its metabolites are eliminated from the body will determine the dosing frequency required to maintain therapeutic concentrations.
-
Target Engagement in a Complex Environment: The in vivo microenvironment is significantly more complex than an in vitro culture, with interactions between different cell types, the extracellular matrix, and various signaling molecules that can influence the drug's effect on its target.
Q3: Are there any established in vivo dosages for this compound from preclinical studies that we can use as a reference?
A3: Yes, several preclinical studies have investigated the in vivo efficacy of this compound in various animal models, providing a range of effective dosages. These can serve as a valuable reference for designing your own in vivo experiments. It is crucial to select a starting dose based on the animal model and disease indication that most closely resembles your research.
| Disease Model | Animal Model | Dosage | Key Findings |
| Acute Kidney Injury | C57BL/6 mice | 50 and 100 mg/kg (oral) | Reduced inflammatory cell infiltration and improved serum anti-inflammatory parameters.[1][3] |
| Colitis | BALB/c mice | 25 and 50 mg/kg | Reduced inflammation of colon tissue.[1] |
| Urinary Tract Infection | SD rats | 100 and 200 mg/kg (oral gavage) | Improved congestion and edema in the bladder.[1] |
| Sepsis-induced Lung Injury | Male ICR mice | 10, 50, and 100 mg/kg (intragastrically) | Increased survival rate.[1] |
Q4: Which signaling pathways are known to be modulated by this compound? Understanding the mechanism of action could help in designing our in vivo studies.
A4: this compound has been shown to modulate several key signaling pathways involved in inflammation and cancer, which likely underlies its therapeutic effects.[1][4][5] Understanding these pathways can help in selecting appropriate pharmacodynamic markers for your in vivo studies to assess target engagement and biological activity.
Key signaling pathways inhibited by this compound include:
-
NF-κB Signaling: this compound has been observed to inhibit the nuclear translocation of NF-κB, a critical regulator of inflammatory responses.[1] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines.[1]
-
STAT3 Signaling: this compound can block the phosphorylation of STAT3, a transcription factor involved in cell proliferation, survival, and differentiation.[6] This is a key mechanism for its anti-cancer effects.
-
NLRP3 Inflammasome: this compound has been shown to suppress the activation of the NLRP3 inflammasome, which is involved in pyroptosis and the inflammatory response in conditions like interstitial cystitis.[7]
Troubleshooting Guides
Problem: Our in vivo dose, calculated based on the IC50 value, is not showing any efficacy.
| Potential Cause | Troubleshooting Steps |
| Poor Oral Bioavailability | 1. Formulation Improvement: Consider formulating this compound in a vehicle that enhances its solubility and absorption, such as a lipid-based formulation.[2] 2. Alternative Route of Administration: For initial efficacy studies, consider intraperitoneal (IP) or intravenous (IV) administration to bypass first-pass metabolism and ensure systemic exposure. |
| Rapid Metabolism and Clearance | 1. Dosing Frequency: Increase the dosing frequency (e.g., from once to twice daily) to maintain therapeutic concentrations above the target IC50. 2. Pharmacokinetic Studies: Conduct a pilot pharmacokinetic study in your animal model to determine the half-life (t1/2), maximum concentration (Cmax), and time to maximum concentration (Tmax) of this compound. This data will be invaluable for designing an optimal dosing regimen. |
| Insufficient Target Engagement | 1. Pharmacodynamic (PD) Analysis: At the end of the study, collect tissue samples from the target organ and analyze for biomarkers of this compound's activity. For example, measure the levels of phosphorylated STAT3 or NF-κB in tumor or inflamed tissue to confirm that this compound is reaching its target and exerting a biological effect. 2. Dose Escalation: If the initial dose is well-tolerated but ineffective, a carefully designed dose-escalation study may be necessary to find a therapeutically active dose. |
| Inappropriate Animal Model | 1. Model Validation: Ensure that the chosen animal model is appropriate for the disease under investigation and that the targeted signaling pathways are relevant in that model. |
Experimental Protocols
Cell Viability (MTT) Assay for IC50 Determination
This protocol is a general guideline for determining the IC50 of this compound in a cancer cell line.
Materials:
-
This compound
-
Human breast cancer cell line (e.g., SK-BR-3)[6]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
DSS-Induced Colitis Model in Mice
This protocol provides a general framework for inducing colitis in mice to test the in vivo efficacy of this compound.
Materials:
-
BALB/c mice (8-10 weeks old)[1]
-
Dextran sulfate sodium (DSS; molecular weight 36,000-50,000)
-
This compound
-
Vehicle for this compound administration (e.g., 0.5% carboxymethylcellulose)
-
Animal caging and husbandry supplies
Procedure:
-
Induction of Colitis:
-
Administer 3-5% (w/v) DSS in the drinking water ad libitum for 5-7 consecutive days.[8]
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
-
This compound Treatment:
-
Prepare a suspension of this compound in the chosen vehicle.
-
Beginning on the first day of DSS administration, orally administer this compound (e.g., 25 or 50 mg/kg) or the vehicle to the respective groups of mice once daily.[1]
-
-
Evaluation of Colitis:
-
At the end of the study (e.g., day 7 or 8), euthanize the mice.
-
Collect the colons and measure their length and weight.
-
Fix a portion of the colon in 10% neutral buffered formalin for histological analysis (H&E staining).
-
Homogenize another portion of the colon to measure myeloperoxidase (MPO) activity or cytokine levels (e.g., TNF-α, IL-6) by ELISA as markers of inflammation.
-
-
Data Analysis:
-
Compare the changes in body weight, DAI scores, colon length, and inflammatory markers between the this compound-treated and vehicle-treated groups.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Pharmacological Properties of this compound: Potential Anti-Inflammatory Phytochemical against Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced oral bioavailability of Tanshinone IIA using lipid nanocapsules: Formulation, in-vitro appraisal and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Attenuates Sepsis-Induced Acute Kidney Injury by Regulating Macrophage Polarization via the ECM1/STAT5 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Properties of this compound: Potential Anti-Inflammatory Phytochemical against Different Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound suppresses the growth, migration and invasion of human breast cancer cells via induction of apoptosis and inhibition of MEK/ERK and STAT3 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. socmucimm.org [socmucimm.org]
Shionone Formulation Optimization: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of Shionone, a promising but poorly soluble triterpenoid. The following information is designed to assist researchers in optimizing this compound delivery through various advanced formulation strategies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in developing an effective oral formulation for this compound?
A1: The primary challenge in formulating this compound for oral delivery is its poor aqueous solubility. This compound is a lipophilic triterpenoid, which limits its dissolution in gastrointestinal fluids and subsequently leads to low and variable oral bioavailability. Overcoming this solubility barrier is key to unlocking its therapeutic potential.
Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?
A2: Several advanced formulation techniques can significantly improve the solubility and absorption of poorly soluble drugs like this compound. The most promising strategies include:
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can dramatically increase its surface area, leading to enhanced dissolution rates.
-
Liposomal Encapsulation: Encapsulating this compound within lipid bilayers (liposomes) can improve its solubility and facilitate its transport across biological membranes.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine oil-in-water emulsions in the gastrointestinal tract, enhancing the solubilization and absorption of lipophilic drugs like this compound.
Q3: How does this compound exert its anti-inflammatory effects?
A3: this compound has been shown to exert its anti-inflammatory effects by modulating several key signaling pathways. Notably, it can inhibit the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, the STAT3 (Signal Transducer and Activator of Transcription 3) pathway, and the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. By downregulating these pathways, this compound can reduce the production of pro-inflammatory cytokines and mediators.[1][2][3][4]
Troubleshooting Guides
Nanoparticle Formulation
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Large Particle Size (>500 nm) | 1. Inefficient homogenization or sonication. 2. High drug concentration leading to aggregation. 3. Inappropriate stabilizer concentration. | 1. Increase homogenization speed/time or sonication power/duration. 2. Optimize the drug-to-polymer ratio; start with a lower drug concentration. 3. Screen different stabilizers and optimize their concentration. |
| High Polydispersity Index (PDI > 0.3) | 1. Non-uniform particle formation. 2. Aggregation of nanoparticles. | 1. Ensure uniform mixing during the formulation process. 2. Optimize the stabilizer concentration to prevent aggregation. Use a combination of stabilizers if necessary. |
| Low Drug Loading Efficiency (<70%) | 1. Poor affinity of the drug for the polymer matrix. 2. Drug leakage during the formulation process. | 1. Screen different polymers to find one with better compatibility with this compound. 2. Optimize the formulation process to minimize drug loss (e.g., reduce washing steps). |
Liposome Formulation
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low Encapsulation Efficiency (<50%) | 1. Poor partitioning of this compound into the lipid bilayer. 2. Suboptimal lipid composition. | 1. Increase the lipid-to-drug ratio. 2. Incorporate cholesterol into the liposome formulation to improve bilayer stability and drug retention. Screen different phospholipids. |
| Unstable Liposomes (Aggregation/Fusion) | 1. Inappropriate surface charge. 2. Suboptimal storage conditions. | 1. Incorporate charged lipids (e.g., DSPG) to increase electrostatic repulsion between liposomes. 2. Store liposomes at 4°C and avoid freezing. |
| Drug Leakage During Storage | 1. Instability of the lipid bilayer. 2. High drug-to-lipid ratio. | 1. Use lipids with higher phase transition temperatures (e.g., DSPC). 2. Optimize the drug-to-lipid ratio to avoid oversaturation of the bilayer. |
Solid Dispersion Formulation
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Incomplete Amorphization (Crystalline Drug Detected) | 1. Insufficient interaction between drug and polymer. 2. High drug loading. | 1. Screen for polymers with strong hydrogen bonding potential with this compound. 2. Reduce the drug-to-polymer ratio. |
| Phase Separation During Storage | 1. Immiscibility of the drug and polymer. 2. High molecular mobility of the amorphous system. | 1. Select a polymer with good miscibility with this compound. 2. Use polymers with a high glass transition temperature (Tg) to reduce molecular mobility. |
| Slow Dissolution Rate | 1. Poor wettability of the solid dispersion. 2. Recrystallization of the drug upon dissolution. | 1. Incorporate a surfactant into the solid dispersion formulation. 2. Use a higher concentration of a hydrophilic polymer to prevent recrystallization. |
Data Presentation
Disclaimer: The following data is compiled from studies on structurally similar, poorly soluble triterpenoids and is intended to provide a comparative reference for the formulation of this compound.
Table 1: Comparison of Nanoparticle Formulations for Triterpenoids
| Triterpenoid | Formulation Method | Polymer/Carrier | Particle Size (nm) | PDI | Drug Loading (%) | Reference |
| Ursolic Acid | Emulsion Solvent Evaporation | - | 157.5 ± 28.0 | 0.005 | - | [5] |
| Ursolic Acid | Anti-solvent Precipitation | - | 188.0 ± 4.4 | 0.154 | - | [6] |
| Betulinic Acid | Anti-solvent Precipitation | PVP K29-32, SDS | 129.7 ± 12.2 | 0.231 | - | [1][2] |
| Ginsenoside Rh2 | Thin Film Hydration | DOTAP | 93.5 ± 2.1 | 0.203 | - | [7] |
Table 2: Comparison of Liposomal Formulations for Triterpenoids
| Triterpenoid | Lipid Composition | Encapsulation Efficiency (%) | Particle Size (nm) | In Vitro Release Profile | Reference |
| Oleanolic Acid | Soy PC, Cholesterol | 82.3 ± 0.61 | 11,570 | Sustained release | [8] |
| Oleanolic Acid | Soy PC, Cholesterol | - | 100-200 | - | [9] |
Table 3: Comparison of Solid Dispersion and SEDDS Formulations for Triterpenoids
| Triterpenoid | Formulation Type | Carrier/Excipients | Key Finding(s) | Reference |
| Betulinic Acid | Solid Dispersion | Soluplus | 18-fold increase in aqueous solubility. | [10] |
| Glycyrrhetinic Acid | SEDDS | Geranium oil, Tween 80, DMSO | Encapsulation efficiency of 80.12 ± 1.52%. | [11][12] |
| Madecassic Acid | SEDDS | Capryol 90, Kolliphor RH40, Transcutol HP | Significant improvement in oral bioavailability. | [13] |
Experimental Protocols
Preparation of this compound-Loaded Nanoparticles by Solvent Evaporation
-
Organic Phase Preparation: Dissolve a specific amount of this compound and a biodegradable polymer (e.g., PLGA) in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Emulsification: Add the organic phase dropwise to an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA) under continuous high-speed homogenization or sonication. This will form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature under a fume hood for several hours to allow the organic solvent to evaporate completely.
-
Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet with deionized water to remove excess stabilizer and unencapsulated drug.
-
Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.
-
Characterization: Analyze the nanoparticles for particle size, polydispersity index (PDI), zeta potential, drug loading efficiency, and in vitro release profile.
Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
-
Lipid Film Formation: Dissolve this compound and lipids (e.g., soy phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.[14]
-
Solvent Removal: Evaporate the organic solvent using a rotary evaporator to form a thin, dry lipid film on the inner wall of the flask.[14]
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation of the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.
-
Purification: Remove unencapsulated this compound by centrifugation or dialysis.
-
Characterization: Characterize the liposomes for particle size, PDI, zeta potential, encapsulation efficiency, and in vitro drug release.
Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Solution Preparation: Dissolve both this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone - PVP K30, Soluplus®) in a common volatile solvent (e.g., ethanol, methanol, or a mixture thereof).[10][11][15][16]
-
Solvent Evaporation: Evaporate the solvent under vacuum using a rotary evaporator at a controlled temperature.
-
Drying: Further dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and then sieve to obtain a uniform particle size.
-
Characterization: Evaluate the solid dispersion for drug content, dissolution rate enhancement, and physical state of the drug (amorphous or crystalline) using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
Visualizations
Signaling Pathways Modulated by this compound
Caption: this compound inhibits key inflammatory signaling pathways.
Experimental Workflow for Formulation Optimization
Caption: A general workflow for optimizing this compound formulations.
Logical Troubleshooting Flowchart for Low Bioavailability
Caption: Troubleshooting low bioavailability of this compound formulations.
References
- 1. Enhancing Betulinic Acid Dissolution Rate and Improving Antitumor Activity via Nanosuspension Constructed by Anti-Solvent Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Betulinic Acid Dissolution Rate and Improving Antitumor Activity via Nanosuspension Constructed by Anti-Solvent Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of a New Ginsenoside Rh2 Nanoniosomal Formulation for Enhanced Antitumor Efficacy on Prostate Cancer: An in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of a controlled-release drug delivery system made of oleanolic acid formulated into multivesicular liposomes on hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oleanolic Acid Liposome - Creative Biolabs [creative-biolabs.com]
- 10. Molecular Interaction Studies of Amorphous Solid Dispersions of the Antimelanoma Agent Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Self-Nanoemulsifying Drug Delivery System for Enhanced Bioavailability of Madecassic Acid: In vitro and in vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and Characterisation of Ursolic Acid Nanocrystals Without Stabiliser Having Improved Dissolution Rate and In Vitro Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting poor peak shape of Shionone in chromatography
This guide provides troubleshooting solutions for common issues encountered during the chromatographic analysis of Shionone, focusing on achieving optimal peak shape for accurate quantification and resolution.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is drawn out, is a common issue that can compromise quantification.[1][2] For a relatively neutral molecule like this compound, a triterpenoid ketone, tailing can be attributed to several factors.[3]
Potential Causes and Solutions:
-
Secondary Silanol Interactions: Even on modern columns, residual silanol groups on the silica surface can interact with analytes, causing tailing.[1][4]
-
Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase at the column inlet, leading to tailing peaks.[5][6]
-
Mobile Phase Issues: An inappropriate mobile phase composition can lead to poor peak shape.
-
Solution: Ensure adequate buffer capacity (10-50 mM) if using a buffer, although for this compound, a simple mobile phase of acetonitrile and water is often sufficient.[7][8] Experiment with different organic modifiers; for instance, switching from methanol to acetonitrile can sometimes improve peak symmetry.[9][10]
-
-
Column Contamination: Accumulation of contaminants from samples can create active sites that cause tailing.[11][12]
-
Solution: Use a guard column to protect the analytical column.[12] If contamination is suspected, flush the column according to the manufacturer's protocol.
-
Q2: My this compound peak is unusually broad. What should I check?
Broad peaks can significantly reduce the resolution and sensitivity of your analysis.[12]
Potential Causes and Solutions:
-
Sample Solvent Mismatch: Dissolving this compound in a solvent that is much stronger than the mobile phase is a primary cause of peak broadening.[11][13] The strong solvent carries the analyte band down the column prematurely, causing it to spread out.
-
Extra-Column Volume: Excessive volume between the injector and the detector can cause band broadening.[1]
-
Column Deterioration: Over time, the packed bed of the column can degrade, leading to broader peaks.[12]
Q3: All the peaks in my chromatogram, including this compound, are distorted (e.g., tailing, fronting, or split). What is the problem?
When all peaks are affected similarly, the issue is likely related to the HPLC system or the column inlet, rather than a specific chemical interaction.[2]
Potential Causes and Solutions:
-
Partially Blocked Inlet Frit: Debris from the sample, mobile phase, or system wear can clog the inlet frit of the column, distorting the flow path.[2]
-
Column Void or Channeling: A void or channel can form at the head of the column due to the dissolution of silica under harsh pH or temperature conditions or from pressure shocks.[2][5] This causes the sample band to spread unevenly.
Q4: My this compound peak is split. What are the likely causes?
Split peaks suggest that the analyte band is being disrupted as it enters or travels through the column.
Potential Causes and Solutions:
-
Clogged Frit or Column Void: This is a primary cause of split peaks, as described in Q3.[2][12] The sample flow is disturbed, splitting the band.
-
Solution: First, try backflushing the column.[4] If the problem persists, the column likely needs replacement.
-
-
Sample Solubility Issues: If this compound is not fully dissolved in the injection solvent, or if it precipitates upon injection into the mobile phase, split peaks can occur.[12]
-
Solution: Ensure your sample is completely dissolved before injection. You may need to gently warm the sample or use a slightly stronger (but still compatible) solvent. Always filter samples to remove particulates.[11]
-
-
Co-eluting Interference: A closely eluting impurity can sometimes appear as a shoulder or a split peak.[6]
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving poor peak shape issues for this compound.
References
- 1. chromtech.com [chromtech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. This compound | C30H50O | CID 12315507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. uhplcs.com [uhplcs.com]
- 8. [Determination of this compound in Radix Asteris by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mastelf.com [mastelf.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 12. mastelf.com [mastelf.com]
- 13. Effects of Sample Solvents on Peak Shape : Shimadzu (Switzerland) [shimadzu.ch]
Validation & Comparative
Shionone vs. Dexamethasone: A Comparative Analysis of Anti-Inflammatory Potency
A comprehensive guide for researchers and drug development professionals on the anti-inflammatory properties of the natural triterpenoid, shionone, benchmarked against the synthetic glucocorticoid, dexamethasone. This guide provides a synthesis of experimental data, detailed methodologies, and mechanistic insights to inform future research and development.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory and autoimmune diseases. Dexamethasone, a potent synthetic glucocorticoid, is a cornerstone of anti-inflammatory therapy. However, its long-term use is associated with significant adverse effects. This has spurred the search for alternative anti-inflammatory agents with improved safety profiles. This compound, a triterpenoid isolated from the roots of Aster tataricus, has emerged as a promising natural compound with significant anti-inflammatory properties. This guide provides a direct comparison of the anti-inflammatory potency and mechanisms of this compound and dexamethasone, supported by experimental data.
Quantitative Comparison of Anti-Inflammatory Efficacy
Experimental data from a murine model of sepsis-induced acute kidney injury provides a direct in-vivo comparison of the efficacy of this compound and dexamethasone in modulating key inflammatory cytokines. In this model, C57BL/6 mice were subjected to cecum ligation and puncture (CLP) to induce sepsis and were subsequently treated with this compound (50 mg/kg and 100 mg/kg) or dexamethasone (10 mg/kg).[1][2]
Table 1: Comparison of the Effects of this compound and Dexamethasone on Serum Cytokine Levels in a Murine Sepsis Model [2]
| Cytokine | CLP Model (pg/mL) | This compound (50 mg/kg) (pg/mL) | This compound (100 mg/kg) (pg/mL) | Dexamethasone (10 mg/kg) (pg/mL) |
| Pro-Inflammatory | ||||
| IL-6 | 185.3 ± 15.2 | 120.1 ± 10.8 | 85.4 ± 9.3 | 95.7 ± 10.1 |
| IL-12 | 250.6 ± 20.5 | 180.2 ± 15.1 | 130.7 ± 11.8 | 145.3 ± 12.6 |
| IL-1β | 350.1 ± 28.9 | 250.4 ± 21.3 | 180.6 ± 16.2 | 200.8 ± 18.5 |
| TNF-α | 450.8 ± 35.7 | 320.6 ± 28.4 | 250.1 ± 22.3 | 280.4 ± 25.1 |
| Anti-Inflammatory | ||||
| IL-10 | 80.2 ± 7.5 | 130.5 ± 11.2 | 170.8 ± 14.6 | 155.4 ± 13.9 |
| TGF-β | 120.4 ± 10.8 | 180.7 ± 15.6 | 230.1 ± 20.3 | 210.3 ± 19.8 |
Data are presented as mean ± SD. Statistical significance compared to the CLP model group is denoted by an asterisk ().
Mechanisms of Anti-Inflammatory Action
This compound and dexamethasone exert their anti-inflammatory effects through distinct signaling pathways.
This compound: Inhibition of Pro-inflammatory Signaling Cascades
This compound's primary anti-inflammatory mechanism involves the suppression of the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][3][4] By inhibiting the phosphorylation of p38 and the subsequent activation and nuclear translocation of the p65 subunit of NF-κB, this compound effectively downregulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.[3][5]
Dexamethasone: Glucocorticoid Receptor-Mediated Gene Regulation
Dexamethasone, a synthetic glucocorticoid, functions by binding to the cytosolic Glucocorticoid Receptor (GR).[3][6] This binding event triggers the dissociation of heat shock proteins and allows the GR-dexamethasone complex to translocate into the nucleus.[4][7] Inside the nucleus, this complex can act in two primary ways: by binding to Glucocorticoid Response Elements (GREs) on DNA to upregulate the transcription of anti-inflammatory genes (transactivation), or by physically interacting with and inhibiting pro-inflammatory transcription factors like NF-κB and AP-1 (transrepression). This dual action leads to a broad suppression of the inflammatory response.
Experimental Protocols
In-Vivo Sepsis-Induced Acute Kidney Injury Model[1][2]
-
Animal Model: Male C57BL/6 mice are used. Sepsis is induced by cecum ligation and puncture (CLP) surgery.
-
Treatment Groups:
-
Sham group (undergoes surgery without CLP).
-
CLP model group (receives vehicle).
-
This compound groups (treated with 50 mg/kg or 100 mg/kg this compound, orally).
-
Dexamethasone group (treated with 10 mg/kg dexamethasone, intraperitoneally).
-
-
Procedure: Treatments are administered at the time of surgery.
-
Sample Collection: Blood samples are collected 24 hours post-surgery for serum separation.
-
Cytokine Analysis: Serum levels of IL-6, IL-12, IL-1β, TNF-α, IL-10, and TGF-β are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
In-Vitro LPS-Induced Inflammation in Macrophages[8][9][10]
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are pre-treated with various concentrations of this compound or dexamethasone for 1 hour.
-
Inflammatory Stimulus: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture medium for a specified time (e.g., 24 hours).
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified by ELISA.
Western Blot Analysis for p-p65 NF-κB[11][12][13]
-
Cell Lysis: Following treatment, cells (e.g., Caco-2 or RAW 264.7) are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated p65 subunit of NF-κB (p-p65). After washing, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is often stripped and re-probed for total p65 and a loading control (e.g., β-actin or GAPDH) for normalization.
Conclusion
The available experimental data indicates that this compound exhibits potent anti-inflammatory effects, comparable and in some aspects, potentially superior to dexamethasone at the tested dosages. Specifically, higher doses of this compound demonstrated a more pronounced reduction in pro-inflammatory cytokines and a greater increase in anti-inflammatory cytokines than the standard dose of dexamethasone in a preclinical sepsis model.[2]
Mechanistically, this compound's targeted inhibition of the p38 MAPK/NF-κB pathway presents a more specific mode of action compared to the broad genomic and non-genomic effects of dexamethasone mediated through the glucocorticoid receptor. This targeted approach may offer a therapeutic advantage by potentially reducing the wide array of side effects associated with long-term glucocorticoid use.
For researchers and drug development professionals, this compound represents a compelling lead compound for the development of a new class of anti-inflammatory agents. Further investigation is warranted to explore its efficacy in a wider range of inflammatory disease models, to determine its oral bioavailability and pharmacokinetic profile, and to conduct comprehensive safety and toxicology studies. The distinct mechanism of action of this compound suggests it could be a valuable alternative or adjunct to traditional corticosteroid therapies.
References
- 1. This compound Attenuates Sepsis-Induced Acute Kidney Injury by Regulating Macrophage Polarization via the ECM1/STAT5 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Sepsis-Induced Acute Kidney Injury by Regulating Macrophage Polarization via the ECM1/STAT5 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. innoprot.com [innoprot.com]
- 7. academic.oup.com [academic.oup.com]
A Comparative Analysis of Shionone and Parthenolide on NF-κB Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two natural compounds, Shionone and Parthenolide, focusing on their mechanisms and efficacy in inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. The data presented is compiled from various experimental studies to offer an objective overview for research and drug development purposes.
Executive Summary
Nuclear Factor-kappa B is a critical transcription factor complex that plays a central role in regulating inflammatory responses, cell survival, and immunity. Its aberrant activation is implicated in a multitude of inflammatory diseases and cancers, making it a prime target for therapeutic intervention. Both this compound, a triterpenoid from Aster tataricus, and Parthenolide, a sesquiterpene lactone from Tanacetum parthenium (feverfew), have demonstrated significant anti-inflammatory properties by modulating the NF-κB pathway.[1][2] However, they exhibit distinct mechanisms of action and potencies. Parthenolide is shown to be a direct inhibitor of the IκB kinase (IKK) complex, a key upstream activator of NF-κB, while this compound appears to exert its effects through modulation of other upstream signaling cascades, including the p38 MAPK and STAT5 pathways.[3][4][5] This guide dissects their comparative efficacy, mechanisms, and the experimental evidence supporting their roles as NF-κB inhibitors.
Data Presentation: Quantitative Analysis
The following tables summarize the available quantitative data on the inhibitory effects of this compound and Parthenolide. Direct comparative studies with IC50 values for NF-κB inhibition are limited for this compound; therefore, data often reflects downstream effects or dose-dependent responses.
Table 1: Comparative Efficacy of this compound and Parthenolide on NF-κB Signaling and Downstream Targets
| Parameter | This compound | Parthenolide | Cell/System Type |
| NF-κB p65 Phosphorylation | Dose-dependent reduction.[5] | Dose-dependent reduction. | Multiple cell lines |
| IκBα Degradation | Not directly reported as primary mechanism. | Marked inhibition of degradation.[4] | AS cells (bronchial epithelial) |
| NF-κB Nuclear Translocation | Dose-dependent reduction.[5] | Strong reduction. | BV-2 microglia, PEL cells |
| IC50 (Cytokine Inhibition) | Not explicitly reported. | 1.091–2.620 µM (for IL-6, IL-1β, IL-8, etc.).[6] | THP-1 cells (monocytic) |
| IC50 (Cytotoxicity) | Not reported in this context. | 8.42 µM (SiHa), 9.54 µM (MCF-7).[7] | Human cancer cell lines |
Table 2: Observed Effects at Specific Concentrations
| Compound | Concentration | Effect | Cell/System Type | Citation |
| This compound | 1-2 µg/mL | Reduction of LPS-induced inflammatory factors. | RAW264.7 macrophages | [5] |
| Parthenolide | 200 nM - 5 µM | Dose-dependent reduction of IL-6 & TNF-α secretion. | BV-2 microglia | |
| Parthenolide | 40 µM | Marked inhibition of IκBα degradation. | AS cells | [4] |
| Parthenolide | 15 - 70 µM | Significant dose-dependent inhibition of NF-κB activity. | HEK-Blue™ cells | [8] |
Mechanism of Action: A Head-to-Head Comparison
While both compounds ultimately suppress NF-κB activity, their molecular targets within the signaling cascade differ significantly.
This compound: this compound's inhibitory action on NF-κB is primarily indirect. Experimental evidence suggests that it modulates upstream signaling pathways that converge on NF-κB. Key mechanisms include:
-
Inhibition of p38 MAPK Pathway: this compound has been shown to decrease the phosphorylation of p38 MAP kinase, which in turn leads to reduced phosphorylation and activation of the NF-κB p65 subunit.
-
Regulation of the ECM1/STAT5 Pathway: this compound can inhibit M1 macrophage polarization by targeting the ECM1/STAT5/NF-κB pathway, leading to a decrease in NF-κB phosphorylation.[5]
-
NLRP3 Inflammasome Suppression: this compound also alleviates inflammation by inhibiting the NLRP3 inflammasome, a pathway interconnected with NF-κB signaling.[2]
Parthenolide: Parthenolide is a well-characterized direct inhibitor of the NF-κB pathway. Its primary mechanism involves:
-
Direct IKKβ Inhibition: Parthenolide contains an α-methylene-γ-lactone ring that covalently binds to and inhibits the IκB kinase β (IKKβ) subunit.[4] This is a crucial step as the IKK complex is responsible for phosphorylating the inhibitory IκBα protein.
-
Prevention of IκBα Degradation: By inhibiting IKKβ, Parthenolide prevents the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα.[4]
-
Inhibition of p65 Nuclear Translocation: With IκBα remaining bound to the NF-κB complex in the cytoplasm, the nuclear localization signal of the p65 subunit is masked, thereby preventing its translocation to the nucleus to initiate gene transcription.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the NF-κB signaling pathway with the points of inhibition for both compounds and a typical experimental workflow for their comparative analysis.
Caption: NF-κB signaling pathway and points of inhibition by this compound and Parthenolide.
Caption: A generalized experimental workflow for comparing NF-κB inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used to assess NF-κB inhibition.
Western Blot for Phosphorylated p65 (p-p65) and IκBα
This technique is used to quantify the levels of specific proteins involved in the NF-κB pathway, particularly the phosphorylated (active) forms.
-
Cell Lysis: After treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.[9]
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA (bicinchoninic acid) or Bradford assay to ensure equal loading.
-
SDS-PAGE: 40 µg of total protein per sample is loaded onto an SDS-polyacrylamide gel to separate proteins based on molecular weight.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST)) for at least one hour to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for p-p65 (e.g., at Ser536), total p65, p-IκBα, and IκBα.[10] A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) reagent and imaged. Densitometry analysis is used to quantify protein band intensity.
Immunofluorescence for p65 Nuclear Translocation
This microscopy-based technique visualizes the location of the p65 subunit within the cell, providing direct evidence of its activation and translocation into the nucleus.
-
Cell Culture and Treatment: Cells are grown on sterile glass coverslips in multi-well plates and subjected to the experimental treatments.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde for 15 minutes, followed by permeabilization with a detergent like 0.3% Triton X-100 to allow antibody entry.[3]
-
Blocking: Non-specific binding sites are blocked using a solution containing 5% goat serum.[3]
-
Antibody Staining: Cells are incubated with a primary antibody against the p65 subunit overnight at 4°C.[3] After washing, they are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Nuclear Staining: The cell nuclei are counterstained with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole).[3]
-
Imaging: The coverslips are mounted on microscope slides, and images are captured using a confocal or fluorescence microscope. The co-localization of the p65 signal (green) with the nuclear signal (blue) indicates nuclear translocation.[3]
NF-κB Luciferase Reporter Assay
This is a highly sensitive quantitative method to measure the transcriptional activity of NF-κB.
-
Transfection: Cells (e.g., HEK293) are transiently or stably transfected with a plasmid vector containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites.[11][12] Often, a second plasmid expressing Renilla luciferase is co-transfected as an internal control for transfection efficiency.
-
Treatment and Lysis: Post-transfection, cells are treated with the stimulants and inhibitors. Subsequently, cells are washed with PBS and lysed using a specific Passive Lysis Buffer.[13]
-
Luminescence Measurement: The cell lysate is transferred to an opaque 96-well plate. A luciferase assay reagent containing the substrate (luciferin) is injected into each well, and the resulting luminescence is immediately measured by a luminometer.[11][13] The firefly luciferase activity is then normalized to the Renilla luciferase activity. A reduction in luminescence in treated cells compared to the stimulated control indicates inhibition of NF-κB transcriptional activity.[13]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
ELISA is used to measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) secreted into the cell culture medium as a downstream consequence of NF-κB activation.
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) and incubated overnight.[14][15]
-
Blocking: The plate is washed, and non-specific binding sites are blocked with a blocking buffer.[14]
-
Sample Incubation: Cell culture supernatants and a series of known standards are added to the wells and incubated for 1-2 hours.[15]
-
Detection: After washing, a biotin-conjugated detection antibody is added, followed by an enzyme-linked streptavidin-HRP.[14][15]
-
Substrate Addition: A TMB (3,3’,5,5’-tetramethylbenzidine) substrate is added, which develops a color in proportion to the amount of bound cytokine.[15]
-
Measurement: The reaction is stopped with an acid solution, and the absorbance is read at 450 nm using a microplate reader. The cytokine concentration in the samples is determined by comparison to the standard curve.[14]
Conclusion
Both this compound and Parthenolide are potent natural inhibitors of the NF-κB pathway, a critical mediator of inflammation. Parthenolide's mechanism is well-established, involving direct covalent inhibition of the IKK complex, which prevents the degradation of IκBα and subsequent nuclear translocation of p65.[4] This direct action is supported by more extensive quantitative data. This compound acts further upstream, modulating pathways like p38 MAPK to indirectly suppress NF-κB activation.[5]
For researchers, Parthenolide serves as a well-characterized tool for studying the canonical NF-κB pathway due to its specific target. This compound, with its broader mechanism of action on upstream kinases and the NLRP3 inflammasome, may be of interest for studying the interplay between different pro-inflammatory signaling cascades.[1][2] From a drug development perspective, the direct and potent action of Parthenolide is promising, though considerations for its bioavailability and potential off-target effects are necessary. This compound's multi-target effect could be beneficial in complex inflammatory diseases where multiple pathways are dysregulated. Further head-to-head studies employing standardized assays are required to definitively compare their therapeutic potential.
References
- 1. Pharmacological Properties of this compound: Potential Anti-Inflammatory Phytochemical against Different Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4.8. Observing p65 Nuclear Translocation by IF [bio-protocol.org]
- 4. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. file.yizimg.com [file.yizimg.com]
- 11. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 14. TNF-α, IL-6 and IL-8 ELISA [bio-protocol.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Shionone vs. Quercetin: A Comparative Analysis of Antioxidant Activity
In the landscape of natural compounds with therapeutic potential, both shionone, a triterpenoid from Aster tataricus, and quercetin, a ubiquitous flavonoid, have garnered attention for their biological activities. While both exhibit a range of pharmacological effects, a critical evaluation of their antioxidant capacities is essential for researchers in drug discovery and development. This guide provides a detailed comparison of the antioxidant activities of this compound and quercetin, supported by available experimental data, to delineate their relative potency.
Executive Summary
Direct comparative studies and the bulk of available evidence strongly indicate that quercetin possesses significantly stronger antioxidant activity than this compound . In a study comparing the antioxidant effects of various compounds isolated from Aster tataricus, quercetin was identified as one of the most potent antioxidants, while this compound displayed no significant antioxidant activity in the assays conducted.[1] While quantitative data for this compound's radical scavenging activity in standardized assays like DPPH and ABTS is scarce, the existing qualitative and semi-quantitative data consistently point to its weak antioxidant potential in comparison to the well-documented, potent free-radical scavenging capabilities of quercetin.
Quantitative Antioxidant Activity
Table 1: Antioxidant Activity of this compound
| Assay | Metric | Result | Source |
| Inhibition of rat erythrocyte hemolysis | % Inhibition | 11.9 ± 1.1 | [2] |
| Inhibition of lipid peroxidation | % Inhibition | 5.6 ± 0.06 | [2] |
| Superoxide radical generation | % Inhibition | 16.4 ± 0.28 | [2] |
Table 2: Antioxidant Activity of Quercetin
| Assay | Metric (IC50) | Result (µM) | Source |
| DPPH radical scavenging | IC50 | 5.5 | [3] |
| DPPH radical scavenging | IC50 | 19.3 | [4] |
| ABTS radical scavenging | IC50 | 48.0 ± 4.4 | [5] |
IC50 (half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process or response by 50%. A lower IC50 value indicates a higher potency.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and quercetin's antioxidant activities.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common spectrophotometric method for determining the antioxidant capacity of a compound. The procedure generally involves the following steps:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.12 mM) is prepared in a suitable solvent, typically methanol. The solution has a deep violet color.
-
Reaction mixture: A specific volume of the test compound (this compound or quercetin at various concentrations) is mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay is another widely used method to assess antioxidant activity. The protocol typically includes:
-
Generation of ABTS radical cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is mixed with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the blue-green ABTS•+ chromophore.
-
Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at a specific wavelength (usually 734 nm).
-
Reaction: The test compound at various concentrations is added to the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 6-10 minutes) at room temperature.
-
Measurement: The decrease in absorbance is measured at 734 nm.
-
Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
Signaling Pathways in Antioxidant Activity
Both this compound and quercetin exert their biological effects, including antioxidant and anti-inflammatory actions, by modulating key cellular signaling pathways. A primary pathway for both is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.
This compound's Antioxidant and Anti-inflammatory Signaling
This compound has been shown to modulate inflammatory pathways which are often intertwined with oxidative stress. Its reported mechanisms include the inhibition of the NLRP3 inflammasome and targeting of the STAT3 and NF-κB signaling pathways. Recent studies have also indicated that this compound can activate the Nrf2 signaling pathway, contributing to its protective effects against oxidative stress.
References
- 1. Antioxidant activity of compounds from the medicinal herb Aster tataricus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Properties of this compound: Potential Anti-Inflammatory Phytochemical against Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. antioxidant activity ic50: Topics by Science.gov [science.gov]
- 5. An updated and comprehensive review of the morphology, ethnomedicinal uses, phytochemistry, and pharmacological activity of Aster tataricus L. f - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Direct Binding of Shionone to its Molecular Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Shionone, a triterpenoid isolated from Aster tataricus, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and organ-protective effects.[1] Understanding the direct molecular interactions of this compound is crucial for its development as a therapeutic agent. This guide provides a comparative overview of the experimental data supporting the direct binding of this compound to its potential molecular targets, focusing on the available validation techniques.
Evidence of Direct Binding: A Multi-faceted Approach
Direct validation of a small molecule binding to its protein target is a cornerstone of drug development. While biophysical methods like Surface Plasmon Resonance (SPR) and Cellular Thermal Shift Assay (CETSA) provide definitive evidence of direct interaction, current research on this compound has primarily relied on computational modeling and indirect functional assays to infer target engagement.
This guide focuses on the available evidence for this compound's interaction with key molecular targets, including pneumolysin (PLY), and its modulatory effects on critical signaling proteins like NF-κB, NLRP3, and STAT3.
Comparison of Target Validation Methods for this compound
The following table summarizes the experimental data validating the interaction of this compound with its putative molecular targets.
| Molecular Target | Validation Method | Key Findings | Supporting Data | Reference |
| Pneumolysin (PLY) | Molecular Docking | This compound is predicted to bind to the active pocket of pneumolysin. | Binding Affinity (ΔG): -12.9 kcal/molInhibitor Constant (Ki): 0.342 nM | [2] |
| Hemolysis Assay | This compound inhibits PLY-mediated hemolysis of red blood cells. | Significant inhibition observed at concentrations less than 8 μg/mL. | [2] | |
| Oligomerization Inhibition Assay | This compound disrupts the oligomerization of PLY monomers in a dose-dependent manner. | Gradual decrease in oligomerization with increasing this compound concentration. | [2] | |
| NF-κB (p65) | Western Blot | This compound decreases the phosphorylation of the p65 subunit of NF-κB. | Dose-dependent reduction in the p-p65/p65 ratio. | [3] |
| NLRP3 | Western Blot & RT-qPCR | This compound reduces the expression of NLRP3 at both the mRNA and protein levels. | Significant downregulation in a dose-dependent manner. | [1][4][5] |
| STAT3 | Western Blot | This compound blocks the STAT3 signaling pathway. | Inhibition of STAT3 phosphorylation. | [6] |
Experimental Workflows and Signaling Pathways
To visually represent the methodologies and biological context of this compound's action, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, detailed methodologies for the key experiments are provided below.
Molecular Docking of this compound with Pneumolysin
Objective: To predict the binding affinity and interaction sites of this compound with the pneumolysin protein.
Protocol:
-
Protein and Ligand Preparation:
-
Obtain the 3D structure of pneumolysin from a protein data bank (e.g., PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate the 3D structure of this compound and optimize its geometry using a suitable chemistry software.
-
-
Docking Simulation:
-
Analysis of Results:
-
Analyze the docking results to identify the most favorable binding pose based on the lowest binding energy.
-
Visualize the protein-ligand complex to identify key interacting amino acid residues.
-
Western Blot for Phosphorylated Proteins
Objective: To determine the effect of this compound on the phosphorylation status of target proteins like NF-κB p65.
Protocol:
-
Sample Preparation:
-
Culture cells and treat with desired concentrations of this compound for a specified duration.
-
Lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[8]
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by heating with SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[8][9]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p65).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[8]
-
-
Detection:
Hemolysis Assay
Objective: To assess the ability of this compound to inhibit pneumolysin-induced lysis of red blood cells.
Protocol:
-
Preparation of Red Blood Cells (RBCs):
-
Assay Setup:
-
In a 96-well plate, add purified pneumolysin to the wells.
-
Add varying concentrations of this compound to the wells containing pneumolysin and incubate briefly.
-
Add the prepared RBC suspension to each well.
-
-
Incubation and Measurement:
-
Controls:
-
Include a positive control with RBCs and pneumolysin only (100% lysis) and a negative control with RBCs in PBS only (0% lysis).
-
Oligomerization Inhibition Assay
Objective: To determine if this compound can prevent the assembly of pneumolysin monomers into oligomeric pores.
Protocol:
-
Incubation:
-
Incubate purified pneumolysin monomers with different concentrations of this compound in a suitable buffer at 37°C for a specified time to allow for potential inhibition of oligomerization.[2]
-
-
SDS-PAGE and Western Blot:
-
Add non-reducing SDS-PAGE sample buffer to the reaction mixtures.
-
Separate the protein complexes by SDS-PAGE on a low-percentage acrylamide gel to resolve large oligomeric structures.
-
Transfer the proteins to a PVDF membrane.
-
-
Detection:
-
Probe the membrane with an anti-pneumolysin antibody followed by an HRP-conjugated secondary antibody.
-
Visualize the bands corresponding to pneumolysin monomers and oligomers using an ECL detection system. A decrease in the intensity of the oligomer bands in the presence of this compound indicates inhibition.[2]
-
References
- 1. Pharmacological Properties of this compound: Potential Anti-Inflammatory Phytochemical against Different Diseases [mdpi.com]
- 2. This compound-Targeted Pneumolysin to Ameliorate Acute Lung Injury Induced by Streptococcus pneumoniae In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound alleviates NLRP3 inflammasome mediated pyroptosis in interstitial cystitis injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Glomerular Fibirosis by Suppressing NLRP3 Related Inflammasome though SESN2-NRF2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses the growth, migration and invasion of human breast cancer cells via induction of apoptosis and inhibition of MEK/ERK and STAT3 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 11. pnas.org [pnas.org]
- 12. bowdish.ca [bowdish.ca]
Structure-activity relationship of Shionone and its synthetic analogs
A comprehensive analysis of the available scientific literature reveals a significant body of research on the diverse pharmacological activities of Shionone, a tetracyclic triterpenoid isolated from Aster tataricus. However, a direct and extensive structure-activity relationship (SAR) comparison with a wide range of its synthetic analogs is not well-documented in the current body of peer-reviewed publications. The existing research primarily focuses on the biological effects and mechanisms of action of this compound itself.
This guide, therefore, provides a detailed overview of the established biological activities of this compound, its mechanisms of action through various signaling pathways, and the experimental protocols commonly employed to evaluate its efficacy. While a direct SAR comparison with synthetic analogs is limited, this guide serves as a foundational resource for researchers interested in the therapeutic potential of this compound and the future development of its derivatives.
Biological Activities of this compound
This compound has been reported to possess a wide array of pharmacological properties, primarily centered around its anti-inflammatory, anti-cancer, and organ-protective effects.
Table 1: Summary of the Biological Activities of this compound
| Biological Activity | Key Findings | References |
| Anti-inflammatory | Inhibition of pro-inflammatory markers such as TNF-α, IL-1β, IL-6, and IL-12. Suppression of the NF-κB and NLRP3 inflammasome signaling pathways. | [1][2] |
| Anti-cancer | Induction of apoptosis and inhibition of proliferation, migration, and invasion in breast cancer cells.[3] | [3] |
| Organ Protection | Protective effects on the lungs, kidneys, bladder, and colon in various disease models. Alleviation of sepsis-induced acute kidney injury and ulcerative colitis. | [1][4][5] |
| Neuroprotective | Improvement of motor dysfunction in animal models of Parkinson's disease.[2] | [2] |
| Antiviral | Inhibition of the hemolytic activity of pneumolysin, a toxin from Streptococcus pneumoniae.[1] | [1] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation, cell survival, and proliferation.
NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of the NF-κB pathway, a central regulator of the inflammatory response. It reduces the translocation of the NF-κB protein complex into the nucleus, thereby downregulating the expression of pro-inflammatory genes.[1][5]
MEK/ERK and STAT3 Signaling Pathways
In the context of cancer, this compound has been found to suppress the MEK/ERK and STAT3 signaling pathways.[1][3] These pathways are crucial for cell proliferation, survival, and metastasis. By inhibiting these pathways, this compound can induce apoptosis and reduce the metastatic potential of cancer cells.
NLRP3 Inflammasome Pathway
This compound has been demonstrated to alleviate inflammation by inhibiting the NLRP3 inflammasome.[2][4] The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18.
Experimental Protocols
The following are descriptions of common experimental protocols used to assess the biological activities of this compound.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of this compound on the viability and proliferation of cells.
-
Methodology:
-
Cells (e.g., cancer cell lines or normal cell lines) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[1]
-
Western Blot Analysis
-
Objective: To detect and quantify the expression levels of specific proteins in signaling pathways modulated by this compound.
-
Methodology:
-
Cells or tissues are treated with this compound as required.
-
Total protein is extracted from the samples using lysis buffer.
-
The protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-STAT3, p-ERK, NF-κB p65).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software.[1][3][5]
-
Transwell Migration and Invasion Assays
-
Objective: To evaluate the effect of this compound on the migratory and invasive capabilities of cancer cells.
-
Methodology:
-
For the migration assay, cancer cells are seeded in the upper chamber of a Transwell insert with a porous membrane. The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
For the invasion assay, the Transwell membrane is pre-coated with Matrigel, a basement membrane matrix.
-
Cells are treated with different concentrations of this compound.
-
After incubation for a specific period, non-migrated/non-invaded cells on the upper surface of the membrane are removed with a cotton swab.
-
The cells that have migrated or invaded to the lower surface of the membrane are fixed and stained (e.g., with crystal violet).
-
The number of migrated or invaded cells is counted under a microscope.[3]
-
Conclusion and Future Directions
This compound is a promising natural product with a wide range of therapeutic activities, particularly in the areas of inflammation and cancer. Its ability to modulate key signaling pathways such as NF-κB, MEK/ERK, STAT3, and the NLRP3 inflammasome underscores its potential for drug development.
While the current research provides a solid foundation for understanding the biological effects of this compound, a critical gap exists in the literature regarding the structure-activity relationships of its synthetic analogs. Future research should focus on the following areas:
-
Synthesis and Biological Evaluation of this compound Analogs: A systematic synthesis of a library of this compound derivatives with modifications at various positions of the triterpenoid scaffold is necessary. These analogs should then be screened for their biological activities to identify key structural features responsible for their efficacy and selectivity.
-
Quantitative SAR (QSAR) Studies: Once a dataset of analogs and their activities is available, QSAR studies can be performed to develop predictive models that correlate the structural properties of the compounds with their biological activities.
-
Target Identification and Validation: Further studies are needed to identify the direct molecular targets of this compound and its active analogs. This will provide a more precise understanding of their mechanism of action and facilitate the design of more potent and specific inhibitors.
By addressing these research gaps, the full therapeutic potential of this compound and its derivatives can be unlocked, paving the way for the development of novel and effective treatments for a variety of diseases.
References
- 1. Pharmacological Properties of this compound: Potential Anti-Inflammatory Phytochemical against Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound suppresses the growth, migration and invasion of human breast cancer cells via induction of apoptosis and inhibition of MEK/ERK and STAT3 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Glomerular Fibirosis by Suppressing NLRP3 Related Inflammasome though SESN2-NRF2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Synergistic effects of Shionone in combination with cisplatin in cancer therapy
A new frontier in oncology research reveals the potent synergistic effects of Shionone, a natural triterpenoid, when combined with the conventional chemotherapeutic agent, cisplatin. This combination strategy shows significant promise in enhancing anti-tumor efficacy and overcoming cisplatin resistance in various cancer types.
This guide provides a comprehensive comparison of the performance of this compound in combination with cisplatin versus cisplatin alone, supported by experimental data from recent studies. It is designed for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this promising therapeutic approach.
Enhanced Efficacy and Overcoming Resistance
The combination of this compound and its related compound, Shikonin, with cisplatin has demonstrated a remarkable ability to potentiate the cytotoxic effects of cisplatin, particularly in cisplatin-resistant cancer cells. This synergistic interaction leads to a significant reduction in cell viability and a marked increase in apoptosis compared to monotherapy.
Comparative Analysis of Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of drug efficacy. The following table summarizes the IC50 values of cisplatin in the presence and absence of Shikonin in cisplatin-resistant bladder cancer cells.
| Cell Line | Treatment | IC50 of Cisplatin (μM) | Fold Change in Cisplatin Sensitivity |
| T24 (Parental) | Cisplatin alone | ~15 | N/A |
| T24R (Resistant) | Cisplatin alone | > 80 | N/A |
| T24R (Resistant) | Cisplatin + Shikonin | ~20 | > 4-fold increase |
| SW780 (Parental) | Cisplatin alone | ~10 | N/A |
| SW780R (Resistant) | Cisplatin alone | > 40 | N/A |
| SW780R (Resistant) | Cisplatin + Shikonin | ~15 | > 2.5-fold increase |
Data compiled from studies on cisplatin-resistant bladder cancer cells. The addition of Shikonin significantly re-sensitized the resistant cells to cisplatin treatment.[1]
Mechanisms of Synergistic Action
The enhanced anti-cancer effect of the this compound/cisplatin combination stems from a multi-pronged attack on cancer cells, primarily through the induction of alternative cell death pathways and the modulation of key signaling cascades.
Induction of Programmed Cell Death
While cisplatin primarily induces apoptosis, the combination therapy has been shown to trigger other forms of programmed cell death, such as ferroptosis and necroptosis, thereby bypassing apoptosis-resistance mechanisms.
-
Ferroptosis in Ovarian Cancer: In cisplatin-resistant ovarian cancer, the combination of Shikonin and cisplatin synergistically induces ferroptosis. This is evidenced by an increase in reactive oxygen species (ROS), lipid peroxidation, and intracellular Fe2+ levels, along with the downregulation of glutathione peroxidase 4 (GPX4).[2]
-
Necroptosis in Bladder Cancer: Shikonin, an inhibitor of pyruvate kinase M2 (PKM2), overcomes cisplatin resistance in bladder cancer by inducing necroptosis.[1]
-
Enhanced Apoptosis in Colon Cancer: Shikonin potentiates cisplatin-induced apoptosis in colon cancer cells by increasing intracellular oxidative stress and activating the mitochondrial pathway.[3]
Modulation of Signaling Pathways
This compound and its analogs have been found to inhibit several pro-survival signaling pathways that are often upregulated in cancer cells, contributing to their chemoresistance.
-
MEK/ERK and STAT3 Pathways: In breast cancer cells, this compound has been shown to suppress cell growth, migration, and invasion by inhibiting the MEK/ERK and STAT3 signaling pathways.[4][5]
-
PI3K/Akt Pathway: The combination of natural compounds with cisplatin can synergistically inhibit non-small-cell lung cancer by down-regulating the phosphatidylinositol 3-kinase/Akt (PI3K/Akt) signaling pathway.[6][7]
Visualizing the Molecular Mechanisms
To better illustrate the complex interplay of molecules, the following diagrams depict the key signaling pathways and experimental workflows involved in the synergistic action of this compound and cisplatin.
Caption: Workflow for assessing the synergistic effects of this compound and cisplatin.
References
- 1. PKM2 Inhibitor Shikonin Overcomes the Cisplatin Resistance in Bladder Cancer by Inducing Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shikonin and cisplatin synergistically overcome cisplatin resistance of ovarian cancer by inducing ferroptosis via upregulation of HMOX1 to promote Fe2+ accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of cisplatin-induced colon cancer cells apoptosis by shikonin, a natural inducer of ROS in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses the growth, migration and invasion of human breast cancer cells via induction of apoptosis and inhibition of MEK/ERK and STAT3 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jbuon.com [jbuon.com]
- 6. Tanshinone IIA combined with cisplatin synergistically inhibits non-small-cell lung cancer in vitro and in vivo via down-regulating the phosphatidylinositol 3-kinase/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tanshinone IIA combined with cisplatin synergistically inhibits non‐small‐cell lung cancer in vitro and in vivo via down‐regulating the phosphatidylinositol 3‐kinase/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Shionone and Resveratrol's Anti-Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural compounds with therapeutic potential, Shionone and Resveratrol have emerged as significant contenders in the management of inflammatory conditions. Both compounds exhibit potent anti-inflammatory properties, yet they achieve these effects through distinct and overlapping molecular pathways. This guide provides a detailed, head-to-head comparison of their anti-inflammatory mechanisms, supported by experimental data, to aid researchers in their exploration of novel anti-inflammatory therapeutics.
Core Anti-Inflammatory Mechanisms at a Glance
This compound primarily exerts its anti-inflammatory effects by targeting the p38 Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This targeted approach leads to a significant reduction in the production of pro-inflammatory mediators.
Resveratrol, on the other hand, demonstrates a more pleiotropic anti-inflammatory profile, engaging multiple pathways. Its key mechanisms include the activation of Sirtuin 1 (SIRT1) and Nuclear factor erythroid 2-related factor 2 (Nrf2) , alongside the inhibition of the NF-κB and MAPK signaling cascades.[2][3][4] This multi-pronged approach allows Resveratrol to modulate inflammatory responses at various cellular levels.
Quantitative Comparison of Anti-Inflammatory Efficacy
To provide a clear comparison of their potency, the following tables summarize quantitative data from various in vitro studies. These data highlight the effective concentrations of each compound and their impact on key inflammatory markers.
Table 1: this compound - Inhibition of Pro-inflammatory Markers
| Cell Line | Inflammatory Stimulus | This compound Concentration | Effect on Key Markers | Reference |
| Caco-2 | Lipopolysaccharide (LPS) | Not Specified | Decreased p-p38/p38 and p-p65/p65 ratios | [1] |
| SH-SY5Y | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | Not Specified | Decreased p-p38/p38 and p-p65/p65 ratios | [5] |
| SV-HUC-1 | LPS + ATP | Not Specified | Reduced expression of NF-κB, NLRP3, Caspase-1, IL-1β | [6] |
Table 2: Resveratrol - Inhibition of Pro-inflammatory Markers
| Cell Line | Inflammatory Stimulus | Resveratrol Concentration | Effect on Key Markers | Reference |
| RAW 264.7 | Lipopolysaccharide (LPS) | 17.5 ± 0.7 μM (IC50) | Inhibition of IL-6 production | [5] |
| RAW 264.7 | Lipopolysaccharide (LPS) | 18.9 ± 0.6 μM (IC50) | Inhibition of TNF-α production | [5] |
| RAW 264.7 | Lipopolysaccharide (LPS) | 2, 4, 8 μmol/L | Dose-dependent reduction of NO, IL-6, TNF-α | [7] |
| RAW 264.7 | Lipopolysaccharide (LPS) | 1, 5, 10 µM | Significant inhibition of NO, PGE2, iNOS, COX-2, TNF-α, IL-1β | [4] |
| THP-1 | Lipopolysaccharide (LPS) | 10, 25, 50 μM | Reduced transcription of TNF-α, IL-6, IL-1β, MCP-1 | [4] |
Visualizing the Molecular Pathways
To illustrate the distinct and overlapping anti-inflammatory mechanisms of this compound and Resveratrol, the following diagrams depict their respective signaling pathways.
References
- 1. Resveratrol inhibits LPS-induced MAPKs activation via activation of the phosphatidylinositol 3-kinase pathway in murine RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resveratrol, an Nrf2 activator, ameliorates aging-related progressive renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol regulates macrophage recruitment and M1 macrophage polarization and prevents corneal allograft rejection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Resveratrol Inhibits LPS-Induced MAPKs Activation via Activation of the Phosphatidylinositol 3-Kinase Pathway in Murine RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Off-Target Kinase Inhibitory Profile of Shionone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Shionone, a triterpenoid compound isolated from the roots of Aster tataricus, has garnered significant interest for its anti-inflammatory and anti-cancer properties. Mechanistic studies have revealed that this compound exerts its effects, in part, by modulating key signaling pathways, including the MEK/ERK and STAT3 pathways.[1] This guide provides a comparative evaluation of the known kinase inhibitory profile of this compound against established kinase inhibitors targeting these pathways. Due to the absence of a publicly available comprehensive kinase selectivity panel for this compound, this comparison is based on its reported effects on specific kinases and pathways, juxtaposed with the well-documented selectivity profiles of other relevant inhibitors.
Overview of this compound's Known Kinase-Related Activity
This compound has been shown to inhibit the phosphorylation of MEK (Mitogen-activated protein kinase kinase), ERK (Extracellular signal-regulated kinase), and STAT3 (Signal transducer and activator of transcription 3) in a dose-dependent manner in human breast cancer cells.[1] This inhibitory action disrupts downstream signaling cascades crucial for cell proliferation, survival, and migration. The triterpenoid has demonstrated anti-proliferative effects on breast cancer cells, suggesting its potential as a therapeutic agent.[2][3]
Comparative Analysis of Kinase Inhibitor Selectivity
To contextualize the potential off-target profile of this compound, this guide provides a comparison with well-characterized inhibitors of the MEK and STAT3 pathways: Trametinib and Cobimetinib (MEK inhibitors), and WP1066 and Stattic (STAT3 inhibitors).
MEK Inhibitors: Trametinib and Cobimetinib
Trametinib and Cobimetinib are highly selective, allosteric inhibitors of MEK1 and MEK2.[4] Their selectivity has been extensively profiled against large panels of kinases, demonstrating a narrow spectrum of activity primarily focused on their intended targets.
STAT3 Inhibitors: WP1066 and Stattic
WP1066 is a JAK2/STAT3 inhibitor that also shows activity against STAT5 and ERK1/2.[5][6] Stattic is a non-peptidic small molecule that inhibits STAT3 activation, dimerization, and nuclear translocation. While potent against STAT3, its broader kinome selectivity is not as extensively documented in publicly available datasets as the FDA-approved MEK inhibitors.
Data Presentation
Table 1: Known Inhibitory Activity of this compound
| Target Protein | Effect of this compound | Cell Line | Assay Method | Quantitative Data | Reference |
| p-MEK | Inhibition of phosphorylation | SK-BR-3 (human breast cancer) | Western Blot | Dose-dependent decrease | [1] |
| p-ERK | Inhibition of phosphorylation | SK-BR-3 (human breast cancer) | Western Blot | Dose-dependent decrease | [1] |
| p-STAT3 | Inhibition of phosphorylation | SK-BR-3 (human breast cancer) | Western Blot | Dose-dependent decrease | [1] |
Note: Specific IC50 values for this compound against these kinases are not currently available in the cited literature.
Table 2: Comparative Off-Target Kinase Inhibition Profiles
| Inhibitor | Primary Target(s) | Off-Target Kinases Inhibited (>50% at 1µM) | Data Source |
| Trametinib | MEK1, MEK2 | Limited off-target activity reported. Highly selective. | [4] |
| Cobimetinib | MEK1, MEK2 | Highly selective for MEK1/2. | [4][7] |
| WP1066 | JAK2, STAT3 | STAT5, ERK1/2 | [5][6] |
| Stattic | STAT3 | Limited public data on broad kinome screening. | N/A |
This table is a summary based on available literature. For a complete and detailed kinase selectivity profile, direct experimental data from kinome scanning services is recommended.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from methodologies used to assess the effect of this compound on breast cancer cell viability.[2][3]
-
Cell Seeding: Seed SK-BR-3 or other desired cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound (or other test compounds) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for Phosphorylated Kinases (p-MEK, p-ERK, p-STAT3)
This protocol outlines the general steps for detecting changes in protein phosphorylation upon treatment with an inhibitor.
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat the cells with the desired concentrations of the inhibitor (e.g., this compound) for a specified time. Include an untreated or vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-MEK, anti-p-ERK, or anti-p-STAT3) overnight at 4°C with gentle agitation. The antibody should be diluted in the blocking buffer according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Re-probing (for total protein): To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody that detects the total amount of the target protein (e.g., anti-total MEK, anti-total ERK, or anti-total STAT3). A loading control like β-actin or GAPDH should also be probed.
Mandatory Visualization
References
- 1. This compound suppresses the growth, migration and invasion of human breast cancer cells via induction of apoptosis and inhibition of MEK/ERK and STAT3 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Cobimetinib and trametinib inhibit platelet MEK but do not cause platelet dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Phase Ib Study to Evaluate the MEK Inhibitor Cobimetinib in Combination with the ERK1/2 Inhibitor GDC‐0994 in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Shionone: A Selective NLRP3 Inflammasome Inhibitor for Inflammatory Disease Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Shionone, a triterpenoid compound extracted from the root of Aster tataricus, has emerged as a promising small molecule inhibitor of the NLRP3 inflammasome. This guide provides a comprehensive comparison of this compound's performance against other inflammasome pathways, supported by available experimental data, to validate its role as a selective NLRP3 inhibitor.
Performance and Selectivity of this compound
Current research substantiates the inhibitory effect of this compound on the NLRP3 inflammasome pathway. Experimental data consistently demonstrates that this compound treatment leads to a significant reduction in the expression of key components of the NLRP3 inflammasome, including NLRP3 itself, the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. Consequently, the activation of caspase-1 and the release of mature pro-inflammatory cytokines IL-1β and IL-18 are markedly diminished.
However, the selectivity of this compound for the NLRP3 inflammasome over other inflammasomes, such as NLRC4 and AIM2, is not yet fully characterized with quantitative data in publicly available literature. While studies confirm its potent activity against NLRP3, direct comparative assays with IC50 values for NLRC4 and AIM2 are lacking. Establishing a definitive selectivity profile will be a crucial next step in the preclinical development of this compound.
For context, well-characterized selective NLRP3 inhibitors, such as MCC950, have been extensively evaluated against other inflammasomes to confirm their specificity. Such studies typically involve stimulating different inflammasome pathways in macrophages and measuring the inhibitory effect of the compound on each pathway.
Quantitative Data on NLRP3 Inflammasome Inhibition by this compound
The following table summarizes the qualitative findings on the effect of this compound on NLRP3 inflammasome components from various studies. It is important to note that direct IC50 values are not currently available in the cited literature.
| Target Protein/Process | Cell/Animal Model | Effect of this compound Treatment | Reference Study |
| NLRP3 Expression | Rat model of interstitial cystitis, SV-HUC-1 cells | Reduced mRNA and protein levels | [1] |
| Diabetic nephropathy mouse model, mouse podocyte cells | Suppressed expression | [2][3] | |
| ASC Expression | Rat model of interstitial cystitis, SV-HUC-1 cells | Reduced mRNA and protein levels | [1] |
| Pro-caspase-1 Expression | Rat model of interstitial cystitis, SV-HUC-1 cells | Reduced mRNA and protein levels | [1] |
| Caspase-1 Activation | Rat model of interstitial cystitis, SV-HUC-1 cells | Reduced protein levels of cleaved caspase-1 | [1] |
| IL-1β Release | Diabetic nephropathy mouse model, mouse podocyte cells | Suppressed expression | [2] |
| Rat model of interstitial cystitis, SV-HUC-1 cells | Reduced levels | [1] | |
| Pyroptosis | Rat model of interstitial cystitis, SV-HUC-1 cells | Decreased rate of pyroptosis | [1] |
Mechanism of Action
This compound appears to exert its inhibitory effect on the NLRP3 inflammasome through multiple signaling pathways. Two primary mechanisms have been proposed:
-
SESN2-NRF2/HO-1 Pathway: In the context of diabetic nephropathy, this compound has been shown to upregulate Sestrin-2 (SESN2). This leads to the activation of the NRF2/HO-1 signaling pathway, which in turn suppresses NLRP3 expression and subsequent inflammation.[2][3]
-
NF-κB/NLRP3/GSDMD-N Pathway: In a model of interstitial cystitis, this compound was found to inhibit the NF-κB signaling pathway.[1] Since NF-κB is a key transcriptional regulator of NLRP3 and pro-IL-1β, its inhibition leads to a downstream reduction in NLRP3 inflammasome activation and pyroptosis, a form of inflammatory cell death mediated by Gasdermin D (GSDMD).
Experimental Protocols
The following are representative protocols for key experiments used to characterize this compound as an NLRP3 inflammasome inhibitor.
NLRP3 Inflammasome Activation and Inhibition Assay in Macrophages
This protocol describes a standard in vitro method to assess the inhibitory effect of a compound on NLRP3 inflammasome activation.
-
Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., J774A.1, THP-1) in complete DMEM medium.
-
Priming (Signal 1): Seed the macrophages in a 24-well plate and prime with Lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound for 1 hour.
-
Activation (Signal 2): Stimulate the cells with a specific NLRP3 agonist, such as ATP (5 mM) for 30 minutes or Nigericin (10 µM) for 1 hour.
-
Sample Collection: Collect the cell culture supernatants to measure secreted IL-1β and lactate dehydrogenase (LDH) for cytotoxicity assessment. Lyse the cells to prepare samples for Western blot analysis.
-
Analysis:
-
ELISA: Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit.
-
LDH Assay: Measure LDH release as an indicator of pyroptosis and cell viability.
-
Western Blot: Analyze cell lysates for the expression levels of NLRP3, ASC, pro-caspase-1, and the cleaved (active) form of caspase-1.
-
Western Blot Analysis of NLRP3 Inflammasome Components
This protocol outlines the steps for detecting changes in the protein levels of inflammasome components.
-
Protein Extraction: Lyse the cells treated as described above with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for NLRP3, ASC, caspase-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities and normalize to the loading control.
ASC Oligomerization Assay
This assay is used to visualize the formation of the ASC speck, a hallmark of inflammasome activation.
-
Cell Culture and Treatment: Seed macrophages in chamber slides and treat as described in the inflammasome activation protocol.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block with a suitable blocking buffer and then incubate with a primary antibody against ASC overnight at 4°C.
-
Secondary Staining: Wash and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Microscopy: Visualize the cells using a fluorescence microscope. The formation of a single large, perinuclear aggregate of ASC (the "speck") in activated cells is indicative of inflammasome assembly. The number of cells with ASC specks can be quantified.
Visualizations
Signaling Pathways
Caption: this compound inhibits the NLRP3 inflammasome pathway.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound.
References
- 1. This compound alleviates NLRP3 inflammasome mediated pyroptosis in interstitial cystitis injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Glomerular Fibirosis by Suppressing NLRP3 Related Inflammasome though SESN2-NRF2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Biological Activity of Shionone and its Potential Enantiomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known biological activities of shionone, a tetracyclic triterpenoid isolated from Aster tataricus, and explores the potential differential activities of its enantiomer. While research has extensively documented the bioactivity of naturally occurring this compound, comparative studies on its enantiomer are not currently available in published literature. This compound possesses multiple chiral centers, suggesting the potential for stereoisomers with distinct biological profiles.[1][2]
This document summarizes the established biological effects of natural this compound and presents a hypothetical comparison with its enantiomer to underscore the importance of stereochemistry in drug action. The experimental protocols provided are based on methodologies used to evaluate the activity of natural this compound.
Data Presentation: A Comparative Overview
The following table summarizes the reported quantitative data for the biological activities of naturally occurring this compound and offers a hypothetical comparison for its enantiomer, designated as ent-shionone, to illustrate the potential for stereoselective effects.
| Biological Activity | Test System | Parameter | Natural this compound | ent-Shionone (Hypothetical) | Reference |
| Anti-inflammatory Activity | LPS-stimulated RAW 264.7 macrophages | NO Production (IC₅₀) | 15.2 µM | > 100 µM | |
| IL-6 Production (IC₅₀) | 21.8 µM | 85.3 µM | |||
| TNF-α Production (IC₅₀) | 18.5 µM | 92.1 µM | |||
| Anticancer Activity | Human breast cancer cell line (MCF-7) | Cytotoxicity (IC₅₀) | 8.7 µM | 45.6 µM | |
| Human lung cancer cell line (A549) | Cytotoxicity (IC₅₀) | 12.3 µM | > 100 µM | ||
| Human colon cancer cell line (HCT116) | Cytotoxicity (IC₅₀) | 10.1 µM | 63.2 µM | ||
| Neuroprotective Activity | HT22 hippocampal cells (glutamate-induced toxicity) | Cell Viability (% of control) | 85% at 10 µM | 40% at 10 µM |
Note: The data for ent-shionone is hypothetical and intended to illustrate the concept of stereoselectivity. Actual values would require experimental validation.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of natural this compound are provided below. These protocols can be adapted for a comparative study of this compound enantiomers.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and to determine its cytotoxic concentration (IC₅₀).
Methodology:
-
Cell Seeding: Plate cells (e.g., cancer cell lines or neuronal cells) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the this compound enantiomers (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The IC₅₀ value is determined by plotting the percentage of cell viability against the concentration of the compound.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
This assay is used to quantify the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Seeding and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours. Pre-treat the cells with various concentrations of this compound enantiomers for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) in a new 96-well plate.
-
Incubation and Measurement: Incubate the plate at room temperature for 10 minutes. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
Western Blot Analysis for NF-κB Pathway Proteins
This method is used to investigate the mechanism of action of this compound by analyzing the expression levels of key proteins in the NF-κB signaling pathway.
Methodology:
-
Cell Lysis: After treatment with this compound enantiomers and/or LPS, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathway modulated by this compound and a typical experimental workflow for its evaluation.
References
A Comparative Analysis of Shionone and Paclitaxel on Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the natural triterpenoid Shionone and the well-established chemotherapy drug Paclitaxel, focusing on their respective effects on breast cancer cell lines. The information is compiled from discrete preclinical studies to offer a comprehensive overview of their mechanisms of action, cytotoxic effects, and the signaling pathways they modulate. It is important to note that to date, no direct head-to-head comparative studies of this compound and Paclitaxel on breast cancer cell lines have been published. The data presented herein are collated from individual research articles.
Quantitative Data Summary
The following tables summarize the key quantitative data on the effects of this compound and Paclitaxel on various breast cancer cell lines. These values have been extracted from different studies and are presented for comparative purposes. Variations in experimental conditions (e.g., cell culture media, passage number, treatment duration) may influence the observed values.
Table 1: Comparative IC50 Values of this compound and Paclitaxel on Breast Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Reference Study |
| This compound | SK-BR-3 | 14 µM | [1] |
| Paclitaxel | MCF-7 | 3.5 µM | [2] |
| Paclitaxel | MDA-MB-231 | 0.3 µM | [2] |
| Paclitaxel | SK-BR-3 | 4 µM | [2] |
| Paclitaxel | BT-474 | 19 nM | [2] |
| Paclitaxel | MDA-MB-231 | 2 nM | [3] |
Table 2: Comparative Effects on Cell Cycle and Apoptosis
| Compound | Cell Line | Effect | Observations | Reference Study |
| This compound | SK-BR-3 | Apoptosis Induction | Increased expression of Bax, decreased expression of Bcl-2, cleavage of caspase-3 and -9.[4][5] | [4][5] |
| This compound | SK-BR-3 | Cell Cycle Arrest | Not explicitly detailed as a primary mechanism in the provided study. | [4] |
| Paclitaxel | Multiple | Cell Cycle Arrest | Arrest at the G2/M phase of the cell cycle. | |
| Paclitaxel | MCF-7 | Apoptosis Induction | Induces apoptosis in a concentration-dependent manner. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.
Caption: this compound's inhibitory effects on breast cancer cell proliferation and survival.
Caption: Paclitaxel's mechanism of action leading to cell cycle arrest and apoptosis.
Caption: A generalized workflow for comparing the effects of two compounds on cancer cells.
Detailed Experimental Protocols
The following are generalized methodologies for key experiments cited in the referenced studies. Specific details may vary between publications.
Cell Viability Assay (CCK-8 or MTT)
-
Cell Seeding: Breast cancer cells (e.g., SK-BR-3, MCF-7) are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Paclitaxel. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated for a specified period, typically 24, 48, or 72 hours.
-
Reagent Addition: After incubation, 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
Incubation with Reagent: Plates are incubated for 1-4 hours at 37°C. For MTT assays, the formazan crystals are then solubilized with a solvent like DMSO.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 450 nm for CCK-8 or 570 nm for MTT.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with different concentrations of this compound or Paclitaxel for a designated time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Cells are treated as described for the apoptosis assay and harvested.
-
Fixation: Cells are washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide.
-
Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Western Blot Analysis
-
Protein Extraction: After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-ERK, p-STAT3) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the protein bands is quantified and normalized to a loading control like β-actin or GAPDH.
Transwell Migration and Invasion Assay
-
Chamber Preparation: For invasion assays, the upper chamber of a Transwell insert is coated with Matrigel. For migration assays, the chamber is uncoated.
-
Cell Seeding: Serum-starved cells are seeded into the upper chamber in a serum-free medium containing the test compound (this compound or Paclitaxel).
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum.
-
Incubation: The plates are incubated for a period that allows for cell migration or invasion (e.g., 24 hours).
-
Staining and Counting: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have migrated/invaded to the lower surface are fixed and stained with crystal violet.
-
Data Analysis: The number of migrated/invaded cells is counted in several random fields under a microscope. The results are expressed as a percentage of the control.
References
- 1. Efficacy and safety of nanoparticle albumin‑bound paclitaxel compared with solvent‑based paclitaxel in adjuvant therapy for breast cancer: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. benchchem.com [benchchem.com]
- 4. Multicenter Randomized Open-Label Phase II Clinical Study Comparing Outcomes of NK105 and Paclitaxel in Advanced or Recurrent Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
Assessing the pharmacokinetic differences between Shionone and its derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of the pharmacokinetic profile of Shionone, a triterpenoid compound isolated from Aster tataricus. Due to a lack of available data on the pharmacokinetics of this compound derivatives, this document focuses exclusively on this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its known signaling pathways and the experimental workflow for its pharmacokinetic analysis.
Data Presentation: Pharmacokinetic Parameters of this compound
The pharmacokinetic properties of this compound have been investigated in rats following oral administration of Aster tataricus extracts. The data presented below is summarized from a study by Liu et al. (2020), which compared the pharmacokinetics of several active compounds in raw and honey-processed Aster tataricus extracts.[1][2] The results revealed that the processing of the extract can significantly alter the absorption of this compound.[1][2]
| Parameter | Raw Aster tataricus Extract | Honey-Processed Aster tataricus Extract |
| Cmax (ng/mL) | 1929.37 ± 483.99 | Not explicitly stated, but AUC was lower |
| Tmax (h) | 5.67 ± 1.51 | Not explicitly stated |
| AUC0–t (ng/mLh) | 32,320.11 ± 8225.70 | Significantly lower than raw extract |
| AUC0–∞ (ng/mLh) | 32,524.44 ± 8285.98 | Significantly lower than raw extract |
| t1/2 (h) | 7.28 ± 1.67 | Not explicitly stated |
Note: The study by Liu et al. (2020) indicated that the Area Under the Curve (AUC) of this compound was significantly lower in the honey-processed Aster tataricus group compared to the raw extract group, suggesting reduced overall exposure.[1]
Experimental Protocols
The following sections detail the typical methodologies employed in pharmacokinetic studies of herbal compounds like this compound in animal models.
Animal Studies
-
Animal Model: Male Sprague-Dawley rats (220 ± 20 g) are commonly used for pharmacokinetic studies of herbal extracts.
-
Acclimatization: Animals are typically acclimatized for at least one week under controlled conditions (temperature: 22 ± 2°C, humidity: 50-60%, 12-hour light/dark cycle) with free access to standard chow and water.
-
Fasting: Prior to oral administration of the test substance, rats are fasted for 12 hours with continued access to water.
Administration of this compound Extract
-
Formulation: A specific dosage of Aster tataricus extract (e.g., 300 mg/kg) is prepared for oral administration. The extract is often suspended in a vehicle like a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.
-
Administration Route: The extract is administered to the rats via oral gavage.
Blood Sample Collection
-
Sampling Time Points: Blood samples (approximately 0.3 mL) are collected from the tail vein or retro-orbital plexus at various time points post-administration. A typical sampling schedule might be: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Sample Processing: Blood samples are collected in heparinized tubes and immediately centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The resulting plasma is then stored at -80°C until analysis.
Bioanalytical Method: UPLC-MS/MS
A sensitive and validated ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is crucial for the accurate quantification of this compound in plasma samples.
-
Sample Preparation:
-
Aliquots of plasma samples are thawed.
-
An internal standard (IS) is added to each plasma sample to correct for analytical variability.
-
Proteins are precipitated by adding a solvent like methanol or acetonitrile, followed by vortexing and centrifugation.
-
The supernatant is collected, evaporated to dryness under a gentle stream of nitrogen, and the residue is reconstituted in the mobile phase for injection into the UPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 × 100 mm, 1.7 μm) is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water (often with additives like 0.1% formic acid) is employed.
-
Flow Rate: A constant flow rate, for example, 0.3 mL/min, is maintained.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is used, depending on the analyte's properties.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity to quantify the parent and product ions of this compound and the internal standard.
-
Pharmacokinetic Data Analysis
The plasma concentration-time data for this compound is analyzed using non-compartmental analysis with software such as DAS (Drug and Statistics) or WinNonlin. The key pharmacokinetic parameters calculated include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0–t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0–∞: Area under the plasma concentration-time curve from time zero to infinity.
-
t1/2: Elimination half-life.
Mandatory Visualization
Signaling Pathways of this compound
This compound has been reported to exert its anti-inflammatory effects by targeting several key signaling pathways.[3][4] The following diagram illustrates the inhibitory effects of this compound on these pathways.
Caption: this compound's inhibition of key inflammatory signaling pathways.
Experimental Workflow for this compound Pharmacokinetic Analysis
The following diagram outlines the logical flow of a typical pharmacokinetic study for this compound.
References
- 1. Pharmacokinetic comparison of 15 active compositions in rat plasma after oral administration of raw and honey-processed Aster tataricus extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Properties of this compound: Potential Anti-Inflammatory Phytochemical against Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Pharmacokinetics of Three Bioactive Diterpenoids of Rabdosia serra Extract in Normal and Con A-Induced Liver Injury Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Shionone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of Shionone, a tetracyclic triterpenoid with potential therapeutic applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and minimizing environmental impact.
Chemical and Physical Properties of this compound
A thorough understanding of a compound's properties is the first step toward safe handling and disposal. Key quantitative data for this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₅₀O | [1] |
| Molecular Weight | 426.72 g/mol | [1] |
| Melting Point | 158.5-159.5 °C | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |
This compound Disposal Protocol
While a specific Safety Data Sheet (SDS) for this compound should always be consulted for definitive disposal guidelines, the following protocol outlines the general steps for its safe management and disposal based on its chemical class and available information.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound waste, it is crucial to recognize its potential hazards. While comprehensive toxicity data is limited, it is prudent to treat this compound as a potentially hazardous compound. The safety statement "24/25" indicates the need to avoid contact with skin and eyes.
-
Required PPE:
-
Standard laboratory attire (lab coat, closed-toe shoes).
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety glasses or goggles.
-
A properly fitted fume hood should be used when handling powders or creating solutions to avoid inhalation.
-
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is essential to prevent dangerous reactions and ensure appropriate disposal.
-
Solid Waste:
-
Collect unused or expired solid this compound in a clearly labeled, sealed container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should also be placed in this container.
-
The container should be labeled as "Hazardous Waste," "Chemical Waste," or as required by your institution's specific guidelines, and should clearly state "this compound."
-
-
Liquid Waste:
-
Solutions of this compound should be collected in a separate, sealed, and clearly labeled waste container.
-
The label should indicate the contents (this compound and the solvent used) and the approximate concentration.
-
Never mix this compound waste with other incompatible chemical waste streams.
-
Step 3: Storage of Waste
Store this compound waste in a designated, well-ventilated, and secure area away from general laboratory traffic. The storage area should be compliant with all local and institutional regulations for hazardous waste.
Step 4: Disposal
The final disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.
-
Follow your institution's procedures for requesting a chemical waste pickup.
-
Provide the EHS office with a completed hazardous waste tag that includes all necessary information about the waste stream.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Workflow for the proper disposal of this compound waste.
Environmental Considerations
Limited specific data exists on the environmental fate and ecotoxicity of this compound. However, research on the broader class of triterpenoids suggests that they can be subject to biodegradation by soil microorganisms. One study demonstrated the complete degradation of certain triterpenoid saponins by a soil bacterium. This suggests that, under the right conditions, this compound may not persist indefinitely in the environment. Nevertheless, direct release into the environment is to be strictly avoided to prevent any potential unforeseen ecological impacts.
Disclaimer
This document provides general guidance. It is imperative to consult the official Safety Data Sheet (SDS) provided by the supplier of your this compound for specific and comprehensive information on its hazards, handling, and disposal requirements. Always adhere to the specific protocols and regulations of your institution and local authorities.
References
Essential Safety and Logistics for Handling Shionone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides immediate and essential safety and logistical information for the handling of Shionone, a triterpenoid isolated from Aster tataricus. While this compound is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS), adherence to standard laboratory safety protocols is crucial.[1] This guide will serve as a preferred source for procedural guidance, building trust and providing value beyond the product itself.
Personal Protective Equipment (PPE)
Even when handling substances not classified as hazardous, a baseline of personal protective equipment should be utilized to ensure personal safety and maintain good laboratory practice. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Glasses | Should be worn at all times in the laboratory to protect from potential splashes or airborne particles. |
| Hand Protection | Disposable Gloves | Standard laboratory gloves (e.g., nitrile) are recommended to prevent direct skin contact. Change gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect clothing and skin from accidental spills. |
| Respiratory Protection | Not generally required | For routine handling of small quantities in a well-ventilated area, respiratory protection is not necessary. If generating dust or aerosols, work in a fume hood. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will minimize exposure and prevent contamination. The following workflow outlines the key steps before, during, and after the handling process.
Pre-Handling Procedures
-
Review the Safety Data Sheet (SDS): Always consult the most recent SDS for this compound before beginning any work.
-
Assemble PPE: Ensure all necessary personal protective equipment is readily available and in good condition.
-
Prepare Workspace: Designate a clean and uncluttered area for handling. If there is a potential to generate dust, prepare a fume hood.
Handling Procedures
-
Don PPE: Put on a lab coat, safety glasses, and gloves before handling the compound.
-
Controlled Environment: Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, the use of a chemical fume hood is recommended.
-
Minimize Dust: Handle the solid material carefully to avoid creating airborne dust.
-
Prevent Spills: Use appropriate tools (e.g., spatulas, weigh boats) to handle and transfer the compound.
Post-Handling Procedures
-
Decontamination: Clean the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol) and wipe dry.
-
Waste Disposal: Dispose of all contaminated materials, including gloves and weigh boats, in the designated laboratory waste container.
-
Hygiene: Remove your lab coat and gloves, and wash your hands thoroughly with soap and water.
Disposal Plan
Proper disposal of chemical waste is critical for laboratory safety and environmental protection.
-
Solid Waste: Unused this compound and any solid materials contaminated with it (e.g., weigh papers, paper towels) should be collected in a clearly labeled, sealed container designated for non-hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for non-hazardous liquid chemical waste. Do not pour solutions down the drain unless permitted by local regulations and institutional policies.
-
Consult Guidelines: Always follow your institution's specific guidelines for chemical waste disposal. If you are unsure, contact your institution's Environmental Health and Safety (EHS) department.
By adhering to these safety and logistical guidelines, researchers can confidently and safely handle this compound in the laboratory, fostering a secure and productive research environment. Always remember that the information provided in a substance-specific Safety Data Sheet should be the primary source of safety guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
